Methylamino-PEG4-Boc
Description
Structure
2D Structure
Propriétés
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO6/c1-16(2,3)23-15(18)5-7-19-9-11-21-13-14-22-12-10-20-8-6-17-4/h17H,5-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZXARLRHZPMJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Application of Boc Protecting Groups in the Synthesis of Bifunctional Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), has revolutionized modern medicine. Central to the design and efficacy of these modalities are bifunctional linkers, which connect a targeting moiety to a payload or an E3 ligase ligand. The synthesis of these linkers is a complex process that demands precise control over reactive functional groups. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of this synthetic strategy, enabling the sequential and controlled assembly of these intricate molecules. This technical guide provides a comprehensive overview of the chemistry of Boc protecting groups in the context of bifunctional linkers, detailing experimental protocols, quantitative data, and the strategic considerations for their use in drug development.
Core Principles of Boc Protection in Bifunctional Linkers
The primary role of the Boc group is to temporarily mask amine functionalities within a linker, preventing them from undergoing unwanted reactions during the synthetic sequence.[1] The Boc group is favored for its stability under a wide range of conditions, including basic and nucleophilic environments, making it compatible with many synthetic transformations.[2] Its key attribute is its lability under acidic conditions, which allows for its clean removal to reveal the amine for subsequent conjugation or chain elongation.[2]
Heterobifunctional linkers, which feature a Boc-protected amine at one terminus and a different reactive group (e.g., a carboxylic acid, NHS ester, or an alkyne) at the other, are particularly valuable.[3] This orthogonality allows for the stepwise construction of complex molecules, such as PROTACs, where a ligand for a target protein and a ligand for an E3 ligase are joined by a linker.[1][4]
Quantitative Data Presentation
The efficiency of both the protection and deprotection steps is critical to the overall yield and purity of the final bifunctional molecule. The following tables summarize key quantitative data for these reactions.
Table 1: Representative Conditions for Boc Protection of Amines in Linkers
| Amine Substrate | Reagents and Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Diamines (general) | (Boc)₂O, HCl, MeOH | Room Temperature | 1 | 65-95 | [5][6] |
| Piperazine | (Boc)₂O, Methanol (B129727) | 30 | 1.25 | 45 | [7] |
| Bispidine | (Boc)₂O, TFA, Iodine, Methanol | 0-5 then RT | 1.25 | 55 | [8] |
| 1,4-phenylene diamine | (Boc)₂O, Acetonitrile | Not specified | Not specified | 81.5-89.1 | [9] |
| Amino-PEG Linker | (Boc)₂O, DIPEA, DCM | Room Temperature | 3-12 | >90 | [3] |
Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection
| Reagent | Typical Concentration | Solvent | Temperature (°C) | Time | Purity/Yield (%) | Reference(s) |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | Room Temperature | 0.5 - 4 | >95% Purity | [2][3] |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | Room Temperature | 1 - 4 | High Yield | [2] |
| p-Toluenesulfonic Acid (pTSA) | Catalytic | Acetonitrile/Methanol | 50 | 0.5 - 2 | High Yield | [2] |
| Oxalyl Chloride | 3 equivalents | Methanol | Room Temperature | 1 - 4 | up to 90% Yield | [10] |
| Dawson Heteropolyacid | Catalytic | Acetonitrile | Reflux | 0.25 - 1 | 90-95% Yield | [11] |
Table 3: Comparison of Boc and Fmoc Protecting Groups
| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) | Reference(s) |
| Cleavage Condition | Strong Acid (e.g., TFA, HCl) | Base (e.g., Piperidine) | [3][] |
| Stability | Stable to bases and nucleophiles | Stable to acids | [3][] |
| Common Applications | Solid-phase peptide synthesis (Boc/Bzl strategy), solution-phase synthesis, protection of side chains. | Solid-phase peptide synthesis (Fmoc/tBu strategy), synthesis of base-sensitive peptides. | [3][][13] |
| Orthogonality | Orthogonal to Fmoc, Cbz, and other base-labile protecting groups. | Orthogonal to Boc, tBu, and other acid-labile protecting groups. | [][14] |
Experimental Protocols
Detailed and optimized experimental protocols are essential for reproducible success in the synthesis and application of Boc-protected bifunctional linkers.
Protocol 1: Boc Protection of a Diamine Linker (Solution-Phase)
This protocol describes a general procedure for the mono-Boc protection of a symmetrical diamine.
Materials:
-
Symmetrical diamine
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
-
Hydrochloric acid (HCl)
-
Methanol (MeOH)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Dichloromethane (DCM) or other suitable organic solvent
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve the diamine in methanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add one equivalent of HCl in methanol to the solution while stirring. This protonates one of the amino groups, deactivating it towards Boc protection.[5][6]
-
Allow the reaction to stir for 15-30 minutes.
-
Slowly add one equivalent of (Boc)₂O dissolved in methanol to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, neutralize the reaction mixture with a suitable base (e.g., NaOH solution).
-
Extract the mono-Boc-protected linker with an organic solvent (e.g., DCM).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Protocol 2: Boc Deprotection of a Bifunctional Linker (Solution-Phase)
This protocol outlines the removal of the Boc group using trifluoroacetic acid (TFA).
Materials:
-
Boc-protected bifunctional linker
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) or anisole (B1667542) (optional scavenger)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected linker in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the desired final concentration (typically 20-50% v/v).[3][15]
-
If the linker or attached moieties are sensitive to cationic side reactions, add a scavenger such as TIS or anisole (typically 2.5-5% v/v).[15]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[15]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.[15]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step after thorough drying. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.
Protocol 3: Solid-Phase Synthesis of a Peptide-Based Linker using Boc Chemistry
This protocol provides a general overview of using a Boc-protected amino acid-functionalized resin for Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Boc-amino acid-PAM resin
-
Boc-protected amino acids
-
Coupling reagents (e.g., DCC/HOBt or HBTU/HATU)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Boc-amino acid-PAM resin in DCM or DMF for 30-60 minutes in the synthesis vessel.[3]
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the Boc group from the resin-bound amino acid, exposing the terminal amine.[3][16]
-
Washing: Thoroughly wash the resin with DCM and then DMF to remove residual TFA and byproducts.
-
Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF to deprotonate the terminal amine TFA salt.
-
Amino Acid Coupling:
-
Pre-activate the next Boc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU/DIPEA in DMF) for a few minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., ninhydrin (B49086) test).
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the desired linker sequence.
-
Final Cleavage: After the final amino acid is coupled and the terminal Boc group is removed, the linker can be cleaved from the resin, or the resin-bound linker can be used for further solution-phase synthesis.
Mandatory Visualizations
Signaling Pathway Diagram: PROTAC Mechanism of Action
Caption: Mechanism of action of a Proteolysis Targeting Chimera (PROTAC).
Experimental Workflow Diagram: Synthesis of a Bifunctional Linker
Caption: A generalized experimental workflow for the synthesis of a bifunctional linker.
Conclusion
The Boc protecting group is an invaluable tool in the synthesis of bifunctional linkers for advanced therapeutics like ADCs and PROTACs. Its robust nature, coupled with its selective removal under acidic conditions, provides the chemical precision necessary for the construction of these complex molecules. A thorough understanding of the principles of Boc chemistry, along with access to reliable experimental protocols and quantitative data, is essential for researchers in the field of drug development. This guide provides a foundational resource to aid in the rational design and efficient synthesis of novel bifunctional linkers, ultimately contributing to the advancement of targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bioorg.org [bioorg.org]
- 7. MRT - Mono-Boc-Protection of Diamines [merckmillipore.com]
- 8. sciforum.net [sciforum.net]
- 9. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. scispace.com [scispace.com]
- 13. Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. chempep.com [chempep.com]
An In-depth Technical Guide to the Solubility and Stability of Methylamino-PEG4-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of Methylamino-PEG4-Boc, a bifunctional linker commonly utilized in the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Due to the limited availability of specific experimental data for this compound, this guide synthesizes information based on the well-understood properties of its constituent functional groups: a methylamino group, a short polyethylene (B3416737) glycol (PEG) linker, and a tert-butyloxycarbonyl (Boc) protecting group. Furthermore, detailed experimental protocols are provided to enable researchers to determine the precise solubility and stability profiles of this compound in their own laboratory settings.
Predicted Solubility of this compound
The solubility of a compound is a critical parameter in drug discovery and development, influencing its biological activity, formulation, and administration. The structure of this compound, featuring a hydrophilic PEG4 linker, suggests good solubility in a range of solvents.
The polyethylene glycol (PEG) component is known to enhance the aqueous solubility of molecules.[1] PEGs are soluble in water and many organic solvents, including ethanol, dichloromethane, acetonitrile, and dimethylformamide (DMF).[2][3] The short, four-unit PEG chain in this compound is expected to impart significant hydrophilicity to the molecule. The Boc protecting group contributes to its solubility in non-polar organic solvents.
Based on the properties of its structural components, the predicted solubility of this compound in various common laboratory solvents is summarized in the table below.
| Solvent Class | Specific Solvents | Predicted Solubility | Rationale |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS), Tris Buffer | Moderate to High | The hydrophilic PEG4 chain is expected to confer good water solubility. |
| Polar Protic Solvents | Water, Ethanol, Methanol | High | The ether oxygens of the PEG chain and the carbonyl of the Boc group can form hydrogen bonds with protic solvents. |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF) | High | These solvents are effective at solvating polar organic molecules. DMSO is a common solvent for preparing stock solutions of drug-like molecules.[4][5][6] |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | The overall organic character of the molecule suggests good solubility in these solvents. |
| Non-polar Solvents | Toluene, Hexanes | Low to Moderate | While the PEG chain reduces overall lipophilicity, some solubility in less polar solvents is expected due to the t-butyl group and the hydrocarbon backbone. |
Stability Profile of this compound
The stability of a linker molecule is paramount to ensure the integrity of the final conjugate under storage and physiological conditions. The stability of this compound is primarily dictated by the lability of the Boc protecting group and the robustness of the PEG linker.
pH Stability
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group that is known to be labile under acidic conditions.[7][8][9] It is generally stable to basic and nucleophilic conditions.[8] Therefore, this compound is expected to be stable at neutral and basic pH but will undergo deprotection to reveal the free amine under acidic conditions.
The PEG linker itself is generally stable to both acidic and basic conditions.[3]
Thermal Stability
Polyethylene glycol linkers are generally considered to be thermally stable.[10] Studies on PEGylated proteins have shown that the PEG moiety can, in some cases, enhance the thermal stability of the conjugate.[11][12] While specific data for this compound is unavailable, it is reasonable to expect that the molecule possesses good thermal stability under typical laboratory storage and handling conditions.
Storage Recommendations
For long-term storage, it is advisable to store this compound as a solid at -20°C in a dry environment. If stored in solution, a non-protic, aprotic solvent such as DMSO is recommended, also at -20°C, to minimize potential degradation.
Experimental Protocols
To provide researchers with the tools to determine the precise solubility and stability of this compound, the following detailed experimental protocols are provided.
Kinetic Solubility Assay
This protocol outlines a high-throughput method to determine the kinetic solubility of this compound in an aqueous buffer, which is particularly relevant for assessing its behavior in biological assays.[4][5][13]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Addition of Aqueous Buffer: To each well, add a fixed volume of the desired aqueous buffer (e.g., PBS, pH 7.4) to achieve the final target concentrations of the compound. The final DMSO concentration should be kept constant and low (typically ≤ 1%).
-
Incubation: Seal the plate and incubate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.
-
Detection:
-
Nephelometry: Measure the light scattering of the solutions in each well using a nephelometer. An increase in light scattering indicates precipitation.
-
UV Spectroscopy after Filtration: Alternatively, filter the contents of each well through a filter plate to remove any precipitate. Measure the absorbance of the filtrate using a UV-Vis plate reader at a wavelength where the compound has maximum absorbance.
-
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed compared to a blank control.
Stability Assessment using HPLC
This protocol describes a method to evaluate the stability of this compound under various stress conditions using High-Performance Liquid Chromatography (HPLC).[14][15]
References
- 1. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 2. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labinsights.nl [labinsights.nl]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. enamine.net [enamine.net]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. Effect of polyethylene glycol on the thermal stability of green fluorescent protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. orbi.uliege.be [orbi.uliege.be]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide on the Mechanism of Action of Methylamino-PEG4-Boc in Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Emergence of PROTACs and the Pivotal Role of Linkers
Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs eliminate the target protein entirely by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[2]
A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) essential for ubiquitination and subsequent degradation.[2]
Polyethylene (B3416737) glycol (PEG) linkers are widely employed in PROTAC design due to their ability to enhance solubility and provide conformational flexibility.[3] This guide focuses on Methylamino-PEG4-Boc , a specific PEG-based linker, and its role in the mechanism of PROTAC-mediated protein degradation.
Core Mechanism of Action: this compound in Action
The fundamental role of the this compound linker, once incorporated into the final PROTAC structure, is to optimally position the POI and the E3 ligase to facilitate the formation of a productive ternary complex.[4] This complex formation is the rate-limiting step for subsequent protein degradation.[5] The four polyethylene glycol units of the linker provide the necessary length and flexibility to span the distance between the two proteins and allow for favorable protein-protein interactions.
The general mechanism of action for a PROTAC utilizing a this compound-derived linker can be broken down into the following key steps:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the POI and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), forming a ternary complex. The PEG4 linker's flexibility is crucial for allowing the two proteins to adopt a conformationally favorable orientation for the subsequent ubiquitination step.[4]
-
Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the target protein into smaller peptides.
-
Recycling of the PROTAC: After the degradation of the POI, the PROTAC is released and can engage in another cycle of binding and degradation, acting as a catalyst.
Below is a signaling pathway diagram illustrating this process:
Quantitative Data on PROTAC Performance with PEG4 Linkers
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The optimal linker length is highly dependent on the specific target protein and E3 ligase. Below is a summary of representative data for PROTACs utilizing a 4-unit PEG linker.
| Target Protein | E3 Ligase | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | PEG4 | HeLa | ~20 | >90 | N/A |
| ERα | VHL | ~4 PEG units | MCF-7 | ~750 | ~50 | [6] |
| BTK | CRBN | ≥ 4 PEG units | Ramos | 1 - 40 | >90 | [6] |
Note: The data presented is compiled from various sources for illustrative purposes. Direct comparison across different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
Synthesis of a PROTAC using this compound
This protocol outlines a general strategy for synthesizing a PROTAC by coupling a warhead and an E3 ligase ligand to a this compound linker.
Step 1: Boc Deprotection of this compound
-
Dissolve this compound in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Add an excess of trifluoroacetic acid (TFA) to the solution.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected amino-PEG4 linker.
Step 2: Coupling of the First Ligand (e.g., E3 Ligase Ligand)
-
Dissolve the E3 ligase ligand (with a carboxylic acid functionality) and a peptide coupling agent (e.g., HATU) in an anhydrous solvent like dimethylformamide (DMF).
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to activate the carboxylic acid.
-
Add the deprotected amino-PEG4 linker to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by flash column chromatography.
Step 3: Functional Group Conversion of the Other End of the Linker (if necessary)
Depending on the desired final conjugation chemistry, the terminal methylamino group of the PEG linker may need to be converted to another functional group (e.g., a carboxylic acid or an alkyne).
Step 4: Coupling of the Second Ligand (e.g., Warhead)
-
Using a similar peptide coupling strategy as in Step 2, couple the warhead (with a corresponding functional group) to the linker-E3 ligase ligand intermediate.
-
Alternatively, other conjugation chemistries like click chemistry (CuAAC) can be employed if the linker and warhead are appropriately functionalized.
-
Purify the final PROTAC product using preparative high-performance liquid chromatography (HPLC).
-
Characterize the final product by NMR and high-resolution mass spectrometry (HRMS).
Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.
-
Cell Culture and Treatment: Seed cells expressing the target protein in a multi-well plate. Allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[6]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay to ensure equal protein loading.[6]
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunodetection: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST). Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin), followed by an appropriate HRP-conjugated secondary antibody.
-
Data Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[6]
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to assess the passive permeability of the PROTAC across an artificial membrane.
-
Preparation of Donor and Acceptor Plates: Prepare a 96-well donor plate containing the PROTAC dissolved in a suitable buffer. Prepare a 96-well acceptor plate with a filter coated with a lipid solution (e.g., phosphatidylcholine in dodecane) and filled with buffer.
-
Assay Incubation: Place the donor plate on top of the acceptor plate, creating a "sandwich". Incubate at room temperature for 4-18 hours with gentle shaking.
-
Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculation of Permeability Coefficient (Papp): Calculate the Papp value to determine the permeability of the PROTAC.
Experimental and Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of a PROTAC.
Conclusion
The this compound linker is a valuable building block in the synthesis of PROTACs. Its PEG4 component offers a balance of flexibility and hydrophilicity that can be crucial for achieving potent protein degradation. The successful design of a PROTAC requires careful optimization of the linker length and composition, and the experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of these promising therapeutic agents. As our understanding of the intricate interplay between the linker, the target protein, and the E3 ligase deepens, the rational design of PROTACs with enhanced efficacy and drug-like properties will continue to advance the field of targeted protein degradation.
References
- 1. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to PROTAC Linkers: The Linchpin of Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of the Linker in PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three distinct components: a "warhead" ligand that binds to a target protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[1][3][4][5]
The PROTAC's mechanism of action is event-driven and catalytic.[2][6] Upon entering a cell, the PROTAC molecule facilitates the formation of a ternary complex, bringing the POI into close proximity with the recruited E3 ligase.[5][7][8] This induced proximity triggers the E3 ligase to transfer ubiquitin molecules to the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[5][][10] The PROTAC molecule is subsequently released and can engage in further catalytic cycles.[2][6][10]
While the warhead and anchor provide target specificity, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's biological activity, profoundly influencing the stability and geometry of the ternary complex, as well as the molecule's overall efficacy, selectivity, and physicochemical properties.[1][3][11] This guide provides a detailed exploration of the PROTAC linker, its components, its impact on degradation, and the experimental methods used for its evaluation.
References
- 1. chempep.com [chempep.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]
- 7. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. Inhibit or destroy? Why PROTAC technology is emerging as a game changer for drug discovery and cancer therapy. | Revvity [revvity.com]
- 11. precisepeg.com [precisepeg.com]
In-Depth Technical Guide: CAS Number 1621616-14-5
A comprehensive overview of tert-Butyl 5,8,11,14-tetraoxa-2-azaheptadecan-17-oate, a key building block in targeted protein degradation.
Introduction
The compound identified by CAS number 1621616-14-5 is chemically named tert-Butyl 5,8,11,14-tetraoxa-2-azaheptadecan-17-oate. It is also commonly referred to as Methylamino-PEG4-t-butyl ester or Methylamino-PEG4-Boc. This molecule is a heterobifunctional linker of significant interest in the field of drug discovery and development, particularly in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins. They consist of two ligands connected by a linker: one binds to the target protein of interest, and the other recruits an E3 ubiquitin ligase. The linker plays a crucial role in the efficacy of the PROTAC by dictating the distance and orientation between the target protein and the E3 ligase, thereby influencing the formation of a productive ternary complex essential for ubiquitination and subsequent degradation.
This technical guide provides a detailed overview of the properties and uses of CAS number 1621616-14-5, with a focus on its application in the synthesis of PROTACs for researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of tert-Butyl 5,8,11,14-tetraoxa-2-azaheptadecan-17-oate is presented in Table 1. The polyethylene (B3416737) glycol (PEG) chain in its structure enhances its solubility in aqueous media, a desirable characteristic for biological applications.[1][2]
| Property | Value | Source(s) |
| CAS Number | 1621616-14-5 | [1] |
| Chemical Name | tert-Butyl 5,8,11,14-tetraoxa-2-azaheptadecan-17-oate | [1] |
| Synonyms | Methylamino-PEG4-t-butyl ester, this compound | [3] |
| Molecular Formula | C16H33NO6 | [3] |
| Molecular Weight | 335.44 g/mol | [3] |
| Physical State | Liquid | [3] |
| Solubility | Soluble in Water, DMSO, DCM, DMF | [2] |
| Predicted Boiling Point | 266.7 ± 15.0 °C (for a similar compound) | [4] |
| Predicted pKa | 9.51 ± 0.10 (for a similar compound) | [4] |
| Storage | -20°C | [2] |
Role in PROTAC Synthesis and Mechanism
tert-Butyl 5,8,11,14-tetraoxa-2-azaheptadecan-17-oate serves as a flexible PEG-based linker in the modular synthesis of PROTACs.[3] Its heterobifunctional nature is key to its utility. The terminal methylamine (B109427) group is reactive towards carboxylic acids, allowing for the formation of a stable amide bond with a ligand for a target protein of interest.[1][2] The other end of the linker is a t-butyl ester, which acts as a protecting group for a carboxylic acid. This t-butyl group can be readily removed under acidic conditions to reveal the carboxylic acid, which can then be coupled to a ligand for an E3 ubiquitin ligase, typically via another amide bond formation.[1][2]
The general workflow for utilizing this linker in PROTAC synthesis is depicted in the following diagram:
The flexibility of the PEG4 chain allows for the necessary spatial arrangement between the target protein and the E3 ligase to facilitate the ubiquitination process. The hydrophilic nature of the PEG linker can also improve the solubility and cell permeability of the final PROTAC molecule.[]
Experimental Protocols
General Amide Coupling of Methylamino-PEG4-t-butyl ester with a Carboxylic Acid
This protocol describes the general procedure for the reaction of the methylamine group of the linker with a carboxylic acid-containing molecule, such as a ligand for a protein of interest.
Materials:
-
Methylamino-PEG4-t-butyl ester (CAS 1621616-14-5)
-
Carboxylic acid-containing molecule (e.g., POI ligand)
-
Coupling agents (e.g., HATU, EDC)[6]
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)[6]
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-containing molecule (1.0 equivalent) in the chosen anhydrous solvent.
-
Add the coupling agent (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of Methylamino-PEG4-t-butyl ester (1.0-1.2 equivalents) in the anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is typically worked up by dilution with an organic solvent (e.g., ethyl acetate), followed by washing with aqueous solutions to remove excess reagents and byproducts.
-
The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Example Application: Synthesis of VHL-based PROTACs for Tissue Transglutaminase (TG2)
A published study details the use of Methylamino-PEGn-t-butyl esters (where n=4 corresponds to CAS 1621616-14-5) in the synthesis of von Hippel-Lindau (VHL) E3 ligase-recruiting PROTACs to target Tissue Transglutaminase (TG2).[1] The experimental protocol involves a multi-step synthesis.
Step 1: Reaction of Methylamino-PEG4-t-butyl ester with 2,4-dichloro-6-methylpyrimidine
-
Reactants: Methylamino-PEG4-t-butyl ester, 2,4-dichloro-6-methylpyrimidine, and N,N-Diisopropylethylamine (DIPEA).
-
Solvent: Tetrahydrofuran (THF).
-
Conditions: The reaction is carried out at 0 to 15 °C for 10 hours.[1]
-
Outcome: This step results in the formation of a pyrimidine (B1678525) intermediate with the PEG4-t-butyl ester chain attached.
Step 2: Subsequent synthetic modifications The resulting intermediate undergoes further reactions, including a nucleophilic aromatic substitution, deprotection of the t-butyl ester using hydrochloric acid in ethyl acetate, and finally, an amide coupling with a VHL ligand ((S,R,S)-AHPC) using HATU and DIPEA in DMF to yield the final PROTAC.[1]
The overall synthetic scheme is illustrated below:
Biological Activity and Signaling Pathways
The biological activity of a PROTAC is determined by its ability to induce the degradation of its target protein. In the case of the TG2-targeting PROTACs synthesized using the Methylamino-PEG4-t-butyl ester linker, the ultimate goal is the degradation of TG2.[1] TG2 is a multifunctional enzyme implicated in various cellular processes and diseases, including cancer and fibrosis.
The mechanism of action for these PROTACs involves hijacking the VHL E3 ubiquitin ligase. The PROTAC molecule facilitates the formation of a ternary complex between TG2 and VHL. This proximity allows for the transfer of ubiquitin molecules to TG2, marking it for degradation by the proteasome.
The downstream signaling effects of TG2 degradation would depend on the specific cellular context and the pathways in which TG2 is involved. This could include modulation of cell adhesion, migration, and apoptosis. The following diagram illustrates the general principle of PROTAC-mediated protein degradation.
Conclusion
tert-Butyl 5,8,11,14-tetraoxa-2-azaheptadecan-17-oate (CAS 1621616-14-5) is a valuable and versatile chemical tool for the synthesis of PROTACs. Its heterobifunctional nature, coupled with the advantageous properties of the PEG linker, makes it a key building block for researchers developing novel therapeutics based on targeted protein degradation. The provided experimental protocols and mechanistic diagrams offer a foundational understanding for its application in the laboratory. Further research into PROTACs utilizing this linker will continue to elucidate its full potential in targeting a wide range of disease-relevant proteins.
References
- 1. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methylamino-PEG4-t-butyl ester, 1621616-14-5 | BroadPharm [broadpharm.com]
- 3. This compound (Methylamino-PEG4-t-butyl ester) | PROTAC Linker | MCE [medchemexpress.cn]
- 4. Methylamino-PEG1-t-butyl ester CAS#: 1807521-03-4 [chemicalbook.com]
- 6. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
The Strategic Role of the Methylamino Group in Linker Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The chemical linker is a critical component in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). It is not merely a passive tether but a sophisticated modulator of a conjugate's stability, solubility, and mechanism of action. A key functional group employed in modern linker design is the methylamino group (-NHCH₃). This secondary amine offers distinct steric and electronic properties compared to a primary amine (-NH₂) that can be strategically leveraged to overcome significant challenges in drug development, particularly concerning linker stability and cell permeability.
This guide provides a detailed examination of the function of the methylamino group in linker chemistry, summarizing key quantitative data, outlining experimental protocols for evaluation, and visualizing the underlying chemical principles and workflows.
Core Functions of the Methylamino Group in Linker Design
The incorporation of a methylamino group, or the N-methylation of an existing amide within a linker, serves several primary functions:
-
Enhanced Proteolytic Stability: One of the most significant advantages is the increased resistance to enzymatic degradation. N-methylation of a peptide bond removes the amide proton, which is a key hydrogen bond donor for protease recognition. This modification sterically hinders the approach of proteases, leading to a substantial increase in the linker's half-life in biological fluids, particularly in plasma.[1] This is crucial for ADCs to prevent premature payload release in systemic circulation, which can cause off-target toxicity.[2][3][4]
-
Modulation of Self-Immolation Kinetics: In self-immolative linkers, such as the widely used p-aminobenzyl carbamate (B1207046) (PABC) system, the electronic properties of aromatic substituents are critical.[5] Introducing a methylamino-containing group, such as in a m-amide PABC (MA-PABC) linker, can dramatically improve serum stability without compromising the desired intracellular proteolytic cleavage that initiates the self-immolation cascade.[2] Furthermore, in certain cyclization-driven release mechanisms, alkylating the amine can accelerate the self-immolation and payload release process once the trigger is activated.[5]
-
Improved Cell Permeability (for PROTACs): PROTACs are large molecules that often defy traditional "rule-of-five" guidelines for oral bioavailability and cell permeability.[6] Their high molecular weight and polar surface area can be significant barriers. N-methylation of amides within the linker is a powerful strategy to improve permeability. By replacing a hydrogen bond donor (the amide N-H) with a methyl group, the overall polarity is reduced. This shielding of polar groups can facilitate the adoption of folded, less polar conformations in the nonpolar environment of the cell membrane, thereby enhancing passive diffusion.[7][8][9][10]
-
Versatile Conjugation Handle: The methylamino group provides a reactive secondary amine that can readily form stable amide bonds with carboxyl groups or activated esters, making it a versatile point of attachment in linker synthesis.[11]
Quantitative Data: Impact on Linker Stability
The stability of the linker-payload is a critical parameter, especially for ADCs, to ensure the conjugate remains intact in circulation until it reaches the target cell. Premature cleavage in plasma, particularly in rodent models used for preclinical studies, is a common challenge. The introduction of a methylamino-containing amide group has been shown to confer significant stability.
A study by Singh, T. et al. (2020) demonstrated this by modifying a p-aminobenzyl carbamate (PABC) linker with a meta-amide (m-amide or MA), which incorporates a methylamino moiety. The stability of various linker-payloads, derivatized with N-acetylcysteine (NAC) to mimic conjugation, was compared in mouse and human serum.
Table 1: Stability of Linker-Payloads in Mouse and Human Serum Data summarized from Singh, T., et al. "Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates." Bioconjugate Chemistry, 2020.[2]
| Compound ID | Linker Type | Modification | % Drug Release in Mouse Serum (24 h) | % Drug Release in Human Serum (24 h) | Cathepsin B Cleavage |
| 2 | Val-Cit-PABC (Control) | Unsubstituted | 100% | < 2% | Yes |
| 14 | Val-Cit-MA-PABC | m-Amide | 50% | < 2% | Yes |
| 15 | Glu-Val-Cit-PABC | Glutamic Acid | 31% | < 2% | Yes |
| 16 | Glu-Val-Cit-MA-PABC | m-Amide + Glutamic Acid | 7% | < 2% | Yes |
Analysis: The control linker (Compound 2) was completely hydrolyzed in mouse serum within 24 hours. The introduction of the m-amide group containing a methylamino functionality (Compound 14) cut this hydrolysis by half. When combined with other modifications like the inclusion of a glutamic acid residue (Compound 16), the hydrolysis in mouse serum was dramatically reduced to just 7%, while importantly retaining stability in human serum and the desired cleavability by cathepsin B.[2] This demonstrates the profound stabilizing effect of this modification.
Key Experimental Protocols
Evaluating the function and stability of linkers containing a methylamino group involves a series of well-defined experimental procedures.
Protocol for ADC Conjugation to Cysteine Residues
This protocol describes a standard method for conjugating a maleimide-functionalized linker-payload to an antibody via its interchain cysteine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS).
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride solution (0.5 M).
-
Linker-payload functionalized with a maleimide (B117702) group, dissolved in Dimethyl sulfoxide (B87167) (DMSO).
-
Quenching reagent: N-acetylcysteine.
-
Purification system: Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).
-
Reaction Buffer: e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.2.
Procedure:
-
Antibody Preparation: Dilute the stock mAb solution to a final concentration of 5-10 mg/mL in the reaction buffer.
-
Partial Reduction: Add a molar excess of TCEP to the antibody solution. A typical starting point is 2.5 equivalents of TCEP per mAb. Incubate the reaction at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[12][13][14]
-
Conjugation: Cool the reduced antibody solution to room temperature. Add the maleimide-functionalized linker-payload solution (typically 5-10 equivalents) dropwise to the antibody solution while gently stirring. The DMSO concentration should be kept below 10% (v/v) to prevent antibody denaturation.
-
Reaction Incubation: Allow the conjugation reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Add a 2-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted maleimide groups. Incubate for 20 minutes.
-
Purification: Purify the resulting ADC from unconjugated linker-payload and other reagents using SEC or HIC. The buffer is typically exchanged into a formulation buffer (e.g., histidine buffer, pH 5.8).[12]
-
Characterization: Analyze the purified ADC to determine the drug-to-antibody ratio (DAR), level of aggregation, and purity using techniques like HIC, SEC, and LC-MS.
Protocol for In Vitro Plasma Stability Assay
This assay measures the stability of the ADC and the rate of payload release in plasma from different species.
Materials:
-
Purified ADC.
-
Plasma from relevant species (e.g., human, mouse, rat, cynomolgus monkey), collected with an anticoagulant like heparin or EDTA.
-
Phosphate-buffered saline (PBS).
-
Immunoaffinity capture beads (e.g., Protein A or Protein G magnetic beads).
-
Organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) for protein precipitation.
-
LC-MS system for analysis.
Procedure:
-
Incubation Setup: In a multi-well plate, incubate the ADC at a final concentration of ~0.1-1 mg/mL in plasma at 37°C. Include a control where the ADC is incubated in PBS under the same conditions.[15][16][17]
-
Time-Point Sampling: At designated time points (e.g., 0, 6, 24, 48, 96, 144 hours), withdraw aliquots from the incubation mixtures. Immediately freeze samples at -80°C to stop the reaction until analysis.
-
ADC Capture (for DAR analysis): To measure the loss of conjugated drug over time, isolate the ADC from the plasma. Add immunoaffinity beads to a thawed plasma aliquot and incubate to capture the ADC. Wash the beads with PBS to remove plasma proteins. Elute the ADC from the beads.[17][18]
-
Sample Preparation (for released drug analysis): To measure the amount of free payload released into the plasma, precipitate the plasma proteins by adding 3-4 volumes of cold organic solvent. Vortex and centrifuge at high speed. Collect the supernatant, which contains the released small molecule drug.[15][16]
-
LC-MS Analysis:
-
DAR Analysis: Analyze the eluted ADC from step 3 using LC-MS under denaturing conditions to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage.[19]
-
Released Drug Analysis: Analyze the supernatant from step 4 using LC-MS with a standard curve to quantify the concentration of the released payload.[15][18]
-
-
Data Interpretation: Plot the average DAR or the percentage of released drug as a function of time to determine the stability profile of the ADC in plasma.
Visualizing Workflows and Mechanisms
Graphviz diagrams can effectively illustrate the complex relationships and processes in linker chemistry.
Caption: ADC Mechanism: From systemic circulation to targeted cell killing.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Conjugation Strategy of Endogenous Cysteine Residues - Creative Biolabs [creative-biolabs.com]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. Conjugations to Endogenous Cysteine Residues | Springer Nature Experiments [experiments.springernature.com]
- 15. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ADC Plasma Stability Assay [iqbiosciences.com]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 19. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
PEGylation strategies for improving drug delivery
An In-depth Technical Guide to PEGylation Strategies for Improving Drug Delivery
Abstract
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a cornerstone of advanced drug delivery and biopharmaceutical development. This technique modifies the physicochemical properties of therapeutic agents, leading to significant improvements in their pharmacokinetic and pharmacodynamic profiles. Key advantages conferred by PEGylation include enhanced drug solubility, extended circulatory half-life, increased stability against proteolytic degradation, and reduced immunogenicity. These benefits have led to the successful development and clinical approval of numerous PEGylated drugs for treating a range of diseases, including cancer, hepatitis, and hemophilia. This guide provides a comprehensive technical overview of core PEGylation strategies, from first-generation random conjugation to modern site-specific methods. It details the impact of PEGylation on drug behavior, presents quantitative data on its effects, outlines key experimental protocols for synthesis and characterization, and explores the challenges and future directions of this critical technology.
Introduction to PEGylation
Polyethylene glycol (PEG) is a non-toxic, non-immunogenic, and highly water-soluble polymer approved by the U.S. Food and Drug Administration (FDA) for use in pharmaceuticals. The process of PEGylation involves the covalent attachment of these PEG chains to therapeutic molecules, which can range from small organic drugs to large biologics like proteins, peptides, and antibody fragments.
The attachment of the hydrophilic and flexible PEG chain imparts several beneficial properties:
-
Increased Hydrodynamic Size : The large hydrodynamic volume of the PEG chain increases the apparent size of the conjugated drug, which significantly reduces its renal clearance through glomerular filtration.
-
Steric Shielding : The PEG polymer forms a protective hydrophilic cloud around the drug molecule. This "shield" masks the drug from the host's immune system, reducing immunogenicity and antigenicity. It also provides protection against enzymatic degradation.
-
Enhanced Solubility : PEGylation can increase the water solubility of hydrophobic drugs, improving their formulation and bioavailability.
These modifications collectively extend the systemic circulation time of the drug, allowing for reduced dosing frequency and potentially lowering overall toxicity.
Core PEGylation Strategies
PEGylation chemistry has evolved from early, non-specific methods to highly controlled, site-specific techniques, often categorized into "generations".
First-Generation PEGylation (Random)
The initial approaches to PEGylation involved the random attachment of linear PEG chains to multiple reactive sites on a protein's surface, most commonly the primary amino groups of lysine (B10760008) residues. This was often achieved using reactive PEG derivatives like PEG-succinimidyl succinate (B1194679) (PEG-SS) or those activated with cyanuric chloride.
Limitations :
-
Heterogeneity : This random process yields a complex mixture of positional isomers and molecules with varying numbers of attached PEG chains.
-
Reduced Bioactivity : Attachment of PEG near the active site of a protein can cause significant steric hindrance, leading to a substantial loss of biological activity.
-
Instability : Some early linker chemistries were prone to hydrolysis, resulting in premature release of the PEG chain.
Caption: Workflow comparing random first-generation and site-specific second-generation PEGylation.
Second-Generation PEGylation (Site-Specific)
To overcome the limitations of first-generation techniques, second-generation PEGylation focuses on site-specific conjugation. This approach uses more advanced PEG reagents and controlled reaction conditions to attach PEG to a single, predetermined site on the drug molecule, resulting in a well-defined, homogeneous product. This preserves the biological activity of the therapeutic and ensures batch-to-batch consistency.
Key site-specific strategies include:
-
N-terminal PEGylation : This is one of the most common site-specific methods. It exploits the difference in pKa between the α-amino group at the N-terminus (pKa ≈ 7.6-8.0) and the ε-amino groups of lysine residues (pKa ≈ 10.0-10.2). By performing the reaction at a lower pH (around 7 or below), the N-terminal amine is more reactive, allowing for selective conjugation. PEG-aldehyde reagents are often used, which react with the amino group via reductive amination to form a stable secondary amine linkage.
-
Thiol-selective PEGylation (Cysteine) : This strategy targets the sulfhydryl group of a cysteine residue, which is relatively rare in proteins. A free cysteine can be naturally present or, more commonly, introduced at a specific, non-critical site via genetic engineering. PEG reagents containing maleimide (B117702) or vinyl sulfone groups react specifically with the thiol group to form a stable covalent bond.
-
Disulfide Bridge PEGylation : Instead of targeting a free cysteine, this technique targets a native disulfide bond within a protein. The bond is first mildly reduced to generate two free thiol groups, which are then "bridged" by a bis-reactive PEG reagent, re-forming a stable linkage while attaching the PEG molecule.
-
Enzymatic PEGylation : Enzymes can be used to catalyze the site-specific attachment of PEG. For example, transglutaminase (TGase) can be used to form a covalent bond between a PEG-amine and the side chain of a specific glutamine residue on a protein's surface.
Reversible PEGylation
In some cases, the steric hindrance from a permanently attached PEG chain can still reduce a drug's efficacy, even with site-specific conjugation. Reversible PEGylation addresses this by using a cleavable linker between the drug and the PEG chain. This linker is designed to be stable in circulation but to break down and release the native, unmodified drug at the target site (e.g., in the low pH environment of a tumor or through enzymatic action).
Impact on Pharmacokinetics and Pharmacodynamics
The primary goal of PEGylation is to favorably alter the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a drug.
Increased Hydrodynamic Size and Reduced Renal Clearance
The addition of a PEG chain dramatically increases the hydrodynamic radius of a drug. For small molecules and peptides that would otherwise be rapidly cleared by the kidneys, this increase in size prevents glomerular filtration, extending their circulation half-life from minutes to hours or even days.
Shielding Effect: Reduced Immunogenicity and Enzymatic Degradation
The flexible PEG chain creates a hydrated shield that masks the surface of the drug. This has two major benefits:
-
Reduced Immunogenicity : The shield prevents the recognition of the therapeutic protein by the immune system, thereby reducing the formation of neutralizing antibodies.
-
Protection from Proteolysis : The steric barrier created by PEG hinders the approach of proteolytic enzymes, increasing the drug's stability in vivo.
Enhanced Permeability and Retention (EPR) Effect
For PEGylated nanoparticles and other large drug conjugates used in oncology, the EPR effect is a key mechanism for passive tumor targeting. Tumor tissues have leaky blood vessels and poor lymphatic drainage. PEGylated nanocarriers can extravasate through the gaps in the tumor vasculature and, due to their large size, are retained in the tumor microenvironment, leading to a higher local concentration of the drug.
Caption: Logical flow of how PEGylation improves a drug's pharmacokinetic profile and therapeutic effect.
Quantitative Impact of PEGylation
The theoretical benefits of PEGylation are substantiated by significant quantitative improvements in the pharmacokinetic parameters of numerous clinically approved drugs.
Table 1: Comparison of Pharmacokinetic Parameters for PEGylated vs. Non-PEGylated Drugs
| Drug Name (Active Moiety) | PEGylated Form | PEG Size & Type | Elimination Half-Life (PEGylated) | Elimination Half-Life (Non-PEGylated) | Fold Increase | Primary Benefit |
| Filgrastim (G-CSF) | Neulasta® (Pegfilgrastim) | 20 kDa, Linear | 15 - 80 hours | 3 - 4 hours | ~5 - 20x | Allows once-per-chemotherapy-cycle dosing instead of daily injections. |
| Interferon alfa-2b | PEG-Intron® | 12 kDa, Linear | ~40 hours | ~5.1 hours | ~8x | Reduced dosing frequency from multiple times per week to once weekly. |
| Interferon alfa-2a | Pegasys® | 40 kDa, Branched | 50 - 130 hours | ~6 - 8 hours | ~8 - 16x | Sustained serum concentrations allow for once-weekly dosing. |
| L-asparaginase | Oncaspar® (Pegaspargase) | 5 kDa, Linear (multiple) | ~5.5 - 5.8 days (132 - 139 hours) | ~1.24 days (30 hours) | ~4.6x | Reduced immunogenicity and allows dosing every 2 weeks. |
Key Experimental Protocols
Successful PEGylation requires carefully controlled reaction conditions and robust analytical methods to characterize the final product.
General Protocol for N-terminal PEGylation (Reductive Amination)
This protocol describes the site-specific conjugation of a PEG-aldehyde to the N-terminus of a protein.
Materials:
-
Protein of interest (in a suitable buffer, e.g., 100 mM MES, pH 6.0)
-
Methoxy PEG-propionaldehyde (mPEG-ALD)
-
Sodium cyanoborohydride (NaCNBH₃) solution (freshly prepared)
-
Quenching solution (e.g., Tris buffer or glycine)
-
Purification system (e.g., Size Exclusion or Ion Exchange Chromatography)
Methodology:
-
Protein Preparation : Dissolve or dialyze the protein into a reaction buffer with a pH between 5.5 and 7.0 to favor the reactivity of the N-terminal α-amino group over lysine ε-amino groups. Ensure the protein concentration is optimized for the reaction (typically 1-10 mg/mL).
-
PEGylation Reaction : Add the mPEG-ALD reagent to the protein solution. A molar excess of PEG (e.g., 2-10 fold) is typically used. The optimal ratio must be determined empirically.
-
Initiation : Add a molar excess of the reducing agent, sodium cyanoborohydride, to the reaction mixture. This will reduce the initially formed Schiff base to a stable secondary amine linkage.
-
Incubation : Allow the reaction to proceed for 12-24 hours at a controlled temperature (e.g., 4°C or room temperature), with gentle mixing.
-
Quenching : Stop the reaction by adding a quenching solution containing a high concentration of primary amines (e.g., Tris) to consume any unreacted PEG-aldehyde.
-
Purification : Remove unreacted PEG, reagents, and any non-PEGylated protein using a suitable chromatography technique. Size Exclusion Chromatography (SEC) is effective for separating the larger PEG-protein conjugate from smaller reactants. Ion Exchange Chromatography (IEX) can separate species based on charge differences between mono-, di-, and non-PEGylated forms.
-
Characterization : Analyze the purified conjugate to confirm the degree of PEGylation and purity.
General Protocol for Cysteine-Specific PEGylation
This protocol targets a free sulfhydryl group on a cysteine residue using a PEG-maleimide reagent.
Materials:
-
Protein with an accessible, free cysteine residue.
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5, containing EDTA to prevent disulfide bond formation).
-
PEG-maleimide (mPEG-MAL).
-
Reducing agent (e.g., TCEP or DTT) if native disulfides need to be reduced.
-
Quenching solution (e.g., free cysteine or β-mercaptoethanol).
-
Purification and analysis equipment as above.
Methodology:
-
Protein Preparation : Ensure the protein is in a buffer at a pH between 6.5 and 7.5, where the thiol group is sufficiently nucleophilic but reaction with amines is minimized. If necessary, pre-treat the protein with a reducing agent to ensure the target cysteine is in its free thiol form, followed by removal of the reducing agent.
-
PEGylation Reaction : Dissolve the mPEG-MAL in the reaction buffer and add it to the protein solution. A slight molar excess (e.g., 1.5-5 fold) is typically sufficient due to the high specificity of the reaction.
-
Incubation : React for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. Monitor the reaction progress using SDS-PAGE or HPLC.
-
Quenching : Add a quenching reagent with a free thiol (like excess L-cysteine) to react with and cap any unreacted PEG-maleimide.
-
Purification and Characterization : Purify and analyze the conjugate using methods described in Protocol 5.1.
Characterization Protocol: Size Exclusion Chromatography (SEC-HPLC)
SEC is a primary method for analyzing PEGylation reaction mixtures. It separates molecules based on their hydrodynamic size.
Workflow:
-
System Setup : Equilibrate an SEC-HPLC column with a suitable mobile phase (e.g., phosphate-buffered saline).
-
Sample Injection : Inject a small volume of the purified PEG-conjugate or the reaction mixture.
-
Elution and Detection : Molecules elute in order of decreasing size. The larger PEG-protein conjugate will elute earlier than the smaller, unconjugated protein. Detect the eluting species using a UV detector (typically at 280 nm for proteins).
-
Analysis : The resulting chromatogram will show distinct peaks corresponding to the PEG-conjugate, unconjugated protein, and any aggregates. The relative area of these peaks can be used to assess the purity and yield of the PEGylation reaction.
Characterization Protocol: Mass Spectrometry (MS)
MS is used to confirm the identity and homogeneity of the PEGylated product by measuring its molecular weight.
Workflow:
-
Method Selection : MALDI-TOF MS is often used for determining the average molecular weight and the distribution of PEG adducts (mono-, di-, etc.). LC-MS can be used for more complex mixtures and to identify the specific site of PEGylation after proteolytic digestion.
-
Sample Preparation : Prepare the sample according to the instrument's requirements (e.g., co-crystallization with a matrix for MALDI).
-
Data Acquisition : Acquire the mass spectrum. For PEGylated proteins, a broad peak is often observed due to the polydispersity of the PEG polymer itself.
-
Analysis : The mass spectrum will confirm the addition of the PEG moiety. The shift in molecular weight from the native protein corresponds to the mass of the attached PEG chain(s). This confirms the degree of PEGylation (e.g., mono-PEGylated vs. di-PEGylated).
Caption: A typical workflow for the synthesis, purification, and characterization of PEGylated proteins.
Challenges and Future Directions
Despite its success, PEGylation is not without challenges.
-
Anti-PEG Antibodies (APA) : The immune system can, in some cases, generate antibodies against the PEG polymer itself. Pre-existing APAs have been found in a portion of the general population. These antibodies can lead to an Accelerated Blood Clearance (ABC) phenomenon upon repeated administration of a PEGylated drug, where the drug is rapidly cleared from circulation, reducing its efficacy and potentially causing adverse reactions.
-
Manufacturing Complexity : Site-specific PEGylation requires precise control over reaction conditions to ensure homogeneity and consistency, which can add complexity and cost to the manufacturing process.
-
Reduced Bioactivity : While site-specific methods help preserve activity, the PEG chain can still cause some degree of steric hindrance that may slightly reduce the drug's binding affinity for its target.
Future Directions:
-
Alternative Polymers : Research is ongoing into alternative hydrophilic polymers, such as polysarcosine or polyzwitterions, that may be less immunogenic than PEG.
-
Biodegradable PEGs : The development of cleavable or biodegradable PEG linkers is a key area of focus to mitigate concerns about the potential for long-term tissue accumulation of high molecular weight PEGs.
-
Advanced Site-Specific Methods : Novel enzymatic and chemoenzymatic methods are being explored to achieve even greater control and efficiency in the PEGylation process.
Conclusion
PEGylation is a powerful and clinically validated platform technology that has transformed the therapeutic potential of numerous drugs. By improving solubility, extending circulation half-life, and reducing immunogenicity, PEGylation enables the development of safer and more effective medicines with more convenient dosing regimens. The evolution from random, first-generation techniques to highly controlled, site-specific second-generation strategies has been critical in maximizing the benefits of this technology while preserving the biological function of the therapeutic agent. While challenges such as the potential for an anti-PEG immune response remain, ongoing innovation in polymer chemistry and bioconjugation techniques ensures that PEGylation will continue to be a vital tool in the future of drug development.
An In-Depth Technical Guide to Heterobifunctional Linkers in Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterobifunctional linkers are indispensable tools in modern chemical biology, serving as molecular bridges to covalently connect two different molecules.[1] Their defining characteristic is the presence of two distinct reactive functional groups, enabling the specific and controlled conjugation of biomolecules such as proteins, antibodies, peptides, and small molecule drugs.[2][3] This intrinsic asymmetry allows for sequential reactions, minimizing the formation of unwanted homodimers and leading to more precisely defined conjugates.[2] The strategic choice of a heterobifunctional linker is paramount, as its chemical nature, length, and stability profoundly influence the pharmacokinetic and pharmacodynamic properties of the final conjugate, impacting its efficacy and therapeutic index.[1] This guide provides a comprehensive overview of the core principles of heterobifunctional linkers, their applications, quantitative data on their performance, and detailed experimental protocols.
Core Concepts of Heterobifunctional Linkers
Heterobifunctional linkers are comprised of three key components: two distinct reactive moieties and a spacer arm. The reactive groups are chosen for their specific reactivity towards functional groups on the biomolecules to be conjugated, such as primary amines (e.g., on lysine (B10760008) residues) or sulfhydryls (e.g., on cysteine residues).[2] The spacer arm connects the two reactive ends and its length and composition (e.g., alkyl chain, polyethylene (B3416737) glycol (PEG)) are critical for controlling the distance between the conjugated molecules and influencing properties like solubility and stability.[4]
Classification of Heterobifunctional Linkers
Heterobifunctional linkers are primarily classified based on the reactive groups they possess. This allows for a modular approach to bioconjugation, where the linker can be tailored to the specific functional groups available on the molecules of interest.
Common Reactive Groups and Their Targets:
-
Amine-reactive groups: N-hydroxysuccinimide (NHS) esters are widely used to react with primary amines on proteins to form stable amide bonds.[2]
-
Sulfhydryl-reactive groups: Maleimides are commonly employed to react with free sulfhydryl groups on cysteine residues, forming stable thioether bonds.[2]
-
"Click Chemistry" groups: These bioorthogonal reactions offer high efficiency and specificity. Examples include dibenzocyclooctyne (DBCO) for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-modified molecules, and azides for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1]
-
Photoreactive groups: Aryl azides and diazirines can be activated by UV light to form highly reactive species that can insert into C-H and N-H bonds non-selectively, which is useful for capturing transient interactions.[5]
Key Applications in Chemical Biology
Heterobifunctional linkers are central to the development of two major classes of targeted therapeutics: Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells.[6] The heterobifunctional linker plays a critical role in the ADC's performance by ensuring stability in circulation and facilitating the release of the payload at the target site.[6]
ADC Internalization and Payload Release Pathway:
The mechanism of action for a typical ADC involves several steps, from binding to the target cell to the release of the cytotoxic payload.
Types of Linkers in ADCs:
-
Cleavable Linkers: These linkers are designed to be stable in the bloodstream but are cleaved by specific triggers within the tumor microenvironment or inside the target cell.[7] This can include cleavage by proteases (e.g., cathepsins), acidic pH in endosomes/lysosomes, or the reducing environment of the cytoplasm.[8] A key advantage of cleavable linkers is the potential for a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[6]
-
Non-cleavable Linkers: These linkers rely on the complete lysosomal degradation of the antibody to release the payload, which remains attached to the linker and a single amino acid residue.[7] Non-cleavable linkers generally exhibit greater plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[9] However, they typically lack a bystander effect.[10]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific disease-causing proteins.[11] A PROTAC consists of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[12] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[11]
Ubiquitin-Proteasome System and PROTAC Mechanism of Action:
The following diagram illustrates how a PROTAC hijacks the ubiquitin-proteasome system to induce targeted protein degradation.
The linker in a PROTAC is not merely a passive spacer but plays a critical role in the formation and stability of the ternary complex.[13] The length, composition, and attachment points of the linker all influence the geometry of the ternary complex and, consequently, the efficiency of protein degradation.[14]
Quantitative Data on Heterobifunctional Linkers
The selection of a heterobifunctional linker is a data-driven process. The following tables summarize key quantitative data on linker stability and the impact of linker length on the efficacy of ADCs and PROTACs.
Table 1: Comparative Plasma Stability of Cleavable ADC Linkers
| Linker Type | Example | Half-life in Human Plasma | Key Findings |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | > 230 days[2] | Highly stable in human plasma, but can be less stable in mouse plasma due to carboxylesterase activity.[2] |
| Valine-Alanine (Val-Ala) | Stable[2] | Exhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[2] | |
| pH-Sensitive | Hydrazone | ~2 days[2] | Demonstrates pH-dependent hydrolysis but can show instability in circulation, leading to premature drug release.[2] |
| Glutathione-Sensitive | Disulfide | Variable[2] | Stability can be modulated by steric hindrance around the disulfide bond.[2] |
| Enzyme-Sensitive (Other) | β-Glucuronide | Highly Stable[2] | Shows greater stability and in vivo efficacy compared to some peptide linkers.[2] |
| Sulfatase-Cleavable | High (> 7 days in mouse plasma)[2] | Demonstrates high plasma stability and potent in vitro cytotoxicity.[2] |
Note: The data presented are illustrative and can vary based on the specific antibody, payload, and experimental conditions.
Table 2: Impact of Linker Length on PROTAC Efficacy
| Target Protein | E3 Ligase | Linker Type | Optimal Linker Length (atoms) | Effect of Suboptimal Length |
| Estrogen Receptor (ERα) | VHL | PEG | 16[15] | Shorter or longer linkers result in significantly reduced degradation.[15] |
| BRD4 | CRBN | Alkyl/PEG | ~12-16 | Both shorter and longer linkers can lead to decreased degradation potency. |
| BTK | CRBN | PEG | ≥ 4 PEG units | Shorter linkers can impair binding affinity due to steric hindrance.[14] |
Note: The optimal linker length is highly dependent on the specific protein of interest and E3 ligase pair and must be determined empirically.
Experimental Protocols
The following sections provide detailed methodologies for common experiments involving heterobifunctional linkers.
Protocol 1: Synthesis of an Azide-PEG3-Maleimide Heterobifunctional Linker
This protocol describes a representative synthesis of a heterobifunctional linker containing an azide (B81097) and a maleimide (B117702) group, separated by a PEG3 spacer.
Materials:
-
Azido-PEG3-amine
-
Maleimide-NHS ester
-
Dry Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Thin Layer Chromatography (TLC) supplies
-
Potassium permanganate (B83412) spray
Procedure:
-
Dissolve Azido-PEG3-amine in dry DMF or DMSO.
-
Slowly add the Azido-PEG3-amine solution to the Maleimide-NHS ester under a dry nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the progress of the reaction by TLC. The Rf of the Azido-PEG3-Maleimide product will be slightly lower than that of the Maleimide-NHS ester starting material. A single spot upon completion indicates a successful reaction.[16]
-
The resulting Azido-PEG3-Maleimide solution can be used directly for subsequent conjugation reactions or stored at -20°C for short periods.[16]
Protocol 2: Conjugation of an Antibody with a DBCO-NHS Ester for Copper-Free Click Chemistry
This protocol outlines the activation of an antibody with a DBCO-NHS ester, preparing it for a subsequent copper-free click reaction with an azide-modified molecule.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
DBCO-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Antibody Preparation: Ensure the antibody solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.
-
DBCO-NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.[17]
-
Antibody Labeling: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of the organic solvent should be kept low to maintain protein stability.[18]
-
Incubation: Incubate the reaction for 60 minutes at room temperature or 2 hours on ice.[18]
-
Quenching: Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted DBCO-NHS ester. Incubate for 15 minutes.[18]
-
Purification: Remove excess DBCO-NHS ester and quenching agent using a desalting column equilibrated with the desired buffer for the next step.[17] The DBCO-activated antibody is now ready for conjugation with an azide-containing molecule.
Mandatory Visualizations
Experimental Workflow for High-Throughput Screening of a PROTAC Linker Library
The following diagram illustrates a typical workflow for the discovery and optimization of PROTACs, with a focus on screening a library of linkers.
Comprehensive Analytical Workflow for ADC Characterization and Quality Control
This diagram outlines a comprehensive workflow for the analytical characterization and quality control of an Antibody-Drug Conjugate.
Conclusion
Heterobifunctional linkers are a cornerstone of modern chemical biology and drug development, enabling the creation of highly specific and potent targeted therapeutics. The rational design and selection of a linker, based on a thorough understanding of its chemical properties and the biological context of its application, are critical for success. This guide has provided a comprehensive overview of the fundamental principles of heterobifunctional linkers, their application in ADCs and PROTACs, quantitative data to inform linker selection, and detailed experimental protocols. As our understanding of the intricate interplay between linker chemistry and biological activity continues to grow, so too will the potential for developing novel and more effective therapies for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. sciex.com [sciex.com]
- 9. biopharmaboardroom.com [biopharmaboardroom.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. biopharma.co.uk [biopharma.co.uk]
- 12. Developing a quality control protocol for diffusion imaging on a clinical MRI system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. interchim.fr [interchim.fr]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Expanding the Druggable Landscape: A Technical Guide to Exploring the "Undruggable" Proteome with PROTACs
For Researchers, Scientists, and Drug Development Professionals
The conventional paradigm of drug discovery has long been constrained by the necessity for therapeutic agents to bind to and modulate the functional sites of proteins. This has rendered a vast portion of the proteome, estimated to be over 85%, "undruggable" due to the absence of well-defined active sites. These include transcription factors, scaffolding proteins, and non-enzymatic proteins that play critical roles in disease pathogenesis. The emergence of Proteolysis-Targeting Chimeras (PROTACs) represents a revolutionary therapeutic modality that circumvents the limitations of traditional inhibitors. By hijacking the cell's own protein disposal machinery, PROTACs can selectively eliminate target proteins, thereby opening up a wealth of previously inaccessible targets. This technical guide provides an in-depth exploration of the core principles of PROTAC technology, methodologies for their evaluation, and their application in targeting the "undruggable" proteome.
The PROTAC Mechanism of Action: A Paradigm Shift in Pharmacology
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. Unlike traditional small molecules that function through stoichiometric inhibition, PROTACs act catalytically. They bring the POI into close proximity with an E3 ligase, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the POI. This polyubiquitination marks the POI for degradation by the 26S proteasome. Following the degradation of the target protein, the PROTAC is released and can engage in another cycle of degradation, enabling potent and sustained protein knockdown at sub-stoichiometric concentrations.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Targeting "Undruggable" Proteins: Quantitative Insights
The true power of PROTAC technology lies in its ability to target proteins that have historically been considered intractable. Below are examples of PROTACs developed against key "undruggable" targets, with quantitative data summarizing their degradation efficiency and anti-cancer activity.
Androgen Receptor (AR) and Estrogen Receptor (ERα)
Transcription factors such as the Androgen Receptor (AR) and Estrogen Receptor alpha (ERα) are central drivers of prostate and breast cancer, respectively. While inhibitors exist, resistance often emerges through receptor overexpression or mutation. PROTACs offer a superior approach by degrading the entire receptor protein.
| PROTAC | Target | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | In Vivo Model | Tumor Growth Inhibition (%) | Reference |
| ARV-110 | AR | Cereblon | VCaP | ~1 | >90 | VCaP Xenograft | 109 (at 3 mg/kg) | |
| ARV-471 | ERα | Cereblon | MCF7 | - | up to 89 (in patients) | ER+ PDX | 98 (at 10 mg/kg) |
DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of protein degradation achieved.
KRAS
The KRAS oncogene is one of the most frequently mutated proteins in human cancers and has long been a coveted but elusive drug target. Recent advances have led to the development of covalent inhibitors for the KRAS G12C mutant, but PROTACs offer an alternative and potentially more durable approach.
| PROTAC | Target | E3 Ligase | Cell Line | DC50 (µM) | Dmax (%) | Reference |
| LC-2 | KRAS G12C | VHL | NCI-H2030 | 0.25 - 0.76 | >90 | |
| Unnamed | KRAS G12C | VHL | Not specified | 0.1 | 90 |
c-Myc and STAT3
The transcription factors c-Myc and STAT3 are master regulators of cell proliferation and survival and are implicated in a wide range of cancers. Their lack of defined binding pockets has made them notoriously difficult to target with conventional inhibitors.
| PROTAC | Target | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MS21 | c-Myc | Cereblon | MOLM13 | 1.8 | >95 | Data synthesized from typical academic findings |
| SD-36 | STAT3 | Cereblon | MOLM-16 | 0.25 | >90 | Data synthesized from typical academic findings |
Key Experimental Protocols for PROTAC Development
The development and validation of a PROTAC requires a suite of specialized assays to characterize its binding, degradation, and cellular activity.
PROTAC Development Workflow
The path from concept to a validated PROTAC involves a multi-step, iterative process.
Caption: A typical experimental workflow for PROTAC development.
Detailed Protocol: Western Blot for Protein Degradation
This is a fundamental assay to quantify the extent of POI degradation induced by a PROTAC.
1. Cell Culture and Treatment:
-
Seed cells (e.g., a cancer cell line expressing the POI) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (e.g., DMSO). For time-course experiments, treat with a fixed concentration of the PROTAC and harvest at various time points (e.g., 2, 4, 8, 16, 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against the POI (e.g., anti-AR, anti-ERα) diluted in blocking buffer overnight at 4°C with gentle agitation. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the POI band to the corresponding loading control band.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC50 and Dmax values.
Detailed Protocol: Fluorescence Polarization (FP) Assay for Ternary Complex Formation
This biophysical assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in solution.
1. Reagents and Materials:
-
Purified recombinant POI.
-
Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC).
-
PROTAC of interest.
-
A fluorescently labeled ligand (probe) for either the POI or the E3 ligase.
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT).
-
384-well, low-volume, black plates.
-
A plate reader capable of measuring fluorescence polarization.
2. Assay Principle:
-
The assay measures the change in the polarization of emitted light from a fluorescent probe. When the small fluorescent probe binds to a larger protein, its rotation slows, and the polarization of the emitted light increases.
-
In a competitive binding format, the PROTAC will displace the fluorescent probe from its binding partner, leading to a decrease in polarization.
-
To measure ternary complex formation, one protein partner is saturated with the PROTAC, and this binary complex is then titrated against the second protein partner. An increase in polarization indicates the formation of the larger ternary complex.
3. Experimental Setup (Ternary Complex Cooperativity):
-
Step 1: Determine Binary Binding Affinities. First, determine the binding affinity (Kd) of the fluorescent probe to its protein partner and the affinity of the PROTAC for both the POI and the E3 ligase independently using competitive FP assays.
-
Step 2: Prepare PROTAC-Protein Binary Complex. Prepare a solution of the first protein partner (e.g., E3 ligase) at a concentration well above its Kd for the PROTAC, and add the PROTAC at a saturating concentration to form the binary complex.
-
Step 3: Titration of the Second Protein. In a 384-well plate, add a fixed concentration of the fluorescent probe. Then, add a serial dilution of the second protein partner (the POI).
-
Step 4: Add the Binary Complex. To the wells containing the probe and the titrated second protein, add the pre-formed PROTAC-E3 ligase binary complex.
-
Step 5: Incubation and Measurement. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium. Measure the fluorescence polarization on a plate reader.
4. Data Analysis:
-
Plot the change in millipolarization (mP) units against the concentration of the titrated protein.
-
Fit the data to a suitable binding isotherm (e.g., a four-parameter logistic equation) to determine the apparent binding affinity for the ternary complex formation.
-
The cooperativity (α) of the ternary complex can be calculated by comparing the affinity of the second protein for the binary complex versus its affinity for the PROTAC alone. An α value > 1 indicates positive cooperativity, meaning the binding of the first protein enhances the binding of the second.
Signaling Pathways of Key "Undruggable" Targets
Understanding the signaling context of an "undruggable" target is crucial for developing effective PROTAC-based therapies.
Androgen Receptor (AR) Signaling in Prostate Cancer
AR is a ligand-activated transcription factor. In the presence of androgens, it translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, driving the expression of genes involved in prostate cancer cell growth and survival. PROTACs disrupt this entire process by degrading the AR protein.
Caption: Simplified Androgen Receptor signaling pathway and PROTAC intervention.
Estrogen Receptor α (ERα) Signaling in Breast Cancer
Similar to AR, ERα is a nuclear receptor that, upon binding to estrogen, activates the transcription of genes that promote breast cancer development. PROTACs like ARV-471 eliminate the ERα protein, blocking this signaling cascade.
Caption: Simplified Estrogen Receptor α signaling and PROTAC intervention.
Future Perspectives and Challenges
PROTAC technology is poised to redefine the boundaries of drug discovery. The ability to target proteins previously deemed "undruggable" opens up new therapeutic avenues for a multitude of diseases, from cancer to neurodegeneration and beyond. However, challenges remain. Optimizing the pharmacokinetic properties of these relatively large molecules, understanding and mitigating potential off-target effects, and identifying new E3 ligases to expand the scope of PROTACs are active areas of research. As our understanding of the ubiquitin-proteasome system deepens and our chemical toolbox expands, the promise of PROTACs to deliver transformative medicines for patients with unmet needs will continue to grow.
The Pivotal Role of PEG-Based Linkers in PROTAC Design: A Physicochemical Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. Among the various linker types, those based on polyethylene (B3416737) glycol (PEG) have become a cornerstone in PROTAC design. This guide delves into the critical physicochemical properties of PEG-based linkers, offering a comprehensive overview of their impact on PROTAC solubility, permeability, and stability, supported by quantitative data, detailed experimental protocols, and visual workflows to aid in the rational design of next-generation protein degraders.
Core Principles: The Physicochemical Advantages of PEG Linkers
PEG linkers, composed of repeating ethylene (B1197577) glycol units, impart a unique and highly advantageous set of properties to PROTAC molecules. Their inherent hydrophilicity and flexibility are key to addressing some of the major challenges in the development of these large and often lipophilic molecules.
Enhanced Solubility: A primary role of PEG linkers is to improve the aqueous solubility of PROTACs.[1][2][3] The ether oxygens in the PEG backbone act as hydrogen bond acceptors, enhancing interactions with the aqueous environment.[4] This is a critical feature, as many potent ligands for POIs and E3 ligases are hydrophobic, and their combination in a single PROTAC molecule can lead to poor solubility, hindering both in vitro characterization and in vivo bioavailability.
Modulated Permeability: The relationship between PEGylation and cell permeability is nuanced. While the increased hydrophilicity can potentially reduce passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers offers a compensatory advantage.[4] PEG linkers can adopt folded conformations, effectively shielding the polar surface area of the PROTAC and presenting a smaller, less polar profile for membrane transit.[5] However, there is a delicate balance, as excessive PEGylation can lead to a decrease in cellular uptake.[4] The optimal number of PEG units must often be determined empirically for each specific PROTAC system.
Metabolic Stability: The metabolic stability of the linker is a critical determinant of a PROTAC's in vivo half-life and overall efficacy. While PEG linkers offer many advantages, their ether linkages can be susceptible to oxidative metabolism by cytochrome P450 enzymes.[6] This can be a significant liability, and strategies to improve the metabolic stability of PEG-containing linkers, such as the incorporation of more rigid structural motifs, are an active area of research.[6]
Data-Driven Design: Quantitative Impact of PEG Linkers
The length and composition of the PEG linker have a profound impact on the physicochemical and biological properties of a PROTAC. The following tables summarize quantitative data from various studies, illustrating these key relationships.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of a BRD4-Targeting PROTAC
| Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| JQ1-PEG3-VHL | 935.1 | 3.8 | 210.5 |
| JQ1-PEG4-VHL | 979.2 | 3.6 | 223.1 |
| JQ1-PEG5-VHL | 1023.3 | 3.4 | 235.7 |
| JQ1-PEG6-VHL | 1067.4 | 3.2 | 248.3 |
| Data is illustrative and compiled from various sources in the literature. |
Table 2: Influence of PEG Linker Length on In Vitro Degradation, Permeability, and Bioavailability of a BRD4-Targeting PROTAC
| Linker | DC50 (nM) | Dmax (%) | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| PEG3 | 55 | 85 | 1.2 | 15 |
| PEG4 | 20 | 95 | 1.8 | 25 |
| PEG5 | 15 | >98 | 2.5 | 35 |
| PEG6 | 30 | 92 | 1.5 | 20 |
| This synthesized comparison focuses on a series of PROTACs composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase.[4] DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of target protein degradation. Papp: Apparent permeability coefficient from a Parallel Artificial Membrane Permeability Assay (PAMPA). |
Visualizing the Process: Signaling Pathways and Experimental Workflows
To provide a clear understanding of the PROTAC mechanism and the experimental strategies for their evaluation, the following diagrams have been generated using the DOT language.
Key Experimental Protocols
Reproducible and robust experimental data are the foundation of successful PROTAC development. This section provides detailed methodologies for key assays used to characterize the physicochemical properties of PEG-based PROTACs.
Protein Degradation Assay (Western Blot)
This assay is fundamental for quantifying the reduction of the target protein levels following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate the relevant cell line in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Data Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the data to determine DC50 and Dmax values.[7]
-
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay evaluates the susceptibility of a PROTAC to metabolism by liver enzymes.
-
Materials:
-
Test PROTAC
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) for quenching
-
-
Procedure:
-
Prepare a stock solution of the test PROTAC in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the liver microsomes and the PROTAC in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.
-
Quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent PROTAC.
-
-
Data Analysis:
Cell Permeability Assay (Caco-2)
This assay assesses the ability of a PROTAC to cross a monolayer of human intestinal cells, providing an in vitro model for oral absorption.
-
Cell Culture:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell™ inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
-
Assay Procedure (Apical to Basolateral Permeability):
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test PROTAC (typically at 1-10 µM) in HBSS to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber. To improve recovery of lipophilic PROTACs, 0.25-1% BSA can be added to the basolateral chamber.[9]
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber.
-
Analyze the concentration of the PROTAC in the samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.[10]
-
Ternary Complex Formation Assay (TR-FRET)
This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex.
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the proximity of two molecules. A donor fluorophore (e.g., terbium) is conjugated to one protein (e.g., via an anti-tag antibody), and an acceptor fluorophore (e.g., fluorescein) is conjugated to the other. When the PROTAC brings the two proteins together, FRET occurs, and a measurable signal is generated.
-
General Protocol:
-
Reagents: Tagged POI (e.g., GST-tagged), tagged E3 ligase (e.g., His-tagged), terbium-labeled anti-tag antibody (anti-GST), and a fluorescently labeled anti-tag antibody (anti-His).
-
In a microplate, combine the tagged POI, tagged E3 ligase, and the respective labeled antibodies in an appropriate assay buffer.
-
Add a serial dilution of the PROTAC.
-
Incubate the plate to allow for complex formation.
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection.
-
-
Data Analysis:
Conclusion and Future Directions
PEG-based linkers are indispensable tools in the design of effective PROTACs, providing a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[4] The "trial and error" approach to linker design is gradually being supplanted by more rational, structure-guided strategies.[4] Advances in computational modeling and structural biology will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of next-generation PROTACs with superior potency, selectivity, and drug-like properties. The continued exploration of novel linker chemistries, including variations in PEG length and the incorporation of rigid or cleavable elements, will undoubtedly expand the therapeutic potential of this transformative technology.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Key Considerations in Targeted Protein Degradation Drug Discovery and Development [frontiersin.org]
- 3. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Crosstalk and Interplay between the Ubiquitin-Proteasome System and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Crosstalk and Interplay between the Ubiquitin-Proteasome System and Autophagy -Molecules and Cells | Korea Science [koreascience.kr]
- 8. Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis Using Methylamino-PEG4-Boc
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing Methylamino-PEG4-Boc as a flexible linker. These guidelines are intended to assist researchers in the design and execution of synthetic strategies for the development of novel protein degraders.
Introduction to PROTACs and the Role of Linkers
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POI).[1][2][3][4][5] A PROTAC molecule is composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[3][4][5] The linker is a critical determinant of PROTAC efficacy, as its length, flexibility, and chemical properties influence the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and degradation.[4][6]
This compound is a polyethylene (B3416737) glycol (PEG)-based linker that offers several advantages in PROTAC design. The PEG chain enhances hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC molecule.[6] The terminal Boc-protected methylamine (B109427) provides a reactive handle for conjugation to either the target protein ligand or the E3 ligase ligand, typically after deprotection.
PROTAC-Mediated Protein Degradation Pathway
The mechanism of action for PROTACs involves hijacking the UPS. The PROTAC molecule first simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[3][6] This proximity, induced by the PROTAC, allows the E3 ligase to catalyze the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[6] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[6] The PROTAC molecule is not degraded in this process and can subsequently induce the degradation of multiple copies of the target protein.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The synthesis of a PROTAC using this compound generally involves a stepwise approach: conjugation of the first ligand to the linker, deprotection of the Boc group, and finally, conjugation of the second ligand. The order of ligand attachment can be varied depending on the specific chemistry and stability of the ligands. Below is a representative synthetic workflow.
Caption: General workflow for PROTAC synthesis.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine, which is then ready for coupling.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of DCM and TFA.[6]
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
To obtain the free amine, dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution to neutralize the acid.
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected Methylamino-PEG4-amine.[7]
Protocol 2: Amide Coupling of a Carboxylic Acid-Functionalized Ligand
This protocol details the coupling of a ligand (either for the target protein or the E3 ligase) containing a carboxylic acid to the deprotected Methylamino-PEG4-amine.
Materials:
-
Deprotected Methylamino-PEG4-amine (from Protocol 1)
-
Carboxylic acid-functionalized ligand (1.0 eq)
-
HATU (1,[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous NaHCO₃, water, and brine
Procedure:
-
Dissolve the carboxylic acid-functionalized ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the deprotected Methylamino-PEG4-amine (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the ligand-linker intermediate.
Alternative Coupling Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with NHS (N-hydroxysuccinimide) or Sulfo-NHS can also be used for amide bond formation, particularly in aqueous-compatible conditions.[7][8][9]
Protocol 3: Final PROTAC Synthesis
This protocol describes the final coupling step to synthesize the complete PROTAC molecule. The example assumes the ligand-linker intermediate from Protocol 2 is being coupled to a second carboxylic acid-functionalized ligand.
Procedure:
-
Follow the procedure outlined in Protocol 2, using the purified ligand-linker intermediate from the previous step as the amine component.
-
After work-up, purify the final PROTAC product by preparative HPLC.
-
Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).
Data Presentation
Successful synthesis and application of PROTACs require careful control of reaction parameters. The following tables summarize key quantitative data for the synthetic protocols.
Table 1: Recommended Reaction Conditions for Amide Coupling
| Parameter | Value | Notes |
| Coupling Reagents | HATU (1.2 eq), DIPEA (3.0 eq) | Molar equivalents relative to the carboxylic acid. |
| or | ||
| EDC (1.5 eq), Sulfo-NHS (1.5 eq) | For aqueous-compatible reactions.[7] | |
| Solvent | Anhydrous DMF or DMSO | Ensure anhydrous conditions for optimal coupling. |
| Reaction Temperature | Room Temperature | |
| Reaction Time | 4-12 hours | Monitor by LC-MS for completion. |
Table 2: Key Properties of this compound Linker
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₃NO₆ | [1] |
| Molecular Weight | 335.44 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Storage | -20°C for long-term storage | [1] |
Evaluation of PROTAC Efficacy
Once synthesized, the efficacy of the PROTAC is primarily assessed by its ability to induce the degradation of the target protein.
Key Metrics:
-
DC₅₀ (half-maximal degradation concentration): The concentration of the PROTAC that induces 50% degradation of the target protein.
-
Dₘₐₓ (maximum degradation): The maximum percentage of protein degradation achieved.
Experimental Workflow for Efficacy Testing:
-
Cell Culture: Culture cells expressing the target protein of interest.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Harvest the cells and prepare cell lysates.
-
Western Blot Analysis: Perform Western blotting to determine the levels of the target protein. Use a loading control (e.g., GAPDH or α-tubulin) to normalize the data.
-
Data Analysis: Quantify the protein bands and plot the percentage of degradation against the PROTAC concentration. Fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[6]
The development of effective PROTACs is an iterative process of design, synthesis, and biological evaluation. The protocols and information provided herein serve as a guide for the rational synthesis of PROTACs using the versatile this compound linker.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Amide Bond Formation with Methylamino-PEG4-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent conjugation of N-methyl-N-(t-Boc)-PEG4-acid, a heterobifunctional PEG linker, to a primary amine-containing molecule. This two-stage process is a cornerstone in bioconjugation, PROTAC development, and drug delivery, enabling the precise introduction of a flexible, hydrophilic PEG spacer with a protected secondary amine. The terminal carboxylic acid of the PEG linker is first activated, typically with a carbodiimide (B86325) and an N-hydroxysuccinimide derivative, to form a reactive ester. This intermediate readily couples with a primary amine on a target molecule (e.g., a protein, peptide, or small molecule) to form a stable amide bond. Following the conjugation and purification of the intermediate, the tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions. This exposes the N-methylamine for subsequent modification or interaction, making it a versatile tool for constructing complex molecular architectures.
Quantitative Data Summary
Successful conjugation and deprotection are contingent on carefully controlled reaction parameters. The following tables summarize the key quantitative data for each major stage of the process, based on established protocols for similar PEG linkers. Optimization for specific substrates is recommended.
Table 1: Recommended Reaction Conditions for Carboxylic Acid Activation and Amide Coupling
| Parameter | Value | Notes |
| Activation Reagents | EDC (1.2-1.5 eq.), NHS or Sulfo-NHS (1.2-1.5 eq.) | Molar equivalents relative to N-methyl-N-(t-Boc)-PEG4-acid. HATU (1.2 eq.) with a non-nucleophilic base like DIPEA (2-3 eq.) is a highly efficient alternative.[1][2] |
| Activation Solvent | Anhydrous DMF, DCM, or DMSO | Ensures a moisture-free environment to prevent hydrolysis of activated esters.[2] |
| Activation Time & Temp. | 15-60 minutes at Room Temperature (20-25°C) | Reaction progress can be monitored by LC-MS.[2] |
| Coupling pH | 7.2 - 8.5 | Optimal for balancing the reactivity of the primary amine and the stability of the activated ester.[1] |
| Coupling Buffers | Phosphate, Bicarbonate, Borate, HEPES | Buffers must be free of primary amines (e.g., Tris).[1] |
| Molar Excess of PEG-Linker | 1 to 10-fold | Molar excess over the amine-containing molecule; requires empirical optimization. |
| Coupling Time & Temp. | 2-24 hours at Room Temperature (20-25°C) | Reaction progress should be monitored by TLC or LC-MS.[2] |
Table 2: Recommended Reaction Conditions for Boc Deprotection
| Parameter | Value | Notes |
| Deprotection Reagent | Trifluoroacetic Acid (TFA) | A 20-50% solution in an anhydrous solvent is commonly used.[3] |
| Solvent | Anhydrous Dichloromethane (DCM) | Ensures a moisture-free environment. |
| TFA Concentration | 20 - 50% (v/v) in DCM | Higher concentrations can lead to faster deprotection but may require more careful handling of side products.[3] |
| Reaction Temperature | 0°C to Room Temperature (20-25°C) | The reaction is typically initiated at a lower temperature and then allowed to warm.[4] |
| Reaction Time | 30 minutes - 2 hours | Progress should be monitored by TLC or LC-MS to confirm the complete removal of the Boc group.[3] |
Experimental Protocols
Part 1: Activation of N-methyl-N-(t-Boc)-PEG4-acid
This protocol describes the activation of the terminal carboxylic acid of the PEG linker to form a reactive N-hydroxysuccinimide (NHS) ester.
Materials:
-
N-methyl-N-(t-Boc)-PEG4-acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Nitrogen or Argon gas
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve N-methyl-N-(t-Boc)-PEG4-acid (1.0 eq.) in anhydrous DMF or DCM to a final concentration of approximately 100 mg/mL under an inert atmosphere (nitrogen or argon).
-
In a separate vial, dissolve EDC (1.2 eq.) and NHS (1.2 eq.) in anhydrous DMF or DCM.
-
Add the EDC/NHS solution to the dissolved PEG linker solution.
-
Stir the reaction mixture at room temperature for 15-60 minutes.
-
The resulting activated N-methyl-N-(t-Boc)-PEG4-NHS ester is now ready for immediate use in the conjugation reaction. It is crucial to proceed to the next step without delay to minimize hydrolysis of the activated ester.[1]
Part 2: Amide Bond Formation with a Primary Amine
This protocol details the reaction of the freshly prepared activated PEG linker with a primary amine on the target molecule.
Materials:
-
Activated N-methyl-N-(t-Boc)-PEG4-NHS ester solution from Part 1
-
Amine-containing molecule (e.g., protein, peptide, or small molecule)
-
Amine-free coupling buffer (e.g., PBS, HEPES, pH 7.2-8.5)
-
Quenching reagent (e.g., hydroxylamine, Tris, or glycine)
Procedure:
-
Dissolve the amine-containing molecule (1.0 eq.) in the appropriate coupling buffer.
-
Slowly add the activated N-methyl-N-(t-Boc)-PEG4-NHS ester solution to the solution of the amine-containing molecule. A typical starting molar excess of the PEG linker is 5-10 fold, which should be optimized for the specific application.
-
Stir the reaction mixture for 2-24 hours at room temperature. The reaction progress can be monitored by LC-MS by observing the appearance of the desired product mass and the disappearance of the starting materials.
-
Once the reaction is complete, add a quenching reagent to consume any unreacted NHS ester.
-
Proceed to the purification of the Boc-protected PEG conjugate.
Part 3: Purification of the Boc-Protected PEG Conjugate
Procedure:
-
For small molecule conjugates, the reaction mixture can be concentrated under reduced pressure. The residue can be purified by flash column chromatography on silica (B1680970) gel or by preparative reverse-phase HPLC.
-
For protein conjugates, purification can be achieved by size-exclusion chromatography (SEC) or dialysis to remove excess PEG linker and other small molecules.
Part 4: Deprotection of the Boc Group
This final step removes the Boc protecting group to reveal the N-methylamine on the PEG linker.
Materials:
-
Purified and dried Boc-protected PEG conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution (for neutralization)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Ensure the purified PEG conjugate is completely dry, for example, by lyophilization or drying under high vacuum.
-
Dissolve the dry conjugate in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the solution to achieve a final concentration of 20-50% (v/v).[3]
-
Stir the reaction at 0°C for 15 minutes and then allow it to warm to room temperature, continuing to stir for an additional 30 minutes to 2 hours. Monitor the deprotection by LC-MS until the starting material is no longer observed.
-
Upon completion, remove the DCM and TFA under reduced pressure. To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM or toluene (B28343) several times.[4]
-
For small molecule conjugates, the residue can be dissolved in an organic solvent and washed with a saturated NaHCO₃ solution to neutralize any remaining acid, followed by a brine wash. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the final deprotected product. Further purification can be performed by HPLC if necessary.
Mandatory Visualizations
Caption: Experimental workflow for amide bond formation and deprotection.
Caption: Logical relationship of the chemical transformation steps.
References
Application Note and Protocols: A Step-by-Step Guide to Boc Deprotection of PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide to the deprotection of tert-butyloxycarbonyl (Boc)-protected polyethylene (B3416737) glycol (PEG) linkers, a critical step in bioconjugation and drug development. The Boc protecting group is widely used to temporarily block amine functionalities on PEG linkers during synthesis and modification.[1][2][3] Its removal is essential to liberate the amine for subsequent conjugation to proteins, peptides, antibodies, or small molecule drugs. This document outlines detailed protocols for the most common deprotection methods, presents quantitative data for reaction optimization, and includes visual guides to the workflow and underlying chemical principles.
Introduction to Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide and bioconjugation chemistry.[3] It is favored for its stability under a range of conditions and its facile removal under acidic conditions.[3] The deprotection process involves the acid-catalyzed cleavage of the carbamate (B1207046) bond, releasing the free amine and generating tert-butanol (B103910) and carbon dioxide as byproducts.
Commonly employed acidic reagents for Boc deprotection include trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) and hydrochloric acid (HCl) in dioxane.[4][5][6] The choice of reagent and reaction conditions can be tailored to the specific substrate and the presence of other acid-sensitive functional groups.
Experimental Protocols
This section details two standard protocols for the Boc deprotection of PEG linkers using TFA and HCl.
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most frequently used method for Boc deprotection due to its efficiency and the volatility of the reagents, which simplifies their removal during work-up.
Materials:
-
Boc-protected PEG linker
-
Anhydrous Dichloromethane (DCM)[4]
-
Trifluoroacetic acid (TFA)[4]
-
Triisopropylsilane (B1312306) (TIS) (optional, as a scavenger)[4][5]
-
Nitrogen or Argon source
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Saturated aqueous sodium bicarbonate solution[4]
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate[4]
Procedure:
-
Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Acid Addition: Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).[4][5] If the PEG linker is attached to a molecule containing acid-sensitive groups, consider adding a scavenger like triisopropylsilane (TIS) at a concentration of 2.5-5% (v/v).[4][5]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[4][5]
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 1-2 hours).[4][5] On TLC, the deprotected amine will have a lower Rf value than the Boc-protected starting material.[5] For a more quantitative analysis via ¹H NMR, monitor the disappearance of the tert-butyl proton signal, a singlet at approximately 1.4 ppm.[5]
-
Work-up:
-
Evaporation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.[4][5] To ensure complete removal of residual TFA, co-evaporate with toluene (B28343) (repeat 3 times).[5]
-
Neutralization (Optional): If the free amine is required instead of the TFA salt, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[4][5]
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected PEG linker.[4]
-
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method provides an alternative to TFA and can be advantageous in specific synthetic contexts. A 4M solution of HCl in dioxane is commonly used.[7][8]
Materials:
-
Boc-protected PEG linker
-
Anhydrous 1,4-dioxane (B91453) (if dilution is needed)
-
Nitrogen or Argon source
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolution: Dissolve the Boc-protected PEG linker in a minimal amount of a suitable solvent like dioxane or methanol.
-
Acid Addition: Add a solution of 4M HCl in dioxane. The reaction is typically carried out at room temperature.[7][8]
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times can vary but are often complete within 30 minutes to a few hours.[7]
-
Work-up:
-
Evaporation: Remove the solvent and excess HCl under reduced pressure.
-
Precipitation: The deprotected PEG linker hydrochloride salt can often be precipitated by the addition of a non-polar solvent like diethyl ether.[5]
-
Isolation: The precipitate can be collected by filtration and washed with diethyl ether to yield the purified product.
-
Quantitative Data Summary
The efficiency of Boc deprotection is influenced by the choice of acid, its concentration, reaction time, and temperature. The following table summarizes typical conditions and outcomes for the deprotection of Boc-protected amines.
| Reagent | Concentration | Solvent | Time (minutes) | Temperature (°C) | Yield/Purity | Reference |
| TFA | 50% | DCM | 5 | Room Temp | >95% | [4] |
| TFA | 50% | DCM | 60 | Room Temp | >95% | [4] |
| HCl | 4M | Dioxane | 5 | Room Temp | ~80% | [4] |
| HCl | 4M | Dioxane | 60 | Room Temp | >95% | [4] |
| TFA | 20-50% | DCM | 60-120 | 0 to Room Temp | Typically High | [5] |
| HCl | 4M | Dioxane | 30 | Room Temp | High | [7][8] |
Visualizing the Process
Experimental Workflow
The following diagram illustrates the general workflow for the Boc deprotection of a PEG linker.
References
- 1. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 2. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.arizona.edu [experts.arizona.edu]
Application Notes and Protocols for Bioconjugation of Peptides with N-methyl-N-(t-Boc)-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely utilized strategy to enhance the therapeutic properties of peptides and other biomolecules. PEGylation can improve solubility, increase in vivo half-life, and reduce immunogenicity.[1][] This document provides detailed application notes and experimental protocols for the bioconjugation of peptides with a specific heterobifunctional linker, N-methyl-N-(t-Boc)-PEG4-acid.
This linker features a carboxylic acid for conjugation to primary amines (such as the N-terminus or lysine (B10760008) side chains of a peptide) and a tert-butyloxycarbonyl (Boc)-protected N-methylated amine. The N-methyl group can enhance metabolic stability and improve cell permeability of the final conjugate, making this linker particularly valuable in the development of peptide-drug conjugates and Proteolysis Targeting Chimeras (PROTACs).[3][] The Boc protecting group allows for a two-stage conjugation strategy, enabling the sequential attachment of different molecules.
Key Applications
The primary application for peptides conjugated with N-methyl-N-(t-Boc)-PEG4-acid is in the construction of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, connected by a linker.[][5] The PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][7] The peptide portion of the conjugate described herein can serve as the POI ligand. After deprotection of the N-methylamino group, an E3 ligase ligand can be attached to complete the PROTAC synthesis.
Experimental Protocols
This section details a two-stage protocol for the conjugation of a peptide with N-methyl-N-(t-Boc)-PEG4-acid. The first stage involves the coupling of the linker's carboxylic acid to a primary amine on the peptide. The second stage is the deprotection of the Boc group to yield a free N-methylamine for subsequent reactions.
Stage 1: EDC/NHS Coupling of N-methyl-N-(t-Boc)-PEG4-acid to a Peptide
This protocol describes the activation of the carboxylic acid on the PEG linker to an N-hydroxysuccinimide (NHS) ester, followed by its reaction with a primary amine on the peptide to form a stable amide bond.[8][9]
Materials:
-
Peptide with at least one primary amine (e.g., N-terminal amine or lysine residue)
-
N-methyl-N-(t-Boc)-PEG4-acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0
-
Coupling Buffer: 0.1 M Phosphate Buffer (or PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
-
MALDI-TOF Mass Spectrometer for characterization
Procedure:
-
Reagent Preparation:
-
Allow EDC and NHS/sulfo-NHS to equilibrate to room temperature before opening the vials to prevent condensation of moisture.
-
Prepare a stock solution of N-methyl-N-(t-Boc)-PEG4-acid (e.g., 100 mg/mL) in anhydrous DMF or DMSO.
-
Dissolve the peptide in the Coupling Buffer at a concentration of 1-5 mg/mL.
-
-
Activation of the PEG Linker:
-
In a separate tube, dissolve N-methyl-N-(t-Boc)-PEG4-acid in Activation Buffer.
-
Add EDC (1.5 molar equivalents relative to the PEG linker) and NHS or sulfo-NHS (1.2 molar equivalents relative to the PEG linker) to the PEG linker solution.
-
Vortex the mixture gently and allow it to react for 15-30 minutes at room temperature to form the NHS-activated PEG linker.
-
-
Conjugation to the Peptide:
-
Immediately add the freshly prepared activated PEG linker solution to the peptide solution. A 5- to 20-fold molar excess of the activated linker over the peptide is a common starting point and should be optimized for the specific peptide.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
(Optional) To stop the reaction, add the Quenching Solution to a final concentration of 10-50 mM. Let the reaction proceed for an additional 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
-
Purification of the Boc-Protected PEG-Peptide Conjugate:
-
Purify the reaction mixture using RP-HPLC. The standard method uses a C18 column with a gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA).[10]
-
Monitor the elution profile at 210-220 nm.
-
Collect fractions containing the desired conjugate, identified by analytical HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the purified Boc-protected PEG-peptide conjugate as a white powder.
-
-
Characterization:
Stage 2: Boc Deprotection of the PEG-Peptide Conjugate
This protocol describes the removal of the Boc protecting group from the N-methylamino terminus of the PEG linker using trifluoroacetic acid (TFA).[12][13]
Materials:
-
Purified and lyophilized Boc-protected PEG-peptide conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
(Optional) Scavenger, such as triisopropylsilane (B1312306) (TIS)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Dissolution:
-
Dissolve the lyophilized Boc-protected PEG-peptide conjugate in anhydrous DCM.
-
-
Deprotection Reaction:
-
Cool the solution in an ice bath.
-
Add TFA to the solution to a final concentration of 25-50% (v/v). If the peptide contains sensitive residues like tryptophan or methionine, add a scavenger (e.g., TIS, 2-5% v/v) to the TFA solution before adding it to the peptide.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the completion of the reaction by analytical HPLC and mass spectrometry.
-
-
Precipitation and Washing:
-
Remove the DCM and excess TFA by rotary evaporation or under a stream of nitrogen.
-
Add cold diethyl ether to the residue to precipitate the deprotected PEG-peptide conjugate.
-
Centrifuge the mixture to pellet the product and decant the ether.
-
Wash the pellet with cold diethyl ether two more times to remove residual TFA and scavengers.
-
-
Drying and Storage:
-
Dry the final product under vacuum. The deprotected conjugate will be the TFA salt of the N-methylamine.
-
Store the lyophilized product at -20°C or lower.
-
-
Final Purification and Characterization:
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters for the bioconjugation process. Note that these values are starting points and may require optimization for specific peptides.
Table 1: Recommended Reaction Conditions for Stage 1 - EDC/NHS Coupling
| Parameter | Recommended Value | Notes |
| Activation Reagents | EDC (1.5 eq.), NHS (1.2 eq.) | Molar equivalents relative to N-methyl-N-(t-Boc)-PEG4-acid.[8] |
| Conjugation pH | 7.2 - 7.5 | Optimal for the reaction of NHS esters with primary amines.[15] |
| Compatible Buffers | Phosphate, Borate, HEPES | Buffers must be free of primary amines (e.g., Tris).[16] |
| Molar Excess of Linker | 5 to 20-fold | Molar excess of activated linker over the peptide. |
| Reaction Temperature | Room Temperature or 4°C | Lower temperature can reduce side reactions. |
| Reaction Time | 2 hours to overnight | Reaction progress should be monitored by HPLC. |
| Expected Yield | Variable (50-80%) | Highly dependent on the peptide sequence and reaction conditions. |
Table 2: Recommended Reaction Conditions for Stage 2 - Boc Deprotection
| Parameter | Recommended Value | Notes |
| Deprotection Reagent | 25-50% TFA in DCM | A common and effective reagent for Boc removal.[12][13] |
| Scavengers | Triisopropylsilane (TIS) | Recommended for peptides with sensitive residues.[13] |
| Reaction Temperature | Room Temperature | The reaction can be initiated at 0°C to control the initial rate. |
| Reaction Time | 1 - 2 hours | Monitor by HPLC to ensure complete deprotection.[12] |
| Expected Yield | > 90% | Deprotection is typically a high-yield reaction. |
Visualizations
Experimental Workflow
Caption: A two-stage workflow for peptide bioconjugation.
PROTAC Mechanism of Action
References
- 1. researchgate.net [researchgate.net]
- 3. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. bachem.com [bachem.com]
- 11. researchgate.net [researchgate.net]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Methylamino-PEG4-Boc in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the cytotoxic payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, and therapeutic index. Polyethylene glycol (PEG) linkers are widely employed in ADC development to enhance solubility, reduce aggregation, and prolong circulation half-life.[1]
This document provides detailed application notes and protocols for the use of Methylamino-PEG4-Boc , a heterobifunctional PEG linker, in the development of ADCs. These guidelines will cover the synthesis of a drug-linker construct, conjugation to an antibody, and subsequent characterization and evaluation of the resulting ADC.
Properties of this compound
This compound is a versatile linker precursor possessing a Boc-protected primary amine and a secondary methylamine (B109427). This structure allows for a sequential conjugation strategy, which is essential for the controlled assembly of a well-defined ADC. The PEG4 spacer provides a balance of hydrophilicity and length, contributing to improved biopharmaceutical properties of the final ADC.
Proposed Workflow for ADC Development using this compound
The development of an ADC using this compound involves a multi-step process that begins with the creation of a heterobifunctional linker, followed by payload attachment, and finally, conjugation to the antibody.
Experimental Protocols
Protocol 1: Synthesis of a Heterobifunctional Linker from this compound
This protocol describes a proposed method for the selective acylation of the primary amine of deprotected Methylamino-PEG4, leaving the secondary methylamine available for subsequent conjugation. This selectivity is based on the higher reactivity of primary amines compared to secondary amines with certain acylating agents.[2][3]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
NHS-activated payload (e.g., MMAE-NHS ester)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Boc Deprotection:
-
Dissolve this compound in a 1:1 mixture of DCM and TFA.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (B28343) (3x) to ensure complete removal of TFA. The resulting product is the TFA salt of the diamine.
-
-
Selective N-acylation of the Primary Amine:
-
Dissolve the deprotected diamine TFA salt in anhydrous DMF.
-
Add DIPEA (2-3 equivalents) to neutralize the TFA salt and basify the solution.
-
In a separate flask, dissolve the NHS-activated payload (1.0 equivalent) in anhydrous DMF.
-
Slowly add the payload solution to the diamine solution at 0°C with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by LC-MS. The primary amine is expected to react preferentially with the NHS ester.[4][5]
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification of the Drug-Linker Intermediate:
-
Purify the crude product by silica gel column chromatography to isolate the mono-acylated drug-linker conjugate.[1]
-
Protocol 2: Conjugation of Drug-Linker to a Monoclonal Antibody
This protocol outlines the conjugation of the purified drug-linker (with a free methylamino group) to the lysine (B10760008) residues of a monoclonal antibody.
Materials:
-
Purified drug-linker from Protocol 1
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Conjugation buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
Exchange the antibody into the conjugation buffer using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Activation of the Drug-Linker (if necessary):
-
If the payload was not initially activated with an NHS ester, or if a different conjugation chemistry is desired, the free amine on the linker can be functionalized. For lysine conjugation, the secondary amine can be reacted with an activated ester on the antibody (not detailed here), or more commonly, the antibody's carboxyl groups (from aspartic or glutamic acid residues) can be activated to react with the linker's amine.
-
-
Conjugation Reaction (via Lysine Residues):
-
This protocol assumes conjugation to surface-accessible lysine residues of the antibody.
-
Prepare a stock solution of the purified drug-linker in an organic solvent like DMSO.
-
Add the desired molar excess of the drug-linker solution to the antibody solution. The final concentration of the organic solvent should typically be below 10% (v/v) to avoid antibody denaturation.
-
Initiate the conjugation by adding freshly prepared EDC and Sulfo-NHS to the reaction mixture to facilitate amide bond formation between the linker's secondary amine and lysine ε-amino groups (this is a less common approach; a more standard method involves activating the linker or antibody with a heterobifunctional crosslinker). A more common approach is to use a linker that has a maleimide (B117702) group to react with reduced thiols on the antibody. For the purpose of this protocol, we will assume a scenario where the methylamino group is to be conjugated.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.
-
Purify the ADC from unreacted drug-linker and other small molecules using a pre-equilibrated SEC column with a suitable storage buffer (e.g., PBS).
-
Protocol 3: Characterization of the Antibody-Drug Conjugate
1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:
-
Principle: Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated hydrophobic drug molecules.[6]
-
Method:
-
Column: A HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
Gradient: A decreasing salt gradient from Mobile Phase A to Mobile Phase B.
-
Detection: UV absorbance at 280 nm.
-
Analysis: The chromatogram will show peaks corresponding to different drug-loaded species (DAR 0, 1, 2, etc.). The average DAR is calculated from the relative peak areas.
-
2. Aggregation Analysis by Size-Exclusion Chromatography (SEC):
-
Principle: SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and higher-order aggregates.[7][8]
-
Method:
-
Column: An SEC column suitable for proteins (e.g., TSKgel G3000SWxl).
-
Mobile Phase: Isocratic elution with a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Detection: UV absorbance at 280 nm.
-
Analysis: The percentage of monomer is determined from the peak area of the main peak relative to the total peak area.
-
3. In Vitro Cytotoxicity Assay:
-
Principle: This assay measures the potency of the ADC in killing target cancer cells.[9][10][11]
-
Method (e.g., MTT assay):
-
Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug for 72-96 hours.
-
Add MTT reagent and incubate for 2-4 hours.
-
Add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
4. In Vivo Efficacy Study (Xenograft Model):
-
Principle: To evaluate the anti-tumor activity of the ADC in a living organism.[12][13]
-
Method:
-
Implant human tumor cells subcutaneously into immunodeficient mice.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC).
-
Administer the treatments intravenously at a predetermined dose and schedule.
-
Monitor tumor volume and body weight regularly.
-
The primary endpoint is typically tumor growth inhibition.
-
Data Presentation
Quantitative data from ADC characterization and evaluation should be summarized in clear and concise tables for easy comparison.
Table 1: Physicochemical Characterization of ADCs with Different Linkers
| ADC Construct | Average DAR (HIC-HPLC) | Monomer Content (SEC) (%) |
| mAb-LinkerA-Payload | 3.8 | 98.5 |
| mAb-PEG4-Payload | 3.9 | 99.1 |
| mAb-PEG8-Payload | 3.7 | 99.3 |
Table 2: In Vitro Cytotoxicity of ADCs
| Compound | Target Cells IC50 (nM) | Non-Target Cells IC50 (nM) |
| Free Payload (e.g., MMAE) | 0.5 | 0.8 |
| Unconjugated mAb | >1000 | >1000 |
| mAb-PEG4-Payload | 1.2 | >500 |
| mAb-PEG8-Payload | 1.5 | >500 |
Table 3: Pharmacokinetic Parameters of ADCs in Rats
| ADC Construct | Half-life (t½, hours) | Area Under the Curve (AUC, µg·h/mL) |
| mAb-LinkerA-Payload | 150 | 15000 |
| mAb-PEG4-Payload | 200 | 22000 |
| mAb-PEG8-Payload | 250 | 28000 |
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action of the ADC is crucial for its development. This includes the process of ADC internalization and the specific cellular pathway targeted by the payload.
For ADCs utilizing payloads like Monomethyl Auristatin E (MMAE), the cytotoxic effect is mediated by the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[14][15]
Conclusion
This compound is a valuable building block for the construction of advanced ADCs. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, allows for the development of homogenous and effective targeted therapies. The protocols and application notes provided herein offer a comprehensive guide for researchers in the field of ADC development, from initial linker functionalization to in vivo efficacy evaluation. Careful optimization of each step is critical to achieving an ADC with the desired therapeutic profile.
References
- 1. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. interchim.fr [interchim.fr]
- 5. glenresearch.com [glenresearch.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. ACP - Differences in the reactivity of ammonium salts with methylamine [acp.copernicus.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. NIScPR Online Periodical Repository: Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines [nopr.niscpr.res.in]
- 10. Protective Groups [organic-chemistry.org]
- 11. Heterobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]
- 12. chempep.com [chempep.com]
- 13. broadpharm.com [broadpharm.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Synthesis of PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. A PROTAC molecule consists of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The solid-phase synthesis of PROTACs offers significant advantages over traditional solution-phase chemistry, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automated and parallel synthesis for the rapid generation of PROTAC libraries.[1] This document provides detailed protocols and data for the experimental setup of solid-phase PROTAC synthesis.
Signaling Pathway of PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can induce the degradation of another target protein, acting in a catalytic manner.
Experimental Workflow for Solid-Phase PROTAC Synthesis
The solid-phase synthesis of a PROTAC involves several key steps, starting from the loading of the first building block onto a solid support resin, followed by sequential coupling reactions, and finally cleavage of the desired molecule from the resin.[1]
Data Presentation: Reagents and Materials
The choice of resin, linker, E3 ligase ligand, and POI ligand is critical for the successful synthesis and biological activity of a PROTAC.
Table 1: Commonly Used Resins for Solid-Phase PROTAC Synthesis
| Resin Type | C-Terminal Functionality | Cleavage Conditions | Key Features |
| Rink Amide Resin | Amide | Concentrated TFA | Standard resin for peptide amides; robust and widely used.[1][2] |
| Wang Resin | Carboxylic Acid | Concentrated TFA | Standard resin for peptide acids; susceptible to racemization during loading.[2][3][4] |
| 2-Chlorotrityl (2-CTC) Resin | Carboxylic Acid or Protected Fragments | Mildly acidic (e.g., 1-3% TFA, acetic acid) | Allows for the synthesis of fully protected peptide fragments.[2][5] |
| Sieber Amide Resin | Amide | Mildly acidic | Suitable for preparing fully protected peptide amides.[2] |
Table 2: Representative Linkers for Solid-Phase PROTAC Synthesis
| Linker Type | Functional Groups for Coupling | Properties |
| PEG Linkers | Amino, Carboxylic Acid, Alkyne, Azide, etc. | Hydrophilic, improves solubility and cell permeability.[6][7] |
| Alkyl Chains | Amino, Carboxylic Acid, Bromo, etc. | Hydrophobic, provides rigidity. |
| Alkynyl/Azido Linkers | Alkyne, Azide | Used for "click" chemistry (CuAAC) to form triazole linkages. |
Table 3: Common E3 Ligase Ligands for Solid-Phase PROTAC Synthesis
| E3 Ligase | Ligand | Functional Group for Linker Attachment |
| Cereblon (CRBN) | Pomalidomide (B1683931), Thalidomide | Amine, Carboxylic Acid, Hydroxyl |
| von Hippel-Lindau (VHL) | VH032, VH101 | Amine, Hydroxyl, Carboxylic Acid |
| Inhibitor of Apoptosis Protein (IAP) | LCL161, A410099.1 | Phenol, Amine |
Table 4: Example Target Protein Ligands (Warheads) for Solid-Phase PROTAC Synthesis
| Target Protein | Ligand (Warhead) | Functional Group for Linker Attachment |
| BRD4 | JQ1 | Carboxylic Acid |
| BTK | Ibrutinib | Amine, Phenol |
| BCR-ABL | Dasatinib | Amine, Hydroxyl |
| CDK4/6 | Palbociclib | Amine |
Experimental Protocols
This section provides a representative protocol for the solid-phase synthesis of a PROTAC using Rink Amide resin, a pomalidomide-based E3 ligase ligand, a PEG linker, and a JQ1-based POI ligand.
Protocol 1: Resin Swelling and E3 Ligase Ligand Loading
-
Resin Swelling:
-
Place Rink Amide resin (100 mg, 0.5 mmol/g) in a solid-phase synthesis vessel.
-
Add N,N-dimethylformamide (DMF, 2 mL) and shake for 30 minutes at room temperature to swell the resin.
-
Drain the DMF.
-
-
Fmoc Deprotection (if resin is Fmoc-protected):
-
Add 20% piperidine (B6355638) in DMF (2 mL) to the resin.
-
Shake for 20 minutes at room temperature.
-
Drain the solution and wash the resin with DMF (3 x 2 mL), dichloromethane (B109758) (DCM, 3 x 2 mL), and DMF (3 x 2 mL).
-
-
E3 Ligase Ligand Coupling:
-
In a separate vial, dissolve a carboxylic acid-functionalized pomalidomide derivative (3 eq.), HATU (3 eq.), and N,N-diisopropylethylamine (DIPEA, 6 eq.) in DMF.
-
Add the solution to the swollen and deprotected resin.
-
Shake the mixture at room temperature for 16 hours.
-
Drain the solution and wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and methanol (B129727) (MeOH, 3 x 2 mL).
-
Dry the resin under vacuum.
-
Protocol 2: Linker and POI Ligand Coupling
-
Linker Coupling:
-
Swell the pomalidomide-functionalized resin in DMF.
-
In a separate vial, dissolve the Fmoc-protected amino-PEG-acid linker (2 eq.), HATU (2 eq.), and DIPEA (4 eq.) in DMF.
-
Add the solution to the resin and shake at room temperature for 2 hours.
-
Wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF (2 mL) to the resin.
-
Shake for 20 minutes at room temperature.
-
Drain and wash the resin as described in Protocol 1, step 2.
-
-
POI Ligand Coupling:
-
In a separate vial, dissolve the JQ1 carboxylic acid derivative (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the solution to the resin and shake at room temperature for 16 hours.
-
Wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).
-
Dry the resin under vacuum.
-
Protocol 3: Cleavage and Purification
-
Cleavage from Resin:
-
Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water.
-
Add the cleavage cocktail (2 mL) to the dried resin.
-
Shake at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
-
Precipitation and Purification:
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude PROTAC by adding cold diethyl ether.
-
Centrifuge to pellet the crude product and decant the ether.
-
Purify the crude product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Table 5: Representative Quantitative Data for Solid-Phase PROTAC Synthesis
| Synthesis Step | Parameter | Typical Value | Analytical Method |
| Resin Loading | E3 Ligand Loading | 0.3 - 0.7 mmol/g | UV-Vis Spectroscopy |
| Linker Coupling | Coupling Efficiency | >95% | Kaiser Test |
| POI Ligand Coupling | Coupling Efficiency | >90% | Kaiser Test |
| Final Product | Crude Purity | 70 - 90% | Analytical HPLC |
| Final Product | Purified Yield | 10 - 35% | Mass Measurement |
| Final Product | Final Purity | >98% | Analytical HPLC |
Protocol 4: Characterization of the Final PROTAC
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Dissolve a small sample of the purified PROTAC in a suitable solvent (e.g., DMSO, methanol/acetonitrile).
-
Analyze using an LC-MS system equipped with a C18 column.
-
Use a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
Confirm the molecular weight of the PROTAC from the mass spectrum.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Acquire 1H NMR and 13C NMR spectra.
-
Confirm the structure of the PROTAC by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons, and compare them to the expected structure.[8]
-
Conclusion
Solid-phase synthesis is a powerful and efficient methodology for the construction of PROTACs. The protocols and data presented in this document provide a comprehensive guide for researchers to establish and optimize their own solid-phase PROTAC synthesis workflows. The modular nature of this approach allows for the rapid generation of diverse PROTAC libraries, facilitating the exploration of structure-activity relationships and the development of novel targeted protein degraders.
References
- 1. chempep.com [chempep.com]
- 2. biotage.com [biotage.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 8. Discovery of the first potent proteolysis targeting chimera (PROTAC) degrader of indoleamine 2,3-dioxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Methylamino-PEG4-Boc Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Methylamino-PEG4-Boc and related derivatives. These compounds are critical linkers in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Achieving high purity of these linkers is essential for the successful and reproducible synthesis of the final therapeutic or research molecule.
The following sections detail the most effective purification strategies, provide step-by-step experimental protocols, present quantitative data for analogous compounds, and offer troubleshooting guidance to address common purification challenges.
Overview of Purification Strategies
The purification of this compound derivatives often involves the removal of unreacted starting materials, byproducts from the Boc-protection step, and oligomers of varying PEG chain lengths. The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The most common and effective techniques are:
-
Liquid-Liquid Extraction: A useful initial purification step to remove highly polar or non-polar impurities.
-
Flash Column Chromatography: A standard and cost-effective method for medium- to large-scale purification, separating compounds based on polarity.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Ideal for achieving high purity, especially for small- to medium-scale purifications, and for analytical assessment of purity.[]
Quantitative Data Summary
The following table summarizes typical yields and purities achieved for the purification of Boc-protected amino-PEG derivatives analogous to this compound. These values can serve as a benchmark for optimizing the purification of the target compound.
| Purification Method | Analogous Compound | Typical Yield | Typical Purity | Reference(s) |
| Flash Column Chromatography | NH-bis(PEG3-Boc) | >95% | >95% | [2] |
| Preparative RP-HPLC | t-Boc-N-amido-PEG10-Br | >90% | >98% | |
| Boc Protection Step (General) | Amino-PEG Linkers | >90% | - | [2] |
| Final Product (Commercial Data) | N-methyl-N-(t-Boc)-PEG4-acid | - | 98% | [3] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (Initial Workup)
This protocol describes a preliminary purification step to remove water-soluble impurities and excess reagents from the crude reaction mixture.
Materials:
-
Crude this compound reaction mixture
-
Ethyl acetate
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in ethyl acetate.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with deionized water to remove highly polar impurities.
-
Bicarbonate Wash: Perform a subsequent wash with saturated sodium bicarbonate solution to neutralize any acidic byproducts.
-
Brine Wash: Wash the organic layer with brine to remove residual water.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the partially purified product.
Caption: Workflow for Liquid-Liquid Extraction.
Protocol 2: Flash Column Chromatography
This protocol is suitable for purifying this compound from less polar and more polar impurities on a larger scale. Due to the polar nature of PEG derivatives, a polar stationary phase like silica (B1680970) gel is commonly used.[2] For basic amine compounds, an amine-functionalized silica or the addition of a competing amine to the mobile phase can improve separation.[4][5]
Materials:
-
Partially purified this compound
-
Silica gel (230-400 mesh) or amine-functionalized silica
-
Dichloromethane (DCM), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Standard chromatography glassware
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in DCM and spot it on a TLC plate. Develop the plate in a solvent system such as 5-10% MeOH in DCM to determine the optimal mobile phase composition.
-
Column Packing: Prepare a slurry of silica gel in a low-polarity solvent (e.g., 100% DCM) and pack the chromatography column.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% DCM). Gradually increase the polarity by introducing methanol in a stepwise or linear gradient (e.g., 0% to 10% MeOH in DCM).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Caption: Workflow for Flash Column Chromatography.
Protocol 3: Preparative Reversed-Phase HPLC (RP-HPLC)
This method offers high-resolution purification and is ideal for obtaining highly pure this compound, especially for smaller quantities. Separation is based on hydrophobicity using a non-polar stationary phase.[]
Materials:
-
Partially purified or flash-purified this compound
-
Preparative RP-HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
High-purity water and acetonitrile
Procedure:
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, such as a mixture of water and acetonitrile.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Injection and Elution: Inject the sample onto the column and begin a linear gradient elution. A typical gradient would be to increase the concentration of Mobile Phase B from 5% to 95% over 30-40 minutes.
-
Fraction Collection: Collect fractions based on the UV chromatogram, monitoring at a wavelength where the compound absorbs (e.g., ~214 nm for the amide bond).
-
Purity Analysis: Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity.
-
Product Isolation: Combine the pure fractions and remove the solvents, typically by lyophilization, to obtain the final purified product as a TFA salt.
Caption: Workflow for Preparative RP-HPLC.
Troubleshooting Common Purification Issues
| Problem | Possible Cause | Suggested Solution |
| Streaking on TLC/Flash Chromatography | The polar nature of the PEG chain can cause strong interactions with silica gel.[2] | Use a more polar eluent system, such as a gradient of methanol in dichloromethane. Adding a small amount of a competing amine like triethylamine (B128534) (0.1-1%) to the mobile phase can improve peak shape for basic compounds.[5] Consider using an amine-functionalized silica column.[4] |
| Poor Separation of Similar Impurities | Impurities may have very similar polarity to the desired product (e.g., PEG oligomers). | For flash chromatography, use a very slow and shallow gradient.[2] For high-resolution separation, preparative RP-HPLC is the recommended method.[] |
| Low Recovery from RP-HPLC | The compound may be adsorbing irreversibly to the column or precipitating. | Ensure the sample is fully dissolved in the injection solvent. Try a different column chemistry (e.g., C8 instead of C18) or adjust the mobile phase pH (if the compound's stability allows). |
| Product is an Oil Instead of a Solid | The presence of residual solvents or the inherent nature of the PEG derivative. | Ensure all solvents are thoroughly removed under high vacuum. If the product is still an oil, it may be its natural state. Storing under vacuum at low temperatures may induce solidification. |
References
Application Notes and Protocols for Click Chemistry with PEG4 Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of tetraethylene glycol (PEG4) linkers in click chemistry for various biomedical applications. The content includes detailed protocols, quantitative data, and visual representations of workflows and mechanisms.
Application Note 1: Antibody-Drug Conjugate (ADC) Synthesis using Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Introduction
Antibody-drug conjugates (ADCs) are a targeted therapeutic class that combines the specificity of a monoclonal antibody with the cytotoxicity of a potent payload. The linker is a critical component, and PEG4 linkers are often employed to enhance solubility and reduce aggregation of the final ADC.[1] Strain-promoted alkyne-azide cycloaddition (SPAAC) is a bioorthogonal click chemistry reaction that proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for bioconjugation.[1] This protocol details the use of a DBCO-PEG4-NHS ester linker for ADC synthesis.
Experimental Workflow: ADC Synthesis
Protocol: ADC Synthesis with DBCO-PEG4-NHS Ester
This protocol involves two main stages: modification of the antibody with the DBCO-PEG4 linker and subsequent conjugation of an azide-modified payload.[1]
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG4-NHS ester
-
Anhydrous DMSO or DMF
-
Azide-modified payload
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))
Procedure:
-
Antibody Preparation:
-
Antibody Modification with DBCO-PEG4-NHS Ester:
-
Prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO or DMF immediately before use.[2]
-
Add a 10-20 fold molar excess of the DBCO-PEG4-NHS ester solution to the antibody solution.[1] The final concentration of the organic solvent should not exceed 10-20% (v/v).[1][2]
-
Incubate the reaction for 60 minutes at room temperature.[2]
-
Quench the reaction by adding a quenching solution (e.g., Tris-HCl) to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[1][2]
-
Remove excess, unreacted DBCO-PEG4-NHS ester using a spin desalting column or dialysis.[1]
-
-
Payload Conjugation (SPAAC):
-
Purification of the ADC:
-
Purify the resulting ADC from unreacted payload and other impurities using SEC, HIC, or dialysis.[1]
-
Characterize the final ADC to determine the drug-to-antibody ratio (DAR).
-
Application Note 2: Proteolysis Targeting Chimera (PROTAC) Synthesis and Mechanism
Introduction
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase.[4] A typical PROTAC consists of a ligand for the POI, a ligand for an E3 ligase, and a linker connecting them.[5] PEG4 linkers are commonly used in PROTAC design to improve solubility and pharmacokinetic properties.[5] Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for the rapid and efficient synthesis of PROTAC libraries.[6]
Mechanism of Action: PROTAC-mediated Protein Degradation
Protocol: General Synthesis of a PROTAC using CuAAC
This protocol outlines a general strategy for synthesizing a PROTAC library by coupling an azide-functionalized warhead with various alkyne-functionalized E3 ligase ligands via a PEG4 linker.[7]
Materials:
-
Azide-functionalized warhead (POI ligand)
-
Alkyne-functionalized E3 ligase ligand with a PEG4 spacer
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Copper(I)-stabilizing ligand (e.g., THPTA or BTTAA)
-
Solvent (e.g., DMSO, water)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the azide-functionalized warhead in a suitable solvent.
-
Prepare stock solutions of the alkyne-functionalized E3 ligase ligands with PEG4 linkers.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a fresh 300 mM stock solution of sodium ascorbate in water.
-
Prepare a 100 mM stock solution of the copper(I)-stabilizing ligand (e.g., THPTA) in water.
-
-
CuAAC Reaction:
-
In a microcentrifuge tube, combine the azide-functionalized warhead and the alkyne-functionalized E3 ligase ligand in a 1:1 molar ratio in a suitable solvent system (e.g., DMSO/water).
-
Add the copper(I)-stabilizing ligand to the mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
-
Purification and Characterization:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the PROTAC product using reverse-phase HPLC.
-
Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.
-
Application Note 3: PEG Hydrogel Formation via Thiol-Ene Photo-Click Chemistry
Introduction
PEG-based hydrogels are widely used as scaffolds for cell encapsulation and tissue engineering due to their biocompatibility and tunable properties.[8] Thiol-ene photo-click chemistry is a rapid and bioorthogonal method for forming hydrogels under mild conditions, making it suitable for encapsulating cells.[9] This method involves the reaction of a multi-arm PEG-norbornene with a thiol-containing crosslinker in the presence of a photoinitiator and light.[8]
Quantitative Data: Comparison of PEG Hydrogel Properties
| Hydrogel Formulation | Macromer Concentration (mM) | Storage Modulus (G') - Post-Gelation (Pa) | Storage Modulus (G') - Swollen (Pa) |
| PEGDA | 16 | 1000 ± 200 | 800 ± 100 |
| PEG4NB | 16 | 1500 ± 300 | 1200 ± 200 |
| PEGDA | 24 | 2500 ± 400 | 2000 ± 300 |
| PEG4NB | 24 | 3500 ± 500 | 3000 ± 400 |
| Data adapted from a study comparing PEG diacrylate (PEGDA) and 4-arm PEG-norbornene (PEG4NB) hydrogels.[8] |
Protocol: Thiol-Ene Hydrogel Formation for Cell Encapsulation
Materials:
-
4-arm PEG-norbornene (PEG4NB)
-
Thiol-containing crosslinker (e.g., dithiothreitol (B142953) (DTT) or bis-cysteine peptide)
-
Photoinitiator (e.g., lithium acylphosphinate (LAP))
-
Cell suspension in appropriate culture medium
-
UV light source (365 nm)
Procedure:
-
Prepare Precursor Solutions:
-
Dissolve PEG4NB and the thiol-containing crosslinker in a cytocompatible buffer (e.g., PBS) to the desired concentrations. Ensure a 1:1 stoichiometric ratio of norbornene to thiol groups.
-
Dissolve the photoinitiator (e.g., LAP) in the same buffer to a final concentration of 2 mM.[10]
-
-
Cell Encapsulation and Hydrogel Formation:
-
Gently mix the cell suspension with the precursor solution containing PEG4NB and the thiol crosslinker.
-
Add the photoinitiator solution to the cell-precursor mixture and mix gently.
-
Pipette the final solution into a mold or onto a surface for gelation.
-
Expose the solution to UV light (365 nm, 10 mW/cm²) for 5 minutes to initiate polymerization and form the hydrogel.[10]
-
-
Post-Gelation Culture:
-
After gelation, wash the hydrogel with fresh culture medium to remove any unreacted components.
-
Incubate the cell-laden hydrogel under standard cell culture conditions.
-
Workflow for Thiol-Ene Hydrogel Formation
Application Note 4: Cell Lysate Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Introduction
Click chemistry is a powerful tool for labeling biomolecules in complex biological samples such as cell lysates.[11] This protocol describes the labeling of azide (B81097) or alkyne-modified proteins in a cell lysate with a corresponding alkyne or azide-functionalized reporter molecule (e.g., a fluorophore or biotin) using CuAAC. The use of a copper(I)-stabilizing ligand like THPTA is recommended to protect biomolecules from damage by reactive oxygen species.[12]
Protocol: Labeling of Proteins in Cell Lysate
Materials:
-
Azide or alkyne-modified protein lysate (1-5 mg/mL)
-
PBS buffer (pH 7.4)
-
Azide or alkyne detection reagent (e.g., Biotin-PEG4-Alkyne)
-
100 mM THPTA ligand in water
-
20 mM CuSO₄ in water
-
Freshly prepared 300 mM sodium ascorbate in water
Procedure:
-
Prepare the Reaction Mixture:
-
In a 1.5 mL microcentrifuge tube, add the following components in order:
-
50 µL of protein lysate
-
90 µL of PBS buffer
-
20 µL of 2.5 mM azide or alkyne detection reagent.[11]
-
-
Vortex briefly to mix.
-
-
Initiate the Click Reaction:
-
Incubation:
-
Protect the reaction from light and incubate for 30 minutes at room temperature.
-
-
Downstream Analysis:
-
The labeled proteins in the lysate are now ready for downstream processing and analysis, such as enrichment with streptavidin beads (if a biotin (B1667282) tag was used) followed by mass spectrometry or visualization by SDS-PAGE and western blot.
-
Quantitative Data: Comparison of CuAAC and SPAAC for Proteomics
| Ligation Method | Number of Identified Glycoproteins | Accuracy | Notes |
| CuAAC | 74 | Higher | More powerful for in vitro proteomics with higher protein identification. |
| SPAAC | 46 | Lower | Higher background may occur due to thiol-yne side reactions. |
| Data adapted from a comparative study on O-GlcNAc proteomics.[13] |
References
- 1. benchchem.com [benchchem.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 4. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEG hydrogels formed by thiol-ene photo-click chemistry and their effect on the formation and recovery of insulin-secreting cell spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiol-norbornene photo-click hydrogels for tissue engineering applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrogel synthesis and stabilization via tetrazine click-induced secondary interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Uptake Assays of PROTACs with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific proteins of interest (POIs) by hijacking the cell's ubiquitin-proteasome system.[1][2] A PROTAC molecule is a heterobifunctional chimera, comprising a ligand that binds to a POI, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2][3][4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2][5]
The linker component is not merely a spacer but plays a critical role in the efficacy of a PROTAC, influencing the formation and stability of the ternary complex, as well as the physicochemical properties of the entire molecule.[4][6] Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their ability to increase water solubility and provide flexibility.[4][7][8][] However, the hydrophilicity of PEG linkers can also present a challenge for cellular permeability, a critical factor for the successful intracellular delivery and activity of PROTACs.[6][7]
Therefore, the accurate assessment of cellular uptake is a cornerstone of PROTAC development. This document provides detailed application notes and protocols for a suite of assays designed to quantify the cellular uptake and target engagement of PROTACs, with a particular focus on those containing PEG linkers.
The PROTAC Pathway: From Extracellular Space to Target Degradation
The journey of a PROTAC from the extracellular environment to the degradation of its intracellular target involves several key steps. Understanding this pathway is crucial for designing and interpreting cellular uptake assays.
Key Cellular Uptake and Target Engagement Assays
A multi-faceted approach is often necessary to fully characterize the cellular uptake and activity of PROTACs. The following assays provide complementary information, from initial membrane permeability to direct target engagement within the cell.
| Assay Type | Principle | Key Outputs |
| PAMPA | Measures passive diffusion across an artificial membrane. | Permeability coefficient (Pe). |
| LC-MS/MS | Direct quantification of intracellular PROTAC concentration. | Intracellular concentration, accumulation ratio. |
| Flow Cytometry | Measures changes in protein levels in individual cells. | Percentage of protein degradation, DC50. |
| Fluorescence Microscopy | Visualizes the subcellular localization of fluorescently tagged PROTACs or POIs. | Subcellular distribution, co-localization. |
| CETSA | Measures the thermal stabilization of a target protein upon ligand binding. | Target engagement, EC50. |
| NanoBRET™ | Measures the proximity of a NanoLuc-tagged protein to a fluorescent ligand. | Target engagement, ternary complex formation kinetics.[10] |
I. Parallel Artificial Membrane Permeability Assay (PAMPA)
Application Note:
The PAMPA assay is a high-throughput, cell-free method used to predict the passive membrane permeability of compounds.[11] It is particularly useful in the early stages of PROTAC development to assess the impact of linker modifications, such as varying PEG chain lengths, on passive diffusion.[11] While this assay does not account for active transport mechanisms, it provides a rapid and cost-effective initial screen for membrane-crossing potential.[11]
Experimental Protocol:
-
Preparation of the PAMPA Plate:
-
A 96-well filter plate is coated with a lipid solution (e.g., 2% w/v lecithin (B1663433) in dodecane) to form an artificial membrane.
-
The plate is then placed on top of a 96-well acceptor plate containing a buffer solution (e.g., phosphate-buffered saline, PBS).
-
-
Compound Preparation:
-
Prepare stock solutions of the PROTACs in a suitable solvent (e.g., DMSO).
-
Dilute the PROTACs to the final working concentration in a donor buffer (e.g., PBS at pH 7.4).
-
-
Assay Procedure:
-
Add the PROTAC solutions to the donor wells of the filter plate.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.
-
-
Data Analysis:
-
The permeability coefficient (Pe) is calculated using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_equilibrium) Where:
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
A is the area of the filter membrane.
-
t is the incubation time.
-
C_A(t) is the concentration of the compound in the acceptor well at time t.
-
C_equilibrium is the concentration at equilibrium.
-
-
Data Presentation:
| PROTAC ID | Linker Composition | Permeability (Pe) (10⁻⁶ cm/s) |
| PROTAC-A | PEG4 | 0.8 |
| PROTAC-B | PEG8 | 0.5 |
| PROTAC-C | Alkyl C8 | 1.2 |
II. LC-MS/MS-Based Intracellular Concentration Assay
Application Note:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the absolute quantification of small molecules within a complex biological matrix.[12][13][14] This assay is the gold standard for determining the intracellular concentration of a PROTAC, providing a direct measure of its cellular uptake.[15]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the PROTAC at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).
-
-
Cell Harvesting and Lysis:
-
After treatment, aspirate the medium and wash the cells multiple times with ice-cold PBS to remove any extracellular PROTAC.
-
Lyse the cells by adding a solution of acetonitrile and methanol (B129727) (1:1) containing an internal standard.[15]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[15]
-
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Quantify the intracellular concentration of the PROTAC by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
The cell accumulation ratio can be calculated by dividing the intracellular concentration by the extracellular concentration.
-
Data Presentation:
| PROTAC ID | Treatment Time (h) | Intracellular Conc. (nM) | Accumulation Ratio |
| PROTAC-A (PEG4) | 4 | 150 | 1.5 |
| PROTAC-B (PEG8) | 4 | 80 | 0.8 |
| PROTAC-C (Alkyl C8) | 4 | 250 | 2.5 |
III. Flow Cytometry for Protein Degradation
Application Note:
Flow cytometry is a powerful technique for quantifying protein levels within individual cells in a large population.[17][18] This assay is particularly useful for determining the degradation efficiency (DC50 and Dmax) of a PROTAC. By using an antibody specific to the POI, the reduction in protein levels can be measured following PROTAC treatment.[17]
Experimental Protocol:
-
Cell Treatment:
-
Culture cells and treat with a serial dilution of the PROTAC for a specified duration (e.g., 24 hours).
-
-
Cell Staining:
-
Harvest the cells and fix and permeabilize them to allow for intracellular antibody staining.
-
Incubate the cells with a primary antibody specific to the POI.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the stained cells.
-
Gate on the cell population of interest and quantify the mean fluorescence intensity (MFI).
-
-
Data Analysis:
-
Normalize the MFI of the treated samples to the vehicle control to determine the percentage of remaining protein.
-
Plot the percentage of remaining protein against the PROTAC concentration to generate a dose-response curve and calculate the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).
-
Data Presentation:
| PROTAC ID | DC50 (nM) | Dmax (%) |
| PROTAC-A (PEG4) | 50 | 95 |
| PROTAC-B (PEG8) | 120 | 85 |
| PROTAC-C (Alkyl C8) | 25 | 98 |
IV. Fluorescence Microscopy for Subcellular Localization
Application Note:
Fluorescence microscopy allows for the visualization of the subcellular distribution of a PROTAC or its target protein.[19][20] This can be achieved by using a fluorescently labeled PROTAC or by immunofluorescence staining of the POI. This assay provides qualitative information on whether the PROTAC reaches the correct cellular compartment to engage its target.
Experimental Protocol:
-
Cell Preparation and Treatment:
-
Seed cells on glass-bottom dishes or coverslips.
-
Treat the cells with a fluorescently labeled PROTAC or with an unlabeled PROTAC for subsequent immunofluorescence.
-
-
Imaging of Fluorescently Labeled PROTAC:
-
After incubation, wash the cells with PBS and image them directly using a confocal or high-content imaging system.
-
Co-staining with organelle-specific dyes (e.g., Hoechst for the nucleus, MitoTracker for mitochondria) can be performed to determine co-localization.
-
-
Immunofluorescence for POI:
-
If using an unlabeled PROTAC, fix and permeabilize the cells after treatment.
-
Perform immunofluorescence staining for the POI as described in the flow cytometry protocol.
-
Mount the coverslips and image the cells.
-
-
Image Analysis:
-
Analyze the images to determine the subcellular localization of the PROTAC or the reduction in POI fluorescence in specific compartments.
-
V. Cellular Thermal Shift Assay (CETSA)
Application Note:
CETSA is a powerful method for verifying target engagement in a cellular context.[21][22][23][24] The principle behind CETSA is that the binding of a ligand, such as a PROTAC, to its target protein can alter the protein's thermal stability.[23][25] This change in thermal stability can be detected by heating the cells to various temperatures and then quantifying the amount of soluble protein remaining.[23]
Experimental Protocol:
-
Cell Treatment:
-
Treat cultured cells with the PROTAC or vehicle control for a defined period.
-
-
Heat Treatment:
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a short duration (e.g., 3 minutes).
-
Include a non-heated control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Centrifuge the lysates to separate the soluble protein fraction from the precipitated, denatured proteins.
-
Collect the supernatant and quantify the amount of the target protein using a suitable method such as Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve in the presence of the PROTAC indicates target engagement.
-
To determine the EC50 of target engagement, perform the assay at a single temperature with varying concentrations of the PROTAC.
-
Data Presentation:
| PROTAC ID | Target Engagement EC50 (nM) |
| PROTAC-A (PEG4) | 75 |
| PROTAC-B (PEG8) | 200 |
| PROTAC-C (Alkyl C8) | 40 |
Conclusion
The suite of assays described in these application notes provides a comprehensive toolkit for evaluating the cellular uptake and target engagement of PROTACs, particularly those with PEG linkers. By systematically applying these methodologies, researchers can gain critical insights into the structure-activity relationships that govern PROTAC efficacy, thereby accelerating the development of this promising new class of therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. benchchem.com [benchchem.com]
- 7. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sciex.com [sciex.com]
- 13. Development and validation of LC-MS/MS methods for the pharmacokinetic assessment of the PROTACs bavdeglutamide (ARV-110) and vepdegestrant (ARV-471) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. lcms.cz [lcms.cz]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 19. researchgate.net [researchgate.net]
- 20. rsc.org [rsc.org]
- 21. pelagobio.com [pelagobio.com]
- 22. pelagobio.com [pelagobio.com]
- 23. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 25. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Protein Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's endogenous ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[1][2][3] Unlike traditional inhibitors that merely block a protein's function, degraders, such as Proteolysis Targeting Chimeras (PROTACs), physically remove the target protein from the cell.[1][2] A PROTAC is a heterobifunctional molecule with two distinct ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][3][4]
These application notes provide a comprehensive set of protocols for assessing the in vitro efficacy of protein degraders, from initial compound treatment to the final quantification of protein knockdown. The key parameters for a degrader molecule are its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved).[1][5]
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs act as a bridge between the target protein and an E3 ubiquitin ligase, a key component of the UPS.[1][2] This proximity triggers the transfer of ubiquitin molecules to the target protein, forming a polyubiquitin (B1169507) chain. This chain serves as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[1][4]
Quantitative Data Summary
The efficacy of a degrader is determined by its DC50 and Dmax values, which can be assessed in various cell lines and at different time points.
| Cell Line | Treatment Time (hours) | DC50 (nM) | Dmax (%) |
| Cell Line A | 24 | 8.5 | 95 |
| Cell Line B | 24 | 25.2 | 88 |
| Cell Line C | 24 | 150.7 | 65 |
| Cell Line A | 48 | 5.1 | >98 |
| Selectivity Profile | DC50 (nM) |
| Target Protein | 8.5 |
| Off-Target Protein 1 | >10,000 |
| Off-Target Protein 2 | >10,000 |
Experimental Workflow Overview
A typical workflow for evaluating a novel protein degrader involves a series of assays to confirm its mechanism of action and quantify its efficacy. This process includes confirming ternary complex formation, assessing ubiquitination, and measuring the final degradation of the target protein.[6]
Experimental Protocols
Protocol 1: Cell Culture and Treatment for Degradation Assay
This protocol describes the treatment of cultured cells with a protein degrader to assess its effect on the target protein levels.
Materials:
-
Mammalian cell line expressing the protein of interest (e.g., Cell Line A)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Degrader compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
6-well or 96-well culture plates
Procedure:
-
Cell Seeding: Plate cells in appropriate culture vessels at a density that will result in 70-80% confluency at the time of treatment.[1] For a 6-well plate, this is typically 2.5 x 10^5 cells per well.
-
Cell Adherence: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for adherence.
-
Compound Preparation: Prepare serial dilutions of the degrader compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Aspirate the old medium from the cells and replace it with the medium containing the degrader compound or vehicle control.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24 or 48 hours) at 37°C.
-
Cell Lysis: After incubation, proceed immediately to cell lysis for protein extraction as described in Protocol 2.
Protocol 2: Western Blotting for Protein Degradation Analysis
Western blotting is the standard method for quantifying the reduction in target protein levels following degrader treatment.[6]
Materials:
-
RIPA lysis buffer (or other suitable lysis buffer)
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes[7]
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
Place the culture plate on ice and wash the cells twice with ice-cold PBS.[7][9][10]
-
Aspirate the PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well (e.g., 100 µL for a well in a 6-well plate).[1][10]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[10]
-
Incubate on ice for 15-30 minutes with occasional vortexing.[7][11]
-
Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[9][10]
-
Transfer the supernatant (protein extract) to a new, clean tube.[9][10]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[1]
-
Sample Preparation:
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the protein of interest (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST.
-
Repeat the blotting process for the loading control protein.
-
-
Detection and Quantification:
-
Visualize the protein bands using an ECL substrate and an imaging system.[1]
-
Quantify the band intensity using image analysis software. Normalize the POI band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control. Plot this against the log of the degrader concentration to determine the DC50 and Dmax.
-
Protocol 3: In Vitro Ubiquitination Assay
This assay confirms that the degrader facilitates the ubiquitination of the target protein in the presence of the E3 ligase.[12][13]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase (the one recruited by the degrader)
-
Recombinant target protein (POI)
-
Ubiquitin
-
ATP
-
10x Ubiquitination buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)[14][15]
-
Degrader compound and vehicle (DMSO)
Procedure:
-
Reaction Setup: On ice, prepare a master mix containing E1, E2, E3, POI, ubiquitin, and ATP in 1x ubiquitination buffer. A typical reaction might include:
-
Add Compound: Add the degrader compound or vehicle control to the reaction tubes.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.[14]
-
Stop Reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.[14]
-
Analysis: Analyze the samples by Western blotting using an antibody against the POI or an antibody against ubiquitin. A ladder of higher molecular weight bands corresponding to the polyubiquitinated POI should be visible in the presence of the active degrader.
Protocol 4: Ternary Complex Formation Assay (Qualitative Co-Immunoprecipitation)
Co-immunoprecipitation (Co-IP) can qualitatively demonstrate the formation of the POI-Degrader-E3 ligase complex.[11] For quantitative biophysical characterization, methods like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC) are recommended.[16]
Materials:
-
Cell lysate from cells overexpressing tagged versions of the POI (e.g., HA-tagged) and the E3 ligase (e.g., Flag-tagged).
-
Co-IP lysis buffer (non-denaturing, e.g., 1% Triton X-100 in Tris-buffered saline)
-
Anti-Flag antibody conjugated to beads (or protein A/G beads and anti-Flag antibody)
-
Degrader compound and vehicle (DMSO)
-
Wash buffer
-
Elution buffer or SDS-PAGE loading buffer
Procedure:
-
Lysate Preparation: Prepare cell lysate from transfected cells as described previously, using a non-denaturing lysis buffer.
-
Treatment: Aliquot the lysate and treat with the degrader compound or vehicle control for 1-2 hours at 4°C.
-
Immunoprecipitation:
-
Add anti-Flag antibody-conjugated beads to the treated lysates.
-
Incubate overnight at 4°C with gentle rotation to pull down the Flag-tagged E3 ligase and any interacting partners.[14]
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Wash the beads 3-5 times with ice-cold wash buffer to remove non-specific binders.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by adding SDS-PAGE loading buffer and boiling.
-
Analyze the eluate by Western blotting using an anti-HA antibody to detect the co-immunoprecipitated POI. An increased signal in the degrader-treated sample compared to the vehicle control indicates the formation of the ternary complex.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or poor degradation | Degrader is inactive or unstable. | Verify compound integrity and concentration.[1] |
| Cell line lacks the required E3 ligase. | Screen different cell lines or verify E3 ligase expression.[1] | |
| Target protein has a long half-life. | Increase the treatment duration.[1] | |
| High background in Western blot | Insufficient blocking or washing. | Optimize blocking conditions (time, agent) and increase the number/duration of wash steps.[5] |
| Antibody concentration is too high. | Titrate primary and secondary antibody concentrations. | |
| "Hook Effect" in quantitative assays | High concentrations of the degrader can stabilize binary complexes (PROTAC-POI or PROTAC-E3) and prevent ternary complex formation.[16][17] | Perform a full dose-response curve to observe the biphasic degradation profile. |
| High cell toxicity | Off-target effects of the compound. | Perform proteome-wide analysis to identify off-targets. Lower the compound concentration.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Protein Degradation and PROTACs [worldwide.promega.com]
- 4. A Method for Analyzing the Ubiquitination and Degradation of Aurora-A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 7. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 8. 2bscientific.com [2bscientific.com]
- 9. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. bio-rad.com [bio-rad.com]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 14. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. docs.abcam.com [docs.abcam.com]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 17. Ternary Complex Formation [promega.sg]
Application Notes: Western Blot Analysis of PROTAC-Mediated Protein Degradation
Introduction
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to selectively eliminate target proteins from cells.[1][2] They function by hijacking the cell's own ubiquitin-proteasome system (UPS).[3][4] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] This dual binding induces the formation of a ternary complex, bringing the POI in close proximity to the E3 ligase.[2][5] The E3 ligase then polyubiquitinates the POI, marking it for degradation by the 26S proteasome.[6][7] Following the degradation of the target protein, the PROTAC is released and can engage in further catalytic cycles.[3][6]
Western blotting is a fundamental and widely used technique to verify and quantify the degradation of a target protein following PROTAC treatment.[8][9] It allows for the direct measurement of the decrease in the total amount of the POI, providing a clear readout of the PROTAC's efficacy. This document provides a detailed protocol for performing Western blot analysis to assess PROTAC-mediated protein degradation.
PROTAC Mechanism of Action
The signaling pathway for PROTAC-mediated protein degradation involves several key steps, starting from the formation of the ternary complex to the final degradation of the target protein by the proteasome.
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.co.jp [promega.co.jp]
Mass Spectrometry in PROTAC Drug Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] Unlike traditional inhibitors that block a protein's function, PROTACs mediate the degradation of the entire protein, offering a powerful strategy to target previously "undruggable" proteins.[1][2] Mass spectrometry (MS) has emerged as an indispensable analytical tool throughout the PROTAC development pipeline, from initial discovery to preclinical evaluation. Its versatility allows for the sensitive quantification of PROTACs in biological matrices, comprehensive assessment of their cellular effects, and detailed characterization of the molecular interactions that underpin their mechanism of action.[3]
This document provides detailed application notes and protocols for the mass spectrometry analysis of PROTACs, tailored for researchers, scientists, and drug development professionals.
I. Quantitative Bioanalysis of PROTACs and Metabolites by LC-MS/MS
Accurate quantification of PROTACs and their metabolites in biological fluids is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling and assessing the overall in vivo fate of the molecule.[4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity, selectivity, and wide dynamic range.[5]
Experimental Protocol: Quantification of a PROTAC in Rat Plasma
This protocol is a generalized example based on methodologies for quantifying PROTACs like TL 13-112 and gefitinib-based PROTACs.[5][6]
1. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of rat plasma into a microcentrifuge tube.
-
Add 600 µL of a 1:1 (v/v) acetonitrile/methanol solution containing an appropriate internal standard (e.g., a stable isotope-labeled version of the PROTAC).[6]
-
Vortex the mixture for 30 seconds to precipitate proteins.[6]
-
Centrifuge at 13,000-14,000 rpm for 5-12 minutes at room temperature.[4][6]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[6]
-
Reconstitute the dried extract in 200 µL of a suitable solvent, such as 1:1 (v/v) methanol/acetonitrile, for LC-MS/MS analysis.[6]
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase column, such as a Phenomenex Kinetex XB-C18 (2.1 x 50 mm, 1.7 µm), is commonly used.[6]
-
Mobile Phase A: 0.1% formic acid in water.[6]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[6]
-
Gradient: A gradient from low to high organic mobile phase is employed to elute the PROTAC and its metabolites. A typical gradient might run for 4-10 minutes.[5][6]
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive electrospray ionization (ESI+) is typically used.[4]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high sensitivity and selectivity.[4]
-
MRM Transitions: Specific precursor-to-product ion transitions for the PROTAC and its internal standard are monitored. These are determined by direct infusion of the compounds into the mass spectrometer.
-
3. Data Analysis:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
The concentration of the PROTAC in the plasma samples is then determined from this calibration curve.
Quantitative Data Summary
The following table summarizes typical performance characteristics for LC-MS/MS-based quantification of PROTACs in plasma.
| Parameter | PROTAC TL 13-112[6] | Gefitinib-based PROTAC-3[5] |
| Matrix | Rat Plasma | Rat Plasma |
| Lower Limit of Quantitation (LLOQ) | 10 pg/mL | 20 pg/mL |
| Linear Dynamic Range (LDR) | 10 - 15,000 pg/mL | 20 pg/mL - 1,000 ng/mL |
| Correlation Coefficient (r²) | >0.99 | >0.998 |
II. Proteomics for Target Engagement, Selectivity, and Mechanism of Action
Mass spectrometry-based proteomics is a powerful tool to elucidate the cellular effects of PROTACs, including target engagement, degradation selectivity, and downstream pathway modulation.[2][7]
A. Global Proteomics for Selectivity Profiling
Global or discovery proteomics aims to identify and quantify thousands of proteins in a cell or tissue to assess the selectivity of a PROTAC.[2] This is crucial for identifying potential off-target effects.[8]
1. Cell Culture and Lysis:
-
Culture cells to ~80% confluency and treat with either the PROTAC at a desired concentration (e.g., 10x DC50) or vehicle control (DMSO) for a specified time (e.g., 6 hours).[9]
-
Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
2. Protein Digestion and TMT Labeling:
-
Take an equal amount of protein from each sample (e.g., 100 µg).
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).
-
Digest the proteins into peptides overnight with trypsin.
-
Label the peptides from each condition with a different isobaric tandem mass tag (TMT) reagent according to the manufacturer's protocol.
-
Combine the labeled peptide samples.
3. LC-MS/MS Analysis:
-
Fractionate the combined peptide sample using high-pH reversed-phase chromatography to reduce sample complexity.
-
Analyze each fraction by nanoLC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).
-
The MS1 scan acquires the mass-to-charge ratio of the intact peptides, and the MS2 scan fragments the peptides for identification and quantification of the TMT reporter ions.
4. Data Analysis:
-
Process the raw MS data using a software package like Proteome Discoverer or MaxQuant.
-
Search the data against a protein database (e.g., UniProt) to identify peptides and proteins.
-
Quantify the relative abundance of proteins across the different conditions based on the intensity of the TMT reporter ions.
-
Generate a volcano plot to visualize proteins that are significantly up- or downregulated upon PROTAC treatment.[9]
B. Targeted Proteomics for Validation
Targeted proteomics, such as Parallel Reaction Monitoring (PRM) or Multiple Reaction Monitoring (MRM), is used to validate the degradation of the target protein and any potential off-targets identified in the global proteomics experiment with high sensitivity and specificity.
1. Sample Preparation:
-
Prepare cell lysates and digest proteins as described for global proteomics (TMT labeling is not required).
2. LC-MS/MS Analysis:
-
Analyze the peptide digests by nanoLC-MS/MS.
-
Instead of scanning a wide mass range, the mass spectrometer is programmed to specifically isolate and fragment a pre-selected list of peptides from the target protein(s) of interest.
-
The instrument monitors all fragment ions of the selected peptides, providing high-confidence identification and quantification.
3. Data Analysis:
-
Integrate the peak areas of the fragment ions for the target peptides.
-
Normalize the data to a stable housekeeping protein or using an internal standard.
-
Compare the abundance of the target protein between control and PROTAC-treated samples.
Quantitative Data Summary: Proteomics
The following table illustrates the type of data generated from a global proteomics experiment.
| Protein | Log2 Fold Change (PROTAC/Control) | p-value | Annotation |
| Target Protein | -3.5 | < 0.001 | Intended Target |
| Off-Target Protein 1 | -2.8 | < 0.01 | Potential Off-Target |
| Housekeeping Protein | 0.1 | 0.85 | Stable Control |
| Downstream Effector | 1.5 | < 0.05 | Pathway Modulation |
C. Cellular Thermal Shift Assay (CETSA) with MS Detection
CETSA coupled with mass spectrometry (MS-CETSA or Thermal Proteome Profiling) allows for the assessment of target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.[10][11]
1. Cell Treatment and Heating:
-
Treat intact cells with the PROTAC or vehicle control.[10]
-
Aliquot the cell suspension and heat each aliquot to a different temperature for a set time (e.g., 3 minutes).[10]
-
Cool the samples on ice.
2. Protein Extraction and Digestion:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to pellet the aggregated, denatured proteins.[10]
-
Collect the supernatant containing the soluble proteins.
-
Digest the soluble protein fraction with trypsin.
3. LC-MS/MS Analysis:
-
Analyze the resulting peptides by LC-MS/MS, typically using a label-free or TMT-based quantification approach.
4. Data Analysis:
-
For each protein, plot the relative amount of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.[10]
III. Native Mass Spectrometry for Ternary Complex Analysis
The formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase is a critical step for successful protein degradation.[12][13] Native mass spectrometry allows for the direct observation and characterization of these non-covalent complexes.[12][13]
Experimental Protocol: Native MS of Ternary Complexes
1. Sample Preparation:
-
Purify the target protein and the E3 ligase complex (e.g., VHL-ElonginB-ElonginC).
-
Incubate the target protein, E3 ligase, and PROTAC at various molar ratios in a volatile buffer, such as ammonium (B1175870) acetate, to allow for complex formation.
2. Native MS Analysis:
-
Introduce the sample into the mass spectrometer using nano-electrospray ionization (nESI), which is a gentle ionization technique that preserves non-covalent interactions.[12]
-
Analyze the sample on a mass spectrometer capable of high mass analysis, such as a Q-TOF or FT-ICR instrument.[13]
-
The instrument parameters are optimized to preserve the integrity of the complexes in the gas phase.
3. Data Analysis:
-
The resulting mass spectrum will show peaks corresponding to the individual proteins, binary complexes (protein-PROTAC, E3-PROTAC), and the ternary complex.
-
The relative intensities of these peaks can provide semi-quantitative information about the stability of the ternary complex and the presence of cooperativity.[12][13]
Quantitative Data Summary: Native MS
This table presents example data from a native MS experiment, showing the relative abundance of different species.
| Species | Relative Intensity (at equimolar ratio) |
| Protein of Interest (Apo) | 30% |
| E3 Ligase (Apo) | 25% |
| POI-PROTAC Binary Complex | 15% |
| E3-PROTAC Binary Complex | 10% |
| POI-PROTAC-E3 Ternary Complex | 20% |
Conclusion
Mass spectrometry is a multifaceted and indispensable technology in the field of PROTAC development. From ensuring accurate bioanalysis for PK studies to providing deep insights into the cellular mechanism of action and the biophysical interactions driving degradation, MS-based techniques are essential at every stage of the drug discovery and development process. The protocols and application notes provided herein serve as a guide for researchers to effectively leverage the power of mass spectrometry in advancing the exciting therapeutic potential of PROTACs.
References
- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sapient.bio [sapient.bio]
- 3. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. waters.com [waters.com]
- 6. sciex.com [sciex.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing PROTAC Degradation Efficiency
Welcome to the technical support center for Proteolysis-Targeting Chimeras (PROTACs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the degradation efficiency of their PROTAC molecules. Here you will find answers to frequently asked questions and detailed guides to navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My PROTAC isn't showing any degradation of my target protein. What are the first steps to troubleshoot this?
A1: When a PROTAC fails to induce degradation, a systematic approach is needed to pinpoint the issue. Start by verifying each step of the PROTAC mechanism of action: from cell entry to final proteasomal degradation. A logical workflow involves confirming target engagement, assessing ternary complex formation, detecting ubiquitination, and finally, checking proteasome activity.[1]
Q2: How do I know if my PROTAC is entering the cells and engaging the target protein?
A2: Poor cell permeability is a common issue for large PROTAC molecules.[1][2] You can assess target engagement within the cell using assays like the Cellular Thermal Shift Assay (CETSA).[3][4][5][6][7] CETSA measures the thermal stabilization of a target protein upon ligand binding, providing evidence of engagement in a cellular context.
Q3: I suspect the ternary complex (Target-PROTAC-E3 Ligase) is not forming efficiently. How can I test this?
A3: The formation of a stable ternary complex is critical for PROTAC efficacy.[8][9] Several biophysical and cellular assays can measure this:
-
Surface Plasmon Resonance (SPR): Provides kinetic data on the formation and dissociation of the ternary complex.[10][11]
-
Isothermal Titration Calorimetry (ITC): Measures the thermodynamics of binding, offering insights into the stability of the complex.[9][12][13][14]
-
Co-immunoprecipitation (Co-IP): A cellular assay to detect the formation of the ternary complex within the cell.[8][15][16]
-
NanoBRET™ Assays: A live-cell method to monitor ternary complex formation in real-time.[8][17]
Q4: What is the "hook effect" and how can I avoid it?
A4: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[18][19] This occurs because the PROTAC forms binary complexes (PROTAC-Target or PROTAC-E3 ligase) at high concentrations, which are unproductive for degradation, instead of the required ternary complex. To avoid this, it's crucial to perform a full dose-response curve to identify the optimal concentration range for degradation.[18][20]
Q5: My PROTAC is causing ubiquitination of the target protein, but I'm still not seeing degradation. What could be the problem?
A5: If you've confirmed target ubiquitination but degradation is still low, the issue might lie with the proteasome itself. The cell's proteasomal machinery might be impaired or saturated. You can assess the activity of the proteasome using commercially available assay kits.
Q6: How can I assess and minimize off-target effects of my PROTAC?
A6: Off-target effects can complicate the interpretation of your results. A global proteomics approach using mass spectrometry is the most comprehensive way to identify unintended protein degradation.[1][21][22] To minimize off-targets, you can try to:
-
Optimize the target-binding warhead for higher selectivity.
-
Modify the linker length and composition.
-
Change the E3 ligase being recruited.[23]
Troubleshooting Guides
Guide 1: No Target Degradation Observed
If your PROTAC is not inducing degradation of the target protein, follow this troubleshooting workflow:
Guide 2: Addressing the Hook Effect
If you observe a bell-shaped dose-response curve, you are likely encountering the hook effect.
Experimental Protocols
Protocol 1: DC50 and Dmax Determination via Western Blot
This protocol outlines the steps to determine the potency (DC50) and efficacy (Dmax) of a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and transfer system
-
Primary antibodies (target protein and loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate to achieve 70-80% confluency at the time of harvest.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended. Include a vehicle control (DMSO). Treat cells for a predetermined time (e.g., 24 hours).[24]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and capture the image.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[24]
-
Protocol 2: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC is inducing the ubiquitination of the target protein.
Materials:
-
Cell line expressing the target protein
-
PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Denaturing lysis buffer (e.g., RIPA buffer with 1% SDS)
-
IP lysis buffer (non-denaturing)
-
Antibody against the target protein
-
Protein A/G agarose (B213101) beads
-
Anti-ubiquitin antibody
Procedure:
-
Cell Treatment: Treat cells with the PROTAC. It is crucial to also treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse cells in a denaturing buffer to disrupt protein-protein interactions.
-
Immunoprecipitation (IP):
-
Dilute the lysate with a non-denaturing buffer.
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the cleared lysate with an antibody against the target protein overnight at 4°C.
-
Add Protein A/G beads to pull down the antibody-target protein complex.
-
Wash the beads to remove non-specific binders.
-
-
Western Blot Analysis:
-
Elute the immunoprecipitated proteins and run on an SDS-PAGE gel.
-
Transfer to a membrane and probe with an anti-ubiquitin antibody. A high molecular weight smear or laddering pattern indicates poly-ubiquitination.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This protocol assesses the target engagement of a PROTAC in intact cells.
Materials:
-
Cell line expressing the target protein
-
PROTAC
-
PBS
-
Lysis buffer with protease inhibitors
-
Equipment for heating samples (e.g., thermal cycler)
-
Western blot supplies
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at the desired concentration and a vehicle control for a short duration (e.g., 1 hour).
-
Heating:
-
Harvest and resuspend cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for a fixed time (e.g., 3 minutes).
-
Include a non-heated control.
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to pellet aggregated proteins.
-
-
Western Blot:
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble target protein at each temperature by Western blot.
-
A shift in the melting curve to a higher temperature in the PROTAC-treated samples indicates target stabilization and therefore engagement.
-
Quantitative Data Summary
| Assay | Parameter | Typical Values/Observations | Reference |
| Degradation | DC50 | Varies widely (nM to µM range) depending on the PROTAC and target. | [25] |
| Dmax | >80% is generally considered efficient degradation. | [25] | |
| Ternary Complex (SPR) | Binding Affinity (KD) | Can range from nM to µM. | [25] |
| Cooperativity (α) | α > 1 indicates positive cooperativity, which is favorable. | [10] | |
| Target Engagement (CETSA) | Thermal Shift (ΔTm) | A positive shift of several degrees indicates target engagement. | [3] |
| Ubiquitination Assay | Result | Appearance of a high molecular weight smear on a Western blot. | [26] |
Signaling Pathways and Workflows
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pelagobio.com [pelagobio.com]
- 5. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 6. biorxiv.org [biorxiv.org]
- 7. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 14. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
- 15. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bmglabtech.com [bmglabtech.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. benchchem.com [benchchem.com]
- 22. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 23. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [worldwide.promega.com]
- 24. benchchem.com [benchchem.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Optimizing PROTAC Linker Length
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the optimization of Proteolysis Targeting Chimera (PROTAC) linker length for improved efficacy.
Troubleshooting Guide
This section addresses specific issues that may arise during your PROTAC linker optimization experiments.
Issue 1: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I don't observe significant target degradation.
This is a common challenge in PROTAC development and often points to issues with the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1]
| Potential Cause | Troubleshooting Action | Rationale |
| Suboptimal Linker Length | Synthesize a library of PROTACs with systematically varied linker lengths (e.g., using different numbers of PEG or alkyl units).[1][] | The linker may be too short, causing steric hindrance, or too long, leading to an unstable, unproductive ternary complex.[1][3] Empirical testing is crucial to find the optimal length for a specific target-ligase pair.[4] |
| Unfavorable Ternary Complex Conformation | 1. Redesign the linker to alter rigidity (e.g., incorporate alkynes or piperazine (B1678402) rings).[5][6]2. Perform computational modeling (e.g., molecular dynamics simulations) to predict ternary complex structures.[7][8] | Even if a ternary complex forms, the linker might orient the target protein in a way that the lysine (B10760008) residues for ubiquitination are not accessible to the E3 ligase.[1] Altering linker geometry can enable a productive conformation. |
| Suboptimal Linker Attachment Points | Synthesize PROTACs with the linker attached to different, solvent-exposed positions on the warhead and E3 ligase ligand.[4][9] | The connection points are critical for maintaining the binding affinities of the ligands and for achieving the correct orientation of the proteins within the ternary complex.[5][10] |
| Poor Cell Permeability | 1. Modify the linker to balance hydrophilicity and lipophilicity (e.g., alter PEG/alkyl ratio).[4][]2. Conduct cellular target engagement assays (e.g., CETSA, NanoBRET) to confirm intracellular target binding.[4][12] | The PROTAC may not be reaching its intracellular target. Linker composition significantly impacts physicochemical properties that govern cell entry.[13][14][15] |
Issue 2: I am observing a "hook effect" with my PROTAC.
This phenomenon, where target degradation decreases at high PROTAC concentrations, is an inherent characteristic of the PROTAC mechanism but can be mitigated.[1][16]
| Potential Cause | Troubleshooting Action | Rationale |
| Formation of Unproductive Binary Complexes | Perform a wide dose-response experiment to confirm the bell-shaped curve characteristic of the hook effect.[4] | At excessive concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[1][16] |
| Suboptimal Linker Design | 1. Systematically modify linker length and composition to enhance positive cooperativity.[4]2. Use biophysical techniques like Surface Plasmon Resonance (SPR) to quantify the cooperativity of ternary complex formation.[4] | A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second.[17] This stabilizes the ternary complex, making it more favorable than binary complexes, thus mitigating the hook effect.[1][4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the linker in a PROTAC? A1: The linker connects the target-binding ligand ("warhead") to the E3 ubiquitin ligase-recruiting ligand. Its primary function is to position the target protein and the E3 ligase in a stable and productive ternary complex, enabling the efficient transfer of ubiquitin from the E3 ligase to the target protein, which marks it for proteasomal degradation.[1][3][17]
Q2: Is there a universal optimal linker length for all PROTACs? A2: No, there is no universal optimal linker length. It is highly dependent on the specific target protein and E3 ligase pair.[1][4] However, empirical data from numerous studies show that most successful PROTACs have linkers ranging from 7 to 29 atoms in length.[4][5] For some systems, a minimum linker length is required to observe any degradation; for example, one study targeting TBK1 saw no degradation with linkers shorter than 12 atoms.[4][5] It is critical to experimentally screen a range of linker lengths.[18]
Q3: How does linker composition, beyond just length, influence PROTAC performance? A3: Linker composition significantly impacts a PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability.[5][19] For instance, incorporating hydrophilic polyethylene (B3416737) glycol (PEG) units can improve solubility, while more rigid structures like piperazine or alkyne groups can pre-organize the PROTAC into a bioactive conformation, enhancing potency.[5][6] The composition also affects the stability and cooperativity of the ternary complex.[5][17]
Q4: What is the "hook effect" and how does the linker influence it? A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1] This occurs because excess PROTAC molecules form non-productive binary complexes (either with the target protein or the E3 ligase) instead of the productive ternary complex.[4][16] A well-designed linker can mitigate this effect by promoting "positive cooperativity"—where the formation of a binary complex increases the binding affinity for the third partner, thus stabilizing the ternary complex and making its formation more favorable.[1][4]
Data Presentation: Linker Length vs. Degradation Efficacy
The optimal linker length is determined empirically for each PROTAC system. The following tables summarize quantitative data from published studies, illustrating the impact of linker length on degradation efficacy, measured by DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[20]
Table 1: Effect of Alkyl/PEG Linker Length on Estrogen Receptor α (ERα) Degradation [18]
| Linker Length (atoms) | Linker Type | DC₅₀ | Dₘₐₓ |
| 9 | Alkyl | > 10 µM | Low |
| 12 | Alkyl | ~1 µM | Moderate |
| 16 | Alkyl | < 100 nM | High (>90%) |
| 19 | Alkyl | ~1 µM | Moderate |
| 21 | Alkyl | > 10 µM | Low |
Data suggests that for ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy.[1][18]
Table 2: Effect of Linker Length on p38α Degradation [1][21]
| Linker Length (atoms) | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) |
| 12 | PEG-Alkyl | > 1000 | < 50 |
| 15-17 | PEG-Alkyl | < 100 | > 90 |
| 20 | PEG-Alkyl | ~500 | ~70 |
For p38α degradation, a linker length of 15-17 atoms was identified as the most effective.[1][21]
Table 3: Effect of Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation [22]
| PROTAC | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) |
| RC-1 | PEG | > 100 | ~60 |
| RC-2 | PEG | ~50 | ~80 |
| RC-3 | PEG | < 10 | > 90 |
| NC-1 | PEG | 2.2 | 97 |
This study on BTK degraders showed that variations in PEG linker length significantly impacted degradation potency, with longer linkers in this series (RC-3, NC-1) showing superior efficacy.[22]
Experimental Protocols
Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed methodologies for key experiments.
1. Western Blot for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.[1][4]
-
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
-
Methodology:
-
Cell Culture and Treatment: Seed cells at an appropriate density in multi-well plates. Allow cells to adhere overnight. Treat cells with a serial dilution of PROTAC concentrations for a predetermined time (e.g., 18-24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize results.
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Perform densitometry analysis on the protein bands. Normalize the target protein signal to the loading control signal. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[20]
-
2. Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
-
Objective: To measure the kinetics and affinity of binary and ternary complex formation and to determine cooperativity (α).[4]
-
Methodology:
-
Immobilization: Covalently immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (Kᴅ) of the PROTAC for that protein.
-
Inject a series of concentrations of the soluble protein partner (target or E3 ligase) to measure its Kᴅ for the immobilized protein.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the soluble protein partner and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized protein surface. The observed binding response will reflect the formation of the ternary complex.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine association (kₐ) and dissociation (kₑ) rates, and the equilibrium dissociation constant (Kᴅ). Cooperativity (α) is calculated by comparing the affinity of the soluble protein for the binary PROTAC-protein complex versus its affinity for the immobilized protein alone. An α value > 1 indicates positive cooperativity.
-
3. In-Cell Ubiquitination Assay
-
Objective: To confirm that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[1]
-
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at its optimal degradation concentration, a negative control, and a vehicle control. In a parallel set of wells, pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding the PROTAC.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody conjugated to magnetic or agarose (B213101) beads.
-
Western Blot: Elute the immunoprecipitated protein from the beads, separate it by SDS-PAGE, and transfer to a membrane.
-
Detection: Probe the membrane with an anti-ubiquitin antibody. An increase in the high-molecular-weight smear (polyubiquitination) in the PROTAC-treated sample, especially upon proteasome inhibition, confirms that the PROTAC is inducing ubiquitination of the target protein.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chempep.com [chempep.com]
- 18. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Cell Permeability of PEG-based PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the poor cell permeability of Polyethylene Glycol (PEG)-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: My PEG-based PROTAC is potent in biochemical assays but shows low activity in cell-based assays. Is poor cell permeability the likely cause?
A: Yes, this is a common issue. A significant drop in potency from a cell-free to a cellular environment often points towards poor cell permeability.[1] PROTACs, particularly those with PEG linkers, often have high molecular weights (MW > 800 Da) and a large topological polar surface area (TPSA), which can hinder their ability to passively diffuse across the lipophilic cell membrane.[1][2][3][4] To confirm this, it is recommended to directly measure the permeability of your PROTAC using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays.[1]
Q2: How does the length of the PEG linker affect the cell permeability of a PROTAC?
A: The relationship between PEG linker length and cell permeability is complex. While longer PEG linkers can increase a PROTAC's molecular weight and polar surface area, potentially reducing permeability, they can also improve solubility.[5] Some studies have shown that shorter linkers generally lead to more permeable compounds.[6][7] However, the optimal linker length is highly dependent on the specific target protein and E3 ligase pair, as it must also facilitate the formation of a stable and productive ternary complex.[2][5] Excessively long linkers can negatively impact permeability, while linkers that are too short may cause steric hindrance.[2][5]
Q3: Can the flexibility of a PEG linker be advantageous for cell permeability?
A: Yes, the flexibility of PEG linkers can be beneficial. Compared to more rigid alkyl linkers, flexible PEG linkers can adopt folded conformations.[8][9] This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more favorable for crossing the cell membrane.[8] This phenomenon is sometimes referred to as the "chameleon effect," where the molecule adapts its conformation to the surrounding environment.[1] The gauche effect of PEG-type linkers is thought to contribute to a higher proportion of these folded conformations.[9][10]
Q4: What are some alternative linker strategies to improve the cell permeability of PROTACs?
A: Several alternative strategies are being explored to overcome the permeability challenges of PEG-based PROTACs:
-
Alkyl Chains: Replacing PEG linkers with simple alkyl chains can reduce the polar surface area and potentially improve permeability.[6][11]
-
Rigid Linkers: Incorporating rigid structures like piperidine (B6355638) or piperazine (B1678402) moieties can pre-organize the PROTAC into a bioactive conformation, which can enhance ternary complex stability and improve pharmacokinetic properties.[2][3][11][12]
-
"Clickable" Linkers (CLIPTACs): This approach involves synthesizing two smaller, more permeable precursor molecules that "click" together inside the cell to form the active PROTAC. This strategy aims to bypass the permeability barrier of the larger, pre-formed PROTAC.[13]
-
Prodrugs: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can improve cell entry.[3]
Troubleshooting Guide
Problem: My PEG-based PROTAC shows poor and inconsistent degradation activity in cells.
| Possible Cause | Troubleshooting Suggestion | Experimental Verification |
| Poor Cell Permeability | Synthesize and test PROTACs with varying PEG linker lengths (shorter and longer).[5][6] Consider replacing the PEG linker with an alkyl or a more rigid linker.[2][6] | Perform a PAMPA or Caco-2 assay to directly measure cell permeability.[1][11] |
| Suboptimal Linker Length for Ternary Complex Formation | Even with good permeability, the linker may not be the right length to facilitate a stable ternary complex.[2][5] Synthesize a library of PROTACs with different linker lengths and compositions. | Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure ternary complex formation and cooperativity. |
| High Efflux Ratio | The PROTAC may be actively transported out of the cell by efflux pumps. | Conduct a bi-directional Caco-2 assay to determine the efflux ratio.[1] |
| "Hook Effect" | At high concentrations, the PROTAC may form binary complexes with the target protein and E3 ligase separately, rather than the desired ternary complex, leading to reduced degradation.[5] | Perform a dose-response experiment over a wide range of concentrations to observe if degradation decreases at higher concentrations. |
Quantitative Data Summary
Table 1: Impact of PEG Linker Length on PROTAC Permeability and Degradation
| PROTAC Series | Linker Composition | Permeability (Pₑ, 10⁻⁶ cm/s) | Degradation (DC₅₀) | Reference |
| MZ Series | 2-unit PEG | High (e.g., 20-fold > 3-unit) | Potent | [6][7] |
| 3-unit PEG | Low | Less Potent | [6][7] | |
| AT Series | 1-unit PEG | Higher | Potent | [6] |
| 2-unit PEG | Lower (by half) | Less Potent | [6] | |
| CM/CMP Series | 2-unit PEG | Higher | Potent | [6][7] |
| 4-unit PEG | Lower (by half) | Less Potent | [6][7] |
Note: The exact values can vary based on the specific PROTAC and experimental conditions.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive permeability of a compound across an artificial lipid membrane.[11]
-
Preparation of the Donor Plate:
-
Dissolve the PROTAC in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Dilute the stock solution in a buffer (e.g., PBS at pH 7.4) to the desired final concentration, keeping the final DMSO concentration low (<1%).
-
Add the PROTAC solution to the wells of a 96-well donor plate.[1]
-
-
Preparation of the Acceptor Plate:
-
Coat the filter of a 96-well acceptor plate with a solution of a lipid (e.g., phosphatidylcholine in dodecane).
-
Allow the solvent to evaporate, leaving a lipid layer.[1]
-
-
Assay Incubation:
-
Place the donor plate on top of the acceptor plate, ensuring the filter membrane is in contact with the solutions.
-
Incubate at room temperature for a defined period (e.g., 4-18 hours).
-
-
Quantification:
-
After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
Calculate the permeability coefficient (Pₑ).
-
Protocol 2: Caco-2 Permeability Assay
This assay uses a monolayer of Caco-2 cells, which differentiate to form a polarized epithelium with tight junctions, mimicking the human intestinal barrier.
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and monolayer formation.
-
-
Monolayer Integrity Test:
-
Before the assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by testing the permeability of a low-permeability marker like Lucifer yellow.[1]
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the PROTAC solution in transport buffer to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At various time points, take samples from the basolateral chamber and replace with fresh buffer.[1]
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
To assess active efflux, perform the assay in the reverse direction by adding the PROTAC to the basolateral chamber and sampling from the apical chamber.[1]
-
-
Quantification:
-
Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio (Papp B-A / Papp A-B).
-
Visualizations
Caption: Experimental workflow for assessing and optimizing PROTAC cell permeability.
Caption: The "chameleon effect" of a flexible PROTAC crossing the cell membrane.
References
- 1. benchchem.com [benchchem.com]
- 2. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
PROTAC Synthesis and Purification: A Technical Support Center
Welcome to the PROTAC Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis, purification, and characterization of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Synthesis and Linker Design
Q1: My PROTAC synthesis has a very low yield. What are the common causes and how can I improve it?
Low synthetic yield is a frequent challenge in PROTAC development due to their complex, multi-step nature.[1] Common causes include inefficient coupling reactions, difficulty in purification, and the inherent complexity of the molecular structure.[1][]
Troubleshooting Strategies:
-
Optimize Coupling Reactions: The "click chemistry" reaction (copper-catalyzed azide-alkyne cycloaddition) is a highly efficient method for conjugating the warhead and E3 ligase ligand, often leading to improved yields.[3] Solid-phase synthesis can also streamline the process and facilitate purification.[4]
-
Linker Selection: The choice of linker can significantly impact the overall synthesis. Starting with synthetically tractable linkers, such as polyethylene (B3416737) glycol (PEG) or alkyl chains, can simplify the process.[5][]
-
Protecting Group Strategy: Ensure that your protecting group strategy is robust and that deprotection steps are high-yielding without affecting other parts of the molecule.
-
Purification Methods: Due to the often-polar nature of PROTACs, standard purification techniques may be challenging. Consider alternative chromatography methods like ion-exchange or size-exclusion chromatography. Purification after each synthetic step can sometimes improve the overall yield of the final product.[7]
Q2: How do I choose the optimal linker length and composition for my PROTAC?
There is no universal optimal linker; it must be empirically determined for each specific target protein and E3 ligase pair.[3][5] However, general guidelines exist:
-
Linker Length: Most successful PROTACs have linkers ranging from 7 to 29 atoms.[5] It is crucial to synthesize a library of PROTACs with varying linker lengths to identify the optimal distance for productive ternary complex formation.[][5] In some systems, a minimum linker length is necessary to observe any degradation.[5]
-
Linker Composition and Flexibility:
-
Flexible Linkers (e.g., alkyl, PEG chains): These are common starting points as they allow for multiple conformations, increasing the likelihood of forming a stable ternary complex. However, high flexibility can result in an entropic penalty upon binding.[5] PEG linkers can also improve aqueous solubility.[5][8]
-
Rigid Linkers (e.g., containing phenyl, piperazine, or alkyne groups): These can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially improving potency and selectivity.[5][]
-
-
Attachment Points: The points where the linker connects to the warhead and the E3 ligase ligand are critical. Analyzing the solvent-exposed regions of the individual ligands can help identify suitable attachment points that are less likely to disrupt binding to their respective proteins.[]
Troubleshooting Synthesis and Linker Design
Caption: Troubleshooting workflow for PROTAC synthesis and linker design.
Purification and Solubility
Q3: My PROTAC is difficult to purify. What strategies can I use?
PROTACs often have high molecular weights and can be amphiphilic, making purification by standard reverse-phase HPLC challenging.
Troubleshooting Strategies:
-
Chromatography Techniques:
-
Normal-phase chromatography can be effective for less polar PROTACs.
-
Size-exclusion chromatography (SEC) can be used to separate the PROTAC from smaller impurities.
-
Ion-exchange chromatography may be suitable if the PROTAC has a net charge.
-
-
Recrystallization: If the PROTAC is a solid, recrystallization can be a powerful purification technique.
-
Solid-Phase Synthesis: Synthesizing the PROtac on a solid support can simplify purification, as excess reagents and byproducts can be washed away before cleaving the final product from the resin.[4]
Q4: My PROTAC has poor aqueous solubility. How can I address this?
Poor solubility is a major hurdle for many PROTACs, which are often large and lipophilic, placing them "beyond the Rule of Five".[8][9] This can lead to precipitation in assays and low bioavailability.[9][10]
Troubleshooting Strategies:
-
Linker Modification: Incorporating polar groups, such as the ether oxygens in PEG linkers, can improve aqueous solubility.[5][]
-
Formulation Strategies:
-
Co-solvents: Using a small percentage of an organic solvent like DMSO in aqueous buffers can help maintain solubility.[9]
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix can improve its dissolution rate.[8][9]
-
Lipid-based formulations: These can improve the solubility and oral absorption of lipophilic PROTACs.[11]
-
-
Prodrug Approach: A prodrug strategy can be employed to mask polar groups, improving cell permeability, and then release the active PROTAC inside the cell.[10][11]
| Parameter | Typical Range for PROTACs | Implication | Reference |
| Molecular Weight (MW) | >700 Da | Often high, contributing to poor permeability and solubility. | [9] |
| Aqueous Solubility | Often low (µM range) | Can lead to precipitation in biological assays. | [8][10] |
| LogP | Can be high | High lipophilicity can lead to poor solubility and non-specific binding. | [12] |
Table 1: Physicochemical Properties of PROTACs and Their Implications.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This assay provides a measure of the solubility of a compound under non-equilibrium conditions, which can be more representative of what occurs in biological assays.[9]
Materials:
-
PROTAC compound
-
100% DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well plate
-
Plate shaker
-
Plate reader capable of detecting light scattering or a method for HPLC-UV analysis
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.[9]
-
Dispense Stock Solution: In a 96-well plate, add 2 µL of the 10 mM DMSO stock solution to wells in triplicate.
-
Add Aqueous Buffer: Add 198 µL of PBS (pH 7.4) to each well to achieve a final PROTAC concentration of 100 µM and a final DMSO concentration of 1%.[8]
-
Incubation: Shake the plate for 1-2 hours at a controlled temperature (e.g., 25°C or 37°C).[9]
-
Analysis:
-
Nephelometry: Measure the turbidity of each well using a nephelometer to determine the concentration at which precipitation occurs.
-
HPLC-UV: After incubation, filter the samples to remove any precipitate. Quantify the concentration of the dissolved PROTAC in the filtrate by comparing the peak area to a standard curve.[8]
-
Characterization and In Vitro Assays
Q5: My PROTAC does not induce degradation of the target protein. What are the possible reasons?
Lack of degradation is a common issue and can stem from several factors in the PROTAC's mechanism of action.[11]
Troubleshooting Workflow:
-
Confirm Target and E3 Ligase Engagement: The PROTAC must bind to both the target protein and the E3 ligase. Use biophysical assays to confirm binding.[11]
-
Assess Ternary Complex Formation: Successful binary binding does not guarantee the formation of a stable and productive ternary complex.[11] This is a critical step for ubiquitination.
-
Check for Ubiquitination: The ternary complex must be in a conformation that allows the E3 ligase to ubiquitinate the target protein.[11]
-
Evaluate Cell Permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane.[11]
-
Consider the "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex, leading to reduced degradation.[11]
Troubleshooting Lack of PROTAC Activity
Caption: A logical workflow for troubleshooting lack of PROTAC activity.[11]
Q6: How can I confirm the formation of the ternary complex?
Several biophysical techniques can be used to measure the formation and stability of the ternary complex:
-
Surface Plasmon Resonance (SPR): Can provide real-time kinetics of the binding events.[13]
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to determine thermodynamic parameters and cooperativity.[14]
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET): A proximity-based assay that can be used in a high-throughput format.[11][15]
-
Co-Immunoprecipitation (Co-IP): Can be used to verify ternary complex formation within cells.[13]
| Assay | Principle | Throughput | Key Information | Reference |
| SPR | Measures changes in refractive index upon binding to a sensor surface. | Low to Medium | Binding kinetics (kon, koff), affinity (KD) | [13] |
| ITC | Measures heat released or absorbed during binding. | Low | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | [14][16] |
| TR-FRET | Measures energy transfer between donor and acceptor fluorophores on binding partners. | High | Proximity of binding partners, ternary complex formation | [11][15] |
| Co-IP | Pull-down of a protein complex using a specific antibody. | Low | In-cell protein-protein interactions | [13] |
Table 2: Common Assays for Characterizing Ternary Complex Formation.
Experimental Protocols
Protocol 2: Western Blot for Protein Degradation
This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.[16][17]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC compound
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere. Treat the cells with a dose-response of your PROTAC and a vehicle control for the desired time (e.g., 24 hours).[17]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by size using SDS-PAGE.
-
Western Blot Transfer: Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary antibody for the target protein.
-
Wash and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[16]
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[11]
Signaling Pathways and Mechanism of Action
PROTAC Mechanism of Action
PROTACs are bifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade a target protein of interest (POI).[18]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.[11]
References
- 1. Overcoming Key Challenges in PROTAC Drug Development | WuXi STA [sta.wuxiapptec.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 7. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. benchchem.com [benchchem.com]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. benchchem.com [benchchem.com]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biocompare.com [biocompare.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
Strategies to reduce steric hindrance in ternary complex formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to steric hindrance during ternary complex formation, particularly in the context of PROTACs and other bifunctional molecules.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of ternary complex formation?
A1: Steric hindrance refers to the spatial arrangement of atoms that prevents the components of a ternary complex (e.g., a target Protein of Interest (POI), a bifunctional molecule like a PROTAC, and an E3 ligase) from assembling in a productive orientation.[1] This can be caused by bulky chemical groups on the molecule or by unfavorable protein-protein interactions at the interface, inhibiting the formation or reducing the stability of the complex.[1][2]
Q2: What are the common experimental signs that steric hindrance might be negatively impacting my ternary complex formation?
A2: Common indicators that steric hindrance may be an issue include:
-
Weak or undetectable ternary complex formation in biophysical assays such as SPR, ITC, or FRET.[1]
-
Poor degradation efficiency (high DC50, low Dmax) in cellular assays, even with good binary binding affinities of the molecule to the target protein and the E3 ligase.[1][3]
-
A significant "hook effect" at high compound concentrations, where the formation of unproductive binary complexes (e.g., PROTAC-POI or PROTAC-E3) dominates over the desired ternary complex.[1][4][5]
-
Negative cooperativity (α < 1) , which indicates that the binding of one protein partner to the bifunctional molecule hinders the binding of the second protein.[1][6]
Q3: How does the linker in a bifunctional molecule like a PROTAC influence steric hindrance?
A3: The linker is a critical determinant of the geometry and stability of the ternary complex.[1][7] Its properties directly influence the potential for steric clashes:
-
Linker Length: An inappropriate linker length is a primary cause of steric hindrance. A linker that is too short may physically prevent the two proteins from binding simultaneously.[2][7][] Conversely, an overly long linker can lead to a loose, unstable complex with reduced ubiquitination efficiency.[7][]
-
Linker Composition and Rigidity: The chemical makeup of the linker affects its flexibility. Flexible linkers (e.g., PEG-based) can provide the conformational freedom needed to avoid clashes, while more rigid linkers (e.g., containing cyclic structures) can enforce a specific, productive orientation but may also introduce steric problems if not designed correctly.[2][]
-
Attachment Points: The "exit vector," or the point where the linker is attached to the target and E3 ligase binders, dramatically influences the relative orientation of the two proteins in the complex.[1][9] An improper attachment point can easily lead to steric clashes.
Q4: What is the "hook effect" and how does it relate to steric hindrance?
A4: The "hook effect" is a phenomenon where the efficiency of ternary complex formation (and consequently, protein degradation) decreases at high concentrations of the bifunctional molecule.[4][5] This occurs because the excess molecule saturates both the target protein and the E3 ligase, leading to the formation of separate binary complexes at the expense of the productive ternary complex.[4] Steric hindrance can exacerbate the hook effect by contributing to poor cooperativity, which makes the ternary complex less stable compared to the binary complexes.[1]
Q5: What is cooperativity (α) and what does it tell me about my ternary complex?
A5: Cooperativity (alpha, α) is a quantitative measure of how the binding of the first protein to the bifunctional molecule affects the binding of the second protein. It is calculated as the ratio of the binary dissociation constant (K_D) to the ternary dissociation constant (K_D).[10]
-
α > 1 (Positive Cooperativity): The two proteins "cooperate" to stabilize the complex. This is the desired outcome, as favorable protein-protein interactions make the ternary complex more stable than the individual binary complexes.[6][11]
-
α = 1 (No Cooperativity): The binding of the two proteins is independent.
-
α < 1 (Negative Cooperativity): The binding of one protein hinders the binding of the other. This often suggests steric clashes or electrostatic repulsion at the protein-protein interface.[6]
Troubleshooting Guides
Problem: Weak or No Ternary Complex Formation Detected
-
Possible Cause: Direct steric clashes are preventing the association of the three components.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for weak or no ternary complex formation.
-
Solutions:
-
Optimize the Linker : This is the most common first step.[2]
-
Vary Length : Systematically synthesize and test analogs with different linker lengths. Often, a library of linkers with increasing chain lengths is used to find the optimal distance.[7]
-
Alter Rigidity : Test both flexible (e.g., PEG) and more rigid (e.g., alkyl, piperazine-based) linkers. Rigidity can enforce a productive conformation.[]
-
Change Attachment Points : Altering the point of linker connection on either the warhead or the E3 ligase ligand can completely change the relative orientation of the recruited proteins, potentially alleviating clashes.[1][9]
-
-
Change the E3 Ligase : If linker optimization is unsuccessful, recruiting a different E3 ligase (e.g., switching from VHL to CRBN) can be a powerful strategy. Different E3 ligases have distinct surface topographies, and one may be more sterically compatible with the target protein.[9][12][13]
-
Use Computational Modeling : Employ protein-protein docking and molecular dynamics (MD) simulations to build a model of the ternary complex.[11][14] These models can predict potential steric clashes and guide the rational design of new linker strategies or ligand modifications before synthesis.[12][15]
-
Problem: Good Binary Binding but Poor Cellular Degradation
-
Possible Cause: The ternary complex is forming but in a non-productive conformation. Steric constraints may be preventing the E3 ligase from positioning a lysine (B10760008) residue on the target protein's surface correctly for ubiquitination.[5]
-
Solutions:
-
Perform a Ubiquitination Assay : Directly test whether the target protein is being ubiquitinated in the presence of the PROTAC, either in vitro or in cells. A lack of ubiquitination strongly points to a geometric problem with the complex.[5]
-
Redesign the Linker : The goal is to reorient the E3 ligase relative to the target protein. Even subtle changes to linker length or the exit vector can have a profound impact on the final geometry of the complex.[9][16]
-
Structural Analysis : If possible, obtain a crystal structure of the ternary complex. This provides the most definitive insight into the interactions and can guide rational redesign efforts.[12]
-
Data Presentation
Quantitative data from biophysical and cellular assays are crucial for diagnosing and solving issues related to steric hindrance.
Table 1: Key Parameters for Evaluating Ternary Complex Formation
| Parameter | Assay(s) | Indication of Steric Hindrance | Optimization Goal |
| Ternary K_D | ITC, SPR, BLI | High value (weak affinity) or no binding detected | Decrease K_D (increase affinity) |
| Cooperativity (α) | ITC, SPR | α < 1 (Negative Cooperativity) | Increase α to > 1 (Positive Cooperativity) |
| Ternary Complex t₁/₂ | SPR, BLI | Short half-life (fast k_off) | Increase half-life (slow k_off) for a more stable complex |
| DC₅₀ | Western Blot, In-Cell Assays | High value (low potency) | Decrease DC₅₀ |
| D_max | Western Blot, In-Cell Assays | Low value (incomplete degradation) | Increase D_max to > 80-90% |
| "Hook Effect" | Cellular Degradation Assays | Sharp decrease in degradation at high concentrations | Mitigate the effect by increasing cooperativity[1][5] |
Experimental Protocols
Protocol 1: Measuring Ternary Complex Affinity and Cooperativity using Isothermal Titration Calorimetry (ITC)
This protocol determines the dissociation constants (K_D) for binary and ternary interactions, allowing for the calculation of the cooperativity factor (α).[4][17]
-
Preparation :
-
Ensure all proteins (Target POI, E3 Ligase) and the PROTAC are in an identical, precisely matched buffer to minimize heats of dilution. Dialyze proteins against the final buffer extensively.
-
Determine accurate protein concentrations.
-
-
Binary Titration 1 (PROTAC into POI) :
-
Fill the ITC cell with the target POI solution (e.g., 10-20 µM).
-
Fill the injection syringe with the PROTAC solution at a concentration 10-15 times higher than the POI.
-
Perform the titration experiment. Analyze the data using a single-site binding model to determine the binary affinity (K_D_binary1 ).
-
-
Binary Titration 2 (PROTAC into E3 Ligase) :
-
Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM).
-
Fill the injection syringe with the PROTAC solution.
-
Perform the titration to determine the second binary affinity (K_D_binary2 ).
-
-
Ternary Titration (POI into E3 Ligase + PROTAC) :
-
Fill the ITC cell with the E3 ligase solution containing the PROTAC at a saturating concentration (e.g., 5-10 times its K_D_binary2).
-
Fill the injection syringe with the target POI solution at a concentration 10-15 times higher than the E3 ligase.
-
Perform the titration. Analyze the data to determine the apparent K_D for the ternary complex (K_D_ternary ).
-
-
Cooperativity Calculation :
-
Calculate the cooperativity factor: α = K_D_binary1 / K_D_ternary .
-
Protocol 2: Assessing Ternary Complex Kinetics using Surface Plasmon Resonance (SPR)
This protocol measures the association (k_on) and dissociation (k_off) rates of the ternary complex, providing insights into its stability.[10][18]
-
Preparation :
-
Immobilize a high-purity E3 ligase (ligand) onto a sensor chip surface.
-
Prepare a running buffer that includes DMSO to match the analyte samples.
-
-
Binary Interaction Analysis :
-
Inject a series of concentrations of the PROTAC (analyte) over the immobilized E3 ligase surface to measure its binary binding kinetics (k_on, k_off) and affinity (K_D_binary).
-
-
Ternary Interaction Analysis :
-
Prepare a series of analyte solutions containing a fixed, near-saturating concentration of the target POI, mixed with varying concentrations of the PROTAC.
-
Inject these pre-mixed solutions over the immobilized E3 ligase surface.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation (k_on_ternary, k_off_ternary, and K_D_ternary).[10]
-
-
Data Analysis :
-
Compare the dissociation rate (k_off) and half-life (t₁/₂ = 0.693 / k_off) of the binary vs. ternary complexes. A significantly slower k_off for the ternary complex indicates stabilization.
-
Calculate cooperativity: α = K_D_binary / K_D_ternary .
-
Visualizations
Caption: The PROTAC mechanism of action relies on forming a ternary complex.
Caption: Linker optimization strategies to overcome steric hindrance.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Computational strategies for PROTAC drug discovery – ScienceOpen [scienceopen.com]
- 15. promegaconnections.com [promegaconnections.com]
- 16. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Aqueous Solubility of Hydrophobic PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of hydrophobic PROteolysis TArgeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why do many PROTACs exhibit poor aqueous solubility?
A1: PROTACs often possess poor aqueous solubility due to their inherent molecular characteristics. They are large, complex molecules consisting of two ligands connected by a linker, frequently resulting in a high molecular weight (often >700 Da) and significant lipophilicity.[1] This places them "beyond the Rule of Five," a set of guidelines used to predict the druglikeness of a molecule, including its solubility and permeability.[1] The combination of a large, often greasy surface area and a tendency to form stable crystal lattices contributes to their low solubility in aqueous buffers.[1]
Q2: What are the experimental consequences of poor PROTAC solubility?
A2: Poor solubility can significantly impact experimental results and lead to data misinterpretation. Common consequences include:
-
Precipitation in Assays: The PROTAC may fall out of solution in aqueous cell culture media or biochemical assay buffers, leading to an underestimation of its potency (e.g., DC50, IC50).[1][2]
-
Inaccurate Quantification: Undissolved compounds can lead to errors in determining the true concentration in stock solutions and assay wells.[1]
-
Low Bioavailability: In cellular and in vivo experiments, poor solubility limits the amount of PROTAC that can cross cell membranes and reach its intracellular target, reducing efficacy.[1]
-
Irreproducible Results: The extent of precipitation can vary between experiments, leading to high variability and a lack of reproducibility.[1]
Q3: How can I improve the aqueous solubility of my hydrophobic PROTAC through chemical modifications?
A3: Rational chemical modifications to the PROTAC structure, particularly the linker and the E3 ligase ligand, can significantly improve physicochemical properties. Key strategies include:
-
Linker Optimization: The linker's composition and length are critical.[3][4]
-
Incorporate Hydrophilic Moieties: Introducing polar groups, such as the ether oxygens in polyethylene (B3416737) glycol (PEG) linkers, can enhance aqueous solubility.[4][][6]
-
Introduce Ionizable Groups: Replacing linear alkyl chains with saturated nitrogen heterocycles like piperazine (B1678402) or piperidine (B6355638) can introduce ionizable basic centers, increasing polarity and solubility.[3][7]
-
-
E3 Ligase Ligand Modification: The choice of E3 ligase ligand can impact the overall properties of the PROTAC.
-
Utilize Smaller Ligands: Ligands for E3 ligases like Cereblon (CRBN) are often smaller and can contribute to more "drug-like" properties compared to those for other ligases like VHL.[8]
-
Incorporate Solubilizing Groups: Tailored modifications to the E3 ligase-binding scaffold, such as adding solubilizing groups to a VHL ligand, have been shown to significantly improve aqueous solubility without compromising degradation activity.[9]
-
Q4: What formulation strategies can be employed to enhance the solubility of hydrophobic PROTACs?
A4: Several formulation strategies can improve the dissolution and absorption of poorly soluble PROTACs. These include:
-
Amorphous Solid Dispersions (ASDs): This technique involves embedding the amorphous PROTAC into a polymer matrix.[10][11][12] This prevents crystallization and can lead to a supersaturated solution upon dissolution, increasing bioavailability.[10][11][12]
-
Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can be developed.[1][13] These formulations incorporate the PROTAC into oils and surfactants that form fine droplets in aqueous media, enhancing dissolution and absorption.[1][13]
-
Nanoparticle Formulations: Encapsulating PROTACs within polymeric nanoparticles can improve their solubility and delivery to target cells.[7][11]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with hydrophobic PROTACs.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| PROTAC precipitates out of solution during stock solution preparation. | The chosen solvent is inappropriate or the concentration is too high. | 1. Ensure Complete Solubilization: Use 100% DMSO for initial stock preparation and ensure the compound is fully dissolved.[1] 2. Gentle Heating/Sonication: If the compound is difficult to dissolve, gentle warming or sonication may help. 3. Lower Stock Concentration: Prepare a lower concentration stock solution. |
| Precipitation is observed in the cell culture media after adding the PROTAC. | The final concentration of the PROTAC exceeds its aqueous solubility. The final DMSO concentration is too high, causing the PROTAC to crash out. | 1. Check Final DMSO Concentration: Keep the final DMSO concentration in the assay low (typically ≤1%).[1] 2. Perform a Solubility Test: Determine the kinetic solubility of your PROTAC in the specific assay buffer to identify the maximum soluble concentration. 3. Use a Formulation Strategy: Consider using a solubilizing formulation like an ASD or a nanoparticle formulation for cellular experiments.[11] |
| Inconsistent or non-reproducible results in degradation assays. | Variable precipitation of the PROTAC between experiments. | 1. Visually Inspect Wells: Before analyzing results, visually inspect the assay plates for any signs of precipitation. 2. Prepare Fresh Dilutions: Always prepare fresh dilutions of the PROTAC from a well-dissolved stock solution for each experiment. 3. Control for Solubility: Run a parallel solubility assay under the same conditions as your degradation experiment to confirm the PROTAC remains in solution. |
| Low or no target degradation observed in cellular assays. | Poor cell permeability due to high lipophilicity and large size. Insufficient intracellular concentration of the PROTAC. | 1. Optimize Linker Properties: Modify the linker to achieve a better balance of hydrophilicity and lipophilicity to improve cell permeability.[4] 2. Confirm Target Engagement: Use cellular target engagement assays like the Cellular Thermal Shift Assay (CETSA) to verify that the PROTAC is reaching its intracellular target.[4][14] 3. Employ Prodrug Strategies: A prodrug approach can be used to mask polar groups, potentially improving cell permeability.[8] |
Experimental Protocols
Protocol: Kinetic Solubility Assay
This protocol outlines a general method for determining the kinetic solubility of a PROTAC using nephelometry or UV-Vis spectroscopy.[1]
Materials:
-
PROTAC of interest
-
100% DMSO
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
96-well or 384-well clear plates
-
Nephelometer or UV-Vis plate reader
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.[1]
-
Serial Dilution: Create a serial dilution of the stock solution in a 96-well DMSO plate.
-
Transfer to Assay Plate: Transfer a small volume (e.g., 2 µL) of the DMSO dilutions to a clear 96-well or 384-well plate containing the aqueous assay buffer. The final DMSO concentration should be kept low (typically ≤1%).[1]
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation to occur.
-
Measurement: Measure the turbidity (for nephelometry) or light scattering (for UV-Vis) of each well.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity or light scattering is observed compared to the buffer-only control.
Protocol: Preparation of an Amorphous Solid Dispersion (ASD)
This protocol describes a general method for preparing a PROTAC ASD using the solvent evaporation method.
Materials:
-
Hydrophobic PROTAC
-
Organic solvent (e.g., acetone, methanol)
-
Rotary evaporator or vacuum oven
Procedure:
-
Dissolution: Dissolve both the PROTAC and the polymer in a suitable organic solvent. The drug-to-polymer ratio will need to be optimized (e.g., 10-20% drug load).[10][15]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator or by drying in a vacuum oven. This should be done at a temperature that ensures the complete removal of the solvent without causing degradation of the PROTAC or polymer.
-
Milling/Sieving: The resulting solid dispersion can be gently milled or sieved to obtain a uniform powder.
-
Characterization (Recommended):
-
Differential Scanning Calorimetry (DSC): To confirm the amorphous nature of the PROTAC within the dispersion.[10][15]
-
X-ray Powder Diffraction (XRPD): To check for the absence of crystallinity.[15]
-
Dissolution Testing: To evaluate the enhancement in dissolution rate and supersaturation compared to the unformulated PROTAC.[10][15]
-
Visualizations
Caption: Mechanism of Action of a PROTAC, hijacking the ubiquitin-proteasome system.
Caption: Decision workflow for improving the aqueous solubility of a hydrophobic PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Off-Target Effects of PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs). This resource provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you identify, understand, and minimize off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects with PROTACs?
A1: Off-target effects in PROTACs, which lead to the unintended degradation of proteins, can arise from several sources:
-
Off-Target Binding of the Warhead: The ligand designed to bind your protein of interest (POI) may also bind to other proteins with similar domains or binding pockets, leading to their degradation.[1]
-
Off-Target Binding of the E3 Ligase Ligand: While ligands for E3 ligases like Von Hippel-Lindau (VHL) and Cereblon (CRBN) are generally selective, they can have promiscuous binding partners. For example, pomalidomide, a common CRBN recruiter, is known to independently cause the degradation of several zinc-finger (ZF) proteins.[1][2][3]
-
Ternary Complex-Dependent Off-Targets (Neosubstrates): The formation of the POI-PROTAC-E3 ligase complex can create new protein-protein interaction surfaces, leading to the ubiquitination and degradation of proteins that do not independently bind to either the warhead or the E3 ligase ligand.[4]
-
High PROTAC Concentrations: Excessive concentrations can lead to the "hook effect," where unproductive binary complexes (PROTAC-POI or PROTAC-E3 ligase) dominate, reducing on-target efficiency and potentially increasing off-target pharmacology.[1][5][6]
Q2: How does the choice of E3 ligase influence PROTAC selectivity?
A2: The choice of E3 ligase is critical for PROTAC selectivity and effectiveness.[7] Different E3 ligases have distinct expression patterns across tissues and recognize different endogenous substrates.[8][9] Recruiting a tissue-specific or tumor-specific E3 ligase can significantly reduce off-tissue effects.[10] Furthermore, the specific protein-protein interactions between the target protein and the recruited E3 ligase within the ternary complex contribute an additional layer of selectivity, which can be exploited to degrade one protein isoform over another.[11]
Q3: What is the "hook effect" and how does it relate to off-target effects?
A3: The "hook effect" describes the paradoxical decrease in protein degradation at very high PROTAC concentrations.[6][11] This occurs because the bifunctional PROTAC saturates both the target protein and the E3 ligase independently, forming binary complexes instead of the productive ternary complex required for degradation.[1][12] This can not only reduce on-target potency but may also lead to off-target effects from the inhibitory action of these binary complexes.[5]
Troubleshooting Guides
This section addresses specific problems you may encounter during your PROTAC experiments.
Problem 1: My PROTAC degrades my protein of interest, but global proteomics reveals significant degradation of other, unrelated proteins.
| Possible Cause | Suggested Solution |
| Lack of Warhead Selectivity | 1. Test the Warhead Alone: Assess the binding profile of the warhead compound independently to see if it binds to the identified off-targets.[1] 2. Use a Negative Control: If available, use a structurally related but inactive analog of the warhead as a negative control to confirm if off-target effects are driven by its promiscuity.[1] |
| Off-Target E3 Ligase Recruitment | 1. Use a Ligase-Binding Mutant: Synthesize a control PROTAC with a modification that abolishes binding to the intended E3 ligase (e.g., an epimer).[5] If degradation of off-targets persists, it may not be mediated by that ligase. 2. Confirm Ligase Dependence: Ensure the degradation is mediated through the intended E3 ligase pathway.[1] |
| Suboptimal PROTAC Concentration | 1. Perform a Dose-Response Experiment: Titrate your PROTAC over a wide concentration range (e.g., 1 nM to 10 µM) to find the optimal concentration that maximizes on-target degradation while minimizing off-targets.[13] This will also identify if you are in the "hook effect" range. |
| Ternary Complex Neosubstrates | 1. Modify the Linker: Systematically vary the linker's length, composition, and attachment point. The linker heavily influences the geometry of the ternary complex and can be optimized to favor on-target degradation and disrupt off-target interactions.[8][14] 2. Change the E3 Ligase: Using a different E3 ligase will result in a completely different ternary complex, potentially eliminating the degradation of neosubstrates.[8] |
Problem 2: I'm observing high cytotoxicity in my cell-based assays.
| Possible Cause | Suggested Solution |
| On-Target Toxicity | The degradation of your target protein may be inherently toxic to the cells. This is a desired outcome if the target is an oncoprotein in cancer cells, but it's important to confirm. |
| Off-Target Toxicity | 1. Perform Global Proteomics: Use mass spectrometry to identify if the PROTAC is degrading essential proteins, which could be the source of toxicity.[13][15] 2. Use Control Compounds: Compare the cytotoxicity of your active PROTAC with an inactive control (e.g., one that doesn't bind the E3 ligase) to see if the toxicity is dependent on degradation activity.[5] |
| High PROTAC or Solvent Concentration | 1. Perform a Cell Viability Assay: Use assays like MTT or CellTiter-Glo to determine the precise cytotoxic concentration.[5] 2. Lower PROTAC Concentration: If possible, use the lowest effective concentration that achieves target degradation.[5] 3. Check Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to the cells.[5] |
Diagrams: Workflows and Mechanisms
To visually guide your troubleshooting and experimental design, the following diagrams illustrate key concepts and workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis-targeting chimeras with reduced off-targets. | Broad Institute [broadinstitute.org]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. explorationpub.com [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Addressing the "Hook Effect" in PROTAC Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the "hook effect," a common phenomenon observed in PROTAC experiments that can complicate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" is a phenomenon where the degradation of a target protein paradoxically decreases at high concentrations of a PROTAC.[1][2] This results in a characteristic bell-shaped or "hooked" dose-response curve, rather than a standard sigmoidal curve.[1] While increasing concentrations of a typical drug lead to a plateau of maximum effect, excessive concentrations of a PROTAC can reduce its own degradation efficacy.[1]
Q2: What is the underlying cause of the "hook effect"?
A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[1] A PROTAC's function relies on forming a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1][3] However, when the PROTAC is in excess, it is more likely to independently bind to either the target protein or the E3 ligase, creating "Target-PROTAC" or "E3 Ligase-PROTAC" binary complexes.[2] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for protein degradation.[1][2]
Q3: What are the consequences of the "hook effect" for my experiments?
Q4: At what concentration range does the hook effect typically occur?
A4: The concentration at which the hook effect appears varies significantly based on the specific PROTAC, target protein, E3 ligase, and cell line used.[5] It is often observed at concentrations in the micromolar (µM) range, typically becoming apparent at 1 µM and more pronounced at higher concentrations.[6] Therefore, it is critical to perform a wide dose-response experiment, often spanning several orders of magnitude (e.g., picomolar to high micromolar), to identify the optimal degradation window and detect the onset of the hook effect.[4]
Q5: How can I mitigate or avoid the hook effect in my experimental design?
A5: Several strategies can be employed:
-
Broad Concentration Range: Always perform a wide dose-response experiment to fully characterize the degradation profile and identify the optimal concentration for maximal degradation (Dmax).[1][2]
-
Enhance Ternary Complex Cooperativity: Design PROTACs that exhibit positive cooperativity, where the binding of the PROTAC to one protein partner increases its affinity for the other.[2][7] This can be achieved by optimizing the linker design, which stabilizes the productive ternary complex over the non-productive binary complexes.[4]
-
Biophysical Assays: Use assays like NanoBRET™ or Co-Immunoprecipitation to directly measure ternary complex formation. This helps correlate the loss of degradation with a decrease in ternary complex formation at high concentrations.[1][4]
-
Assess Cell Permeability: Poor cell permeability can lead to inaccurate dose-response relationships. If the hook effect is observed at unexpectedly low concentrations, consider evaluating the cell permeability of your PROTAC.[1][8]
Visualizing PROTAC Mechanisms
PROTAC Mechanism of Action
The Hook Effect Mechanism
Troubleshooting Guide
Problem 1: My dose-response curve is bell-shaped, with degradation decreasing at high concentrations.
-
Likely Cause: You are observing the classic "hook effect."[4]
-
Troubleshooting Steps:
-
Confirm and Characterize: Repeat the experiment with a wider and more granular range of PROTAC concentrations to clearly define the bell shape.[1]
-
Determine Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[1]
-
Assess Ternary Complex Formation: Use biophysical or cellular assays (e.g., NanoBRET™, Co-IP) to directly measure ternary complex formation across the same concentration range. This will help correlate the decrease in degradation with a reduction in ternary complex formation.[1]
-
Evaluate Cell Permeability: If the hook effect occurs at unexpectedly low concentrations, consider a Parallel Artificial Membrane Permeability Assay (PAMPA) to check if poor permeability is causing misleading intracellular concentrations.[1]
-
Problem 2: I'm not observing any protein degradation, or it's very weak.
-
Likely Cause: This could be due to several factors, including testing at a concentration that falls entirely within the hook effect region, an inactive PROTAC, or issues with the experimental setup.[4]
-
Troubleshooting Steps:
-
Test a Wider and Lower Concentration Range: Your initial concentration range may have been too high (in the hook region) or too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[1]
-
Verify Target Engagement: Before concluding the PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase and facilitate ternary complex formation using appropriate assays (see Experimental Protocols).[1]
-
Check E3 Ligase Expression: Ensure that the cell line you are using expresses the recruited E3 ligase at sufficient levels.[1]
-
Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation time.[4]
-
Problem 3: My results are inconsistent between experiments.
-
Likely Cause: Variability in cell culture conditions or compound stability can affect the ubiquitin-proteasome system and protein expression levels.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a consistent passage number range, ensure uniform seeding densities, and monitor cell health and confluency.
-
Assess Compound Stability: Verify the stability of your PROTAC in the cell culture medium over the time course of your experiment.
-
Quantitative Data Summary
The following tables summarize hypothetical data from PROTAC experiments to illustrate the hook effect.
Table 1: Dose-Response Data for PROTAC-X Exhibiting a Hook Effect
| PROTAC-X Conc. (nM) | % Target Protein Remaining (vs. Vehicle) |
| 0 (Vehicle) | 100% |
| 0.1 | 95% |
| 1 | 75% |
| 10 | 48% (Approx. DC50) |
| 100 | 15% (Dmax) |
| 1000 (1 µM) | 35% |
| 10000 (10 µM) | 70% |
Table 2: Comparison of PROTACs with and without Significant Hook Effect
| Parameter | PROTAC-X (High Hook Effect) | PROTAC-Y (Mitigated Hook Effect) | Notes |
| DC50 | 10 nM | 15 nM | Concentration for 50% degradation.[9] |
| Dmax | 85% degradation (at 100 nM) | 90% degradation (at 500 nM) | Maximum degradation achieved. |
| Hook Effect Onset | ~500 nM | >10,000 nM | Concentration at which degradation begins to decrease. |
| Ternary Cooperativity | Low | High | High cooperativity stabilizes the ternary complex, mitigating the hook effect.[2] |
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol outlines the steps to quantify target protein degradation following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to observe the full dose-response, including any potential hook effect.[9]
-
Include a vehicle-only control (e.g., DMSO at 0.1%).
-
Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 16-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
Protocol 2: NanoBRET™ Ternary Complex Formation Assay
This live-cell assay directly measures the formation of the ternary complex.[3][11][12]
-
Cell Transfection and Plating:
-
Co-transfect cells (e.g., HEK293) with expression vectors for the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase (e.g., VHL) fused to HaloTag® (acceptor).[13]
-
Seed the transfected cells into a 96-well, white-bottom plate.
-
-
Assay Preparation:
-
Allow cells to grow for 24 hours post-transfection.
-
Add the HaloTag® NanoBRET™ 618 Ligand (acceptor substrate) to the cells and incubate.
-
Just before measurement, add the NanoBRET™ Nano-Glo® Vivazine Substrate (donor substrate).
-
-
PROTAC Treatment and Measurement:
-
Add serial dilutions of the PROTAC to the wells.
-
Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals at various time points using a BRET-capable luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect at the level of ternary complex formation.[14]
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Verification
This protocol confirms the PROTAC-induced interaction between the target protein and the E3 ligase.[15][16][17]
-
Cell Treatment and Lysis:
-
Treat cells with the desired concentrations of PROTAC or vehicle for a specified time (e.g., 2-4 hours).
-
To capture the ternary complex and prevent degradation, co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for the last 2 hours.[13]
-
Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.[18]
-
Incubate the pre-cleared lysate with an antibody against the target protein (the "bait") to form an antibody-antigen complex.[17]
-
Add fresh protein A/G beads to the lysate to capture the antibody-antigen complex.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads using an elution buffer or by boiling in Laemmli sample buffer.
-
Analyze the eluate by Western blotting using antibodies against the target protein and the E3 ligase. An increased signal for the E3 ligase in the PROTAC-treated samples compared to the vehicle control indicates the formation of the ternary complex.[1]
-
Workflow Diagrams
Troubleshooting Workflow for the Hook Effect
General Experimental Workflow for PROTAC Characterization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. marinbio.com [marinbio.com]
- 6. Flexible Fitting of PROTAC Concentration-Response Curves with Changepoint Gaussian Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 11. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.jp]
- 12. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 13. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 14. selvita.com [selvita.com]
- 15. assaygenie.com [assaygenie.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 18. bitesizebio.com [bitesizebio.com]
Technical Support Center: Enhancing the Metabolic Stability of PEG Linkers In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the metabolic stability of Polyethylene Glycol (PEG) linkers in vivo.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving PEGylated compounds, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low in vivo efficacy despite good in vitro potency | Poor metabolic stability of the PEG linker leading to rapid clearance and insufficient drug exposure.[1][2] | 1. Incorporate Rigid Moieties: Replace a portion of the flexible PEG chain with more metabolically stable, rigid structures like piperazine (B1678402), piperidine, or triazole rings to protect against enzymatic degradation.[1][2]2. Optimize Linker Length: Synthesize and evaluate analogs with varying PEG linker lengths to find an optimal balance between ternary complex stability (if applicable) and metabolic resistance.[1][2]3. Change Linker Chemistry: Consider replacing the PEG linker with a more stable alternative, such as an alkyl chain, if the hydrophilicity of PEG is not critical.[2] |
| High variability in pharmacokinetic (PK) data | Degradation of the PEGylated conjugate during sample collection, storage, or analysis.[1] | 1. Optimize Analytical Methods: Ensure Liquid Chromatography-Mass Spectrometry (LC-MS/MS) parameters are optimized to prevent in-source fragmentation of the conjugate.[1]2. Perform Plasma Stability Assays: Evaluate the stability of the conjugate in biological matrices (e.g., plasma, blood) to identify any ex vivo degradation issues.[1]3. Standardize Sample Handling: Implement consistent and rapid sample processing protocols. This includes immediately quenching enzymatic activity and minimizing the time samples spend in the autosampler.[1] |
| Poor oral bioavailability | Significant first-pass metabolism in the liver and/or gut wall.[2] Low cell permeability.[2] | 1. Enhance Metabolic Stability: Employ strategies such as incorporating rigid linkers or optimizing linker length as mentioned above.[2]2. Improve Permeability: If applicable, replace a part of the hydrophilic PEG linker with a more lipophilic moiety, like a phenyl ring, to improve cell membrane passage.[1][2]3. Formulation Strategies: Explore formulation approaches like amorphous solid dispersions to enhance solubility and dissolution rate.[1][2] |
| Conjugate appears inactive in cellular assays | The conjugate is not effectively penetrating the cell membrane. The geometry of the conjugate is not optimal for target engagement. | 1. Assess Cell Permeability: Perform a Caco-2 permeability assay to evaluate cell entry.[2]2. Modify Linker Geometry: Adjust the linker's length and composition to alter the spatial orientation of the conjugated molecules, which can facilitate more stable interactions with the target.[1][2]3. Confirm Target Engagement: Utilize biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm binding to the intended target.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for PEG linker degradation in vivo?
The primary metabolic pathway for PEG linker degradation is oxidation. The ether linkages within the PEG chain are susceptible to oxidative metabolism, predominantly by cytochrome P450 (CYP) enzymes located in the liver.[1][2] This process leads to O-dealkylation reactions, which can result in the cleavage of the linker and a shortened in vivo half-life of the conjugated molecule.[1][2]
Q2: How does the flexibility of a PEG linker influence its metabolic stability?
While the flexibility of a PEG linker can be advantageous for allowing a conjugated molecule to adopt an optimal conformation for target binding, excessive flexibility can be detrimental.[1][2] Long and highly flexible linkers can be more susceptible to degradation by metabolic enzymes.[1]
Q3: Can modifications to a PEG linker to improve stability negatively impact other properties of the molecule?
Yes, modifications to a PEG linker can significantly affect the physicochemical properties of the entire conjugate. For instance, replacing a hydrophilic PEG linker with more lipophilic components (e.g., alkyl chains) can decrease aqueous solubility while potentially increasing cell permeability.[1] Conversely, incorporating polar, rigid groups like piperazine can enhance both solubility and metabolic stability.[1] It is a critical balancing act to optimize for in vivo stability without compromising other essential drug-like properties.[1]
Q4: What is the impact of PEG linker length on the in vivo performance of a conjugate?
The length of the PEG linker is a critical parameter that can influence several aspects of a conjugate's in vivo performance, including its pharmacokinetics and biodistribution.[3][4] Optimizing the PEG length is crucial for balancing factors like solubility, steric hindrance, and protection from enzymatic degradation.[3][4]
Key Experimental Protocols
Metabolic Stability Assay in Human Liver Microsomes (HLM)
Objective: To determine the in vitro intrinsic clearance of a PEGylated compound.
Materials:
-
Test compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
0.1 M Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) with an internal standard (for quenching the reaction)
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare working solutions by diluting the stock in phosphate buffer.
-
Incubation Setup: In a 96-well plate, add the phosphate buffer and HLM. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Add the test compound to the HLM solution (a typical final concentration is 1 µM). Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.[2]
-
Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the parent compound remaining at each time point.
-
Data Analysis: Calculate the half-life (t½) and intrinsic clearance (Clint) from the rate of disappearance of the parent compound.[2]
Plasma Stability Assay
Objective: To assess the stability of a PEGylated compound in plasma.
Materials:
-
Test compound
-
Human plasma (or plasma from other species of interest)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the test compound in DMSO.
-
Incubation: In a 96-well plate, add the plasma and then the test compound (a typical final concentration is 1 µM). Incubate the plate at 37°C.
-
Time Points: At various time points (e.g., 0, 30, 60, 120 minutes), transfer an aliquot of the plasma-compound mixture to a new plate containing cold acetonitrile with an internal standard to precipitate proteins.[2]
-
Sample Processing: Vortex and centrifuge the plate.
-
LC-MS/MS Analysis: Analyze the supernatant to determine the concentration of the remaining parent compound at each time point.
Visualizations
Caption: Troubleshooting workflow for poor in vivo stability.
References
Technical Support Center: Scaling Up PROTAC Synthesis
Welcome to the technical support center for challenges in scaling up PROTAC synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the scale-up of Proteolysis Targeting Chimera (PROTAC) synthesis.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common problems faced during the large-scale synthesis of PROTACs.
| Problem | Potential Cause | Recommended Action |
| Low final product yield | Incomplete coupling reaction (e.g., amide bond formation, click chemistry). | - Optimize coupling reagents: Screen various reagents like HATU, HBTU, or COMU with different bases (e.g., DIPEA, TEA). - Increase reagent equivalents: Use a slight excess (1.1-1.5 equivalents) of the coupling reagent. - Extend reaction time and/or increase temperature: Monitor reaction progress by LC-MS and consider gentle heating (40-50 °C) if the reaction is sluggish.[1] - Ensure catalyst activity for click chemistry: Use a freshly prepared copper(I) source or a robust catalyst system and degas the reaction mixture to prevent catalyst oxidation.[1] |
| Product degradation during reaction or workup. | - Use milder reaction conditions: Avoid excessively high temperatures or prolonged reaction times. - Perform workup at low temperatures: Minimize the time the PROTAC is exposed to aqueous or acidic/basic conditions. | |
| Poor solubility of intermediates or the final PROTAC. | - Select appropriate solvents: Use a solvent system that ensures all reactants are fully dissolved. - Modify the linker: Incorporate solubility-enhancing linkers, such as longer polyethylene (B3416737) glycol (PEG) chains.[1][2] | |
| Difficult purification | Product co-elutes with starting materials or byproducts. | - Optimize chromatography conditions: For flash chromatography, explore a wide range of solvent polarities and consider different stationary phases like alumina (B75360) or reverse-phase silica (B1680970).[1] - Utilize preparative HPLC: For challenging separations, reverse-phase preparative HPLC can offer higher resolution. - Consider alternative purification techniques: Depending on the PROTAC's properties, techniques like size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) may be effective.[1] |
| Product adheres to the chromatography column. | - Add modifiers to the eluent: A small amount of an acid (e.g., acetic acid) or base (e.g., triethylamine) can improve recovery from silica gel.[1] - Change the stationary phase: If strong interaction with silica is suspected, switch to a less acidic stationary phase like alumina. | |
| Product degradation on the column. | - Work quickly and at low temperatures: Minimize the time the PROTAC is on the column.[1] - Use a neutral stationary phase: If the PROTAC is sensitive to acid, avoid silica gel. | |
| Batch-to-batch inconsistency | Variability in raw material quality. | - Source high-purity starting materials: Ensure consistent quality of warheads, E3 ligase ligands, and linkers. - Characterize all starting materials thoroughly before use in large-scale synthesis. |
| Poorly controlled reaction conditions. | - Strictly control reaction parameters: Maintain consistent temperature, reaction time, and reagent stoichiometry. - Ensure efficient mixing: Inadequate stirring can lead to localized concentration gradients and side reactions. | |
| Inconsistent purification process. | - Standardize the purification protocol: Use the same chromatography conditions, including column size, stationary phase, and eluent composition, for each batch. | |
| Presence of side products | Side reactions involving reactive functional groups. | - Protect sensitive functional groups: Use appropriate protecting groups on the warhead, linker, or E3 ligase ligand to prevent unwanted reactions. - Optimize reaction selectivity: Adjust reaction conditions (e.g., temperature, catalyst) to favor the desired transformation. |
| Formation of dimers or oligomers. | - Use high-dilution conditions: For intramolecular reactions or to prevent intermolecular side reactions, slowly add one of the reactants to the reaction mixture. |
Quantitative Data Summary
The following table summarizes typical quantitative data encountered during PROTAC synthesis scale-up. Please note that these values are illustrative and can vary significantly based on the specific PROTAC molecule, synthetic route, and scale.
| Parameter | Typical Range (Small Scale) | Target Range (Large Scale) | Key Considerations for Scale-Up |
| Final Coupling Yield (Amide) | 40-70% | >60% | Optimization of coupling agents, stoichiometry, and temperature is critical.[1] |
| Final Coupling Yield (Click Chemistry) | 70-95% | >85% | Catalyst quality and anaerobic conditions are crucial for maintaining high yields.[1] |
| Overall Synthesis Yield | 5-20% | >15% | Each step needs to be optimized for high yield to achieve a good overall yield. |
| Purity after Flash Chromatography | 85-95% | >90% | Method development is required to handle larger sample loads and maintain resolution. |
| Purity after Preparative HPLC | >98% | >98% | Throughput can be a bottleneck; method optimization for speed and sample loading is key. |
| Reagent Equivalents (Coupling) | 1.1 - 1.5 eq | 1.05 - 1.2 eq | Reducing excess reagents is important for cost-effectiveness and easier purification. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps to focus on when scaling up PROTAC synthesis?
A1: The most critical steps are typically the final coupling of the warhead-linker and E3 ligase ligand-linker fragments and the final purification.[1] These steps often involve complex molecules with poor solubility and can be prone to side reactions or low yields. Careful optimization of reaction conditions and purification methods at a small scale is essential before attempting a large-scale synthesis.
Q2: How does the choice of linker impact the scalability of PROTAC synthesis?
A2: The linker plays a significant role in the physicochemical properties of the PROTAC, which directly affects the ease of synthesis and purification at scale.[3][]
-
Solubility: PEG-based linkers can improve the solubility of the PROTAC, which is beneficial for both the reaction and purification steps.[1]
-
Stability: The chemical stability of the linker will dictate the reaction conditions that can be used.
-
Synthesis: The complexity of the linker synthesis itself can be a bottleneck. Using commercially available or easy-to-synthesize linkers is advantageous for scalability.
Q3: My PROTAC has poor solubility. How can I address this during scale-up?
A3: Poor solubility is a common challenge with large PROTAC molecules.[2][5] To address this:
-
Solvent Screening: Experiment with a variety of solvent systems to find one that provides adequate solubility for all reactants.
-
Linker Modification: As mentioned, incorporating more hydrophilic linkers like PEGs can significantly improve solubility.[1]
-
Temperature Control: In some cases, gently heating the reaction mixture can improve solubility, but this must be balanced against the risk of thermal degradation.
Q4: What are the best analytical techniques to monitor my scale-up synthesis and characterize the final product?
A4: A combination of analytical techniques is essential:
-
Reaction Monitoring: Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for tracking the consumption of starting materials and the formation of the desired product and any byproducts in real-time.[1]
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV and MS detection is the standard for determining the purity of the final PROTAC.
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are crucial for confirming the chemical structure of the final product.
Q5: I'm observing significant product loss during purification. What can I do?
A5: Product loss during purification is often due to irreversible adsorption to the stationary phase or degradation.[1]
-
Change Stationary Phase: If you are using silica gel, which is acidic, your PROTAC may be sticking to it. Consider using alumina (basic or neutral) or reverse-phase silica.[1]
-
Use Eluent Modifiers: Adding a small amount of a competitive binder like triethylamine (B128534) (for basic compounds on silica) or trifluoroacetic acid (for acidic compounds on C18) can improve recovery.
-
Minimize Purification Time: The longer the PROTAC is on the column, the greater the chance for degradation or loss. Optimize your method for speed.
Experimental Protocols
General Protocol for Scale-Up of Amide Coupling Reaction
This protocol describes a general procedure for the final amide coupling step in a PROTAC synthesis on a larger scale.
Materials:
-
Amine-functionalized fragment (1.0 equivalent)
-
Carboxylic acid-functionalized fragment (1.05 equivalents)
-
Coupling reagent (e.g., HATU, 1.1 equivalents)
-
Organic base (e.g., DIPEA, 2.0 equivalents)
-
Anhydrous DMF or other suitable aprotic solvent
-
Nitrogen or Argon gas supply
-
Reaction vessel with magnetic stirrer and temperature control
Procedure:
-
Set up the reaction vessel under an inert atmosphere (Nitrogen or Argon).
-
Dissolve the carboxylic acid-functionalized fragment in anhydrous DMF.
-
Add the coupling reagent (e.g., HATU) to the solution and stir for 5-10 minutes at room temperature.
-
Add the organic base (e.g., DIPEA) to the reaction mixture.
-
In a separate flask, dissolve the amine-functionalized fragment in a minimal amount of anhydrous DMF.
-
Slowly add the solution of the amine-functionalized fragment to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS every 1-2 hours.
-
If the reaction is slow, consider gently heating to 40-50 °C.
-
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Protocol for Western Blotting to Confirm PROTAC Activity
This protocol is for assessing the degradation of a target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC and inactive control
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC and the inactive control for the desired time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and heating.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4 °C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control to determine the extent of degradation.
Visualizations
Caption: A generalized workflow for the synthesis, purification, and analysis of PROTACs.
Caption: A decision tree for troubleshooting low yields in PROTAC synthesis.
Caption: Relationship between PROTAC properties and suitable purification techniques.
References
Best practices for handling and storing Methylamino-PEG4-Boc
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for handling, storing, and utilizing Methylamino-PEG4-Boc in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as Methylamino-PEG4-t-butyl ester, is a heterobifunctional PEG linker. It contains a methylamine (B109427) group at one end and a tert-butyl ester protected carboxyl group at the other, connected by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer. Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible linker to connect a target protein ligand to an E3 ubiquitin ligase ligand.[1] The PEG spacer enhances the solubility of the resulting PROTAC molecule in aqueous media.[2]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C.[2] If you have prepared stock solutions, it is recommended to store them in tightly sealed vials at -20°C for up to one month, or at -80°C for up to six months. Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[3]
Q3: In which solvents is this compound soluble?
This compound is soluble in a variety of common laboratory solvents, including water, dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), and dimethylformamide (DMF).[2]
Q4: What are the key reactive groups on this compound and what do they react with?
This compound possesses two key reactive functionalities:
-
Methylamine group (-NHCH₃): This secondary amine is reactive towards carboxylic acids (in the presence of coupling agents), aldehydes, and ketones.[2]
-
tert-Butyl ester (-COOtBu): This group protects a carboxylic acid. The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions to reveal the free carboxylic acid.[2]
Troubleshooting Guides
Amide Coupling Reactions with the Methylamine Group
Issue 1: Low or no yield of the coupled product.
-
Possible Cause: Inefficient activation of the carboxylic acid.
-
Solution: Ensure your coupling reagents, such as HATU or EDC/NHS, are fresh and anhydrous. Consider using a different coupling reagent if one is not effective.
-
-
Possible Cause: Steric hindrance.
-
Solution: Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions.
-
-
Possible Cause: Presence of moisture.
-
Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Formation of side products.
-
Possible Cause: Reaction of the methylamine with other functional groups on your molecule.
-
Solution: Ensure that other reactive functional groups on your substrate are appropriately protected before attempting the coupling reaction.
-
Boc Deprotection of the tert-Butyl Ester
Issue 1: Incomplete deprotection of the Boc group.
-
Possible Cause: Insufficient acid strength or concentration.
-
Solution: Increase the concentration of trifluoroacetic acid (TFA) in your reaction mixture. A common starting point is 20-50% TFA in dichloromethane (DCM).
-
-
Possible Cause: Inadequate reaction time or temperature.
-
Solution: Most Boc deprotections are complete within 1-2 hours at room temperature. If the reaction is sluggish, you can extend the reaction time and monitor by TLC or LC-MS.
-
Issue 2: Degradation of the product during deprotection.
-
Possible Cause: Presence of acid-labile functional groups on your molecule.
-
Solution: If your molecule is sensitive to strong acid, consider using milder deprotection conditions.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1621616-14-5 | [2] |
| Molecular Formula | C₁₆H₃₃NO₆ | [2] |
| Molecular Weight | 335.4 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | |
| Purity | ≥98% | [2] |
Table 2: Recommended Storage Conditions
| Condition | Duration | Reference |
| Pure Form | -20°C | [2] |
| In Solvent | -20°C for up to 1 month, -80°C for up to 6 months | [3] |
Experimental Protocols
General Protocol for Amide Coupling with this compound
This protocol describes a general procedure for coupling a carboxylic acid-containing molecule to the methylamine group of this compound using HATU as the coupling agent.
-
Dissolve the carboxylic acid (1.0 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (3.0 equivalents) to the solution and stir for 5 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring the progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
General Protocol for Boc Deprotection
This protocol outlines a general method for the deprotection of the tert-butyl ester of a this compound conjugate using trifluoroacetic acid (TFA).
-
Dissolve the Boc-protected compound in dichloromethane (DCM).
-
Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
To neutralize residual acid, the crude product can be dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected carboxylic acid.
Visualizations
Caption: PROTAC synthesis workflow using this compound.
Caption: Decision tree for troubleshooting low yield in coupling reactions.
References
Technical Support Center: Preventing Antibody-Drug Conjugate (ADC) Aggregation
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and mitigating the aggregation of antibody-drug conjugates (ADCs) during development and manufacturing.
Section 1: Frequently Asked Questions (FAQs) - Understanding ADC Aggregation
This section addresses fundamental questions about the causes and consequences of ADC aggregation.
Q1: What is ADC aggregation and why is it a critical issue? A1: ADC aggregation is the process where individual ADC molecules cluster together to form higher-order structures, ranging from soluble dimers to large, insoluble precipitates.[1][2] This is a critical quality attribute to control because aggregation can negatively impact the ADC's stability, efficacy, and safety.[2][3] Aggregated ADCs can exhibit reduced therapeutic activity, altered pharmacokinetic profiles, and an increased risk of eliciting an immunogenic response in patients.[4][5] Furthermore, aggregation can lead to significant product loss during manufacturing, impacting yields and economic viability.[1]
Q2: What are the primary causes of ADC aggregation? A2: ADC aggregation is a complex issue driven by both the intrinsic properties of the ADC components and extrinsic factors related to processing and storage conditions.[6]
-
Intrinsic Factors: The primary driver is often an increase in surface hydrophobicity resulting from the conjugation of hydrophobic payloads and linkers.[4][6] These hydrophobic patches on the antibody surface can promote self-association.[4] Additionally, the antibody itself may have aggregation-prone regions.[1]
-
Extrinsic Factors: These include unfavorable solution conditions such as a pH near the antibody's isoelectric point, low or very high salt concentrations, and the presence of organic solvents used to dissolve the payload-linker.[4] Physical stresses like high temperatures, repeated freeze-thaw cycles, agitation, and light exposure can also denature the protein and induce aggregation.[1][3]
Q3: How does the Drug-to-Antibody Ratio (DAR) influence aggregation? A3: The Drug-to-Antibody Ratio (DAR), which is the average number of drug molecules conjugated to a single antibody, is a key factor in ADC aggregation.[1] Generally, a higher DAR leads to increased hydrophobicity, which in turn increases the propensity for aggregation and can lead to faster clearance from the body.[1][7][8] While a higher DAR can increase in vitro potency, it often comes at the cost of decreased stability and a poorer pharmacokinetic profile.[9] Finding an optimal DAR is a critical balancing act to maximize efficacy while minimizing aggregation and stability issues.[1][9]
Q4: What is the role of the linker and payload in ADC stability? A4: The linker and payload are crucial determinants of an ADC's stability and aggregation propensity.[10][11]
-
Payload: Many potent cytotoxic payloads are highly hydrophobic, which is a major cause of aggregation.[8][] Modifying the payload structure to improve its solubility can help mitigate this issue.[]
-
Linker: The linker's chemical properties significantly regulate the overall solubility and stability of the ADC.[10][13] Using hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) groups or charged sulfonate groups, is a core strategy to counteract the hydrophobicity of the payload, enhance solubility, and reduce the likelihood of aggregation.[1][10][11] The stability of the linker in circulation is also critical to prevent premature drug release.[13]
Section 2: Troubleshooting Guides
This section provides a step-by-step approach to diagnosing and resolving common aggregation issues encountered during ADC experiments.
Issue 1: Significant Aggregation Observed Immediately After Conjugation
-
Symptom: Your Size Exclusion Chromatography (SEC) analysis shows a high percentage of high molecular weight species (HMWS) or visible precipitation directly after the conjugation reaction.
-
Potential Causes:
-
The payload and/or linker is highly hydrophobic.[4]
-
The Drug-to-Antibody Ratio (DAR) is too high, leading to excessive surface hydrophobicity.[1][7]
-
The conjugation buffer pH is too close to the antibody's isoelectric point (pI), minimizing its solubility.[4]
-
The concentration of organic co-solvent (e.g., DMSO) used to dissolve the payload-linker is too high, causing the antibody to denature.[4][14]
-
Caption: A step-by-step workflow for troubleshooting ADC aggregation.
-
Recommended Actions:
-
Assess Component Hydrophobicity: If possible, select or design linkers with higher hydrophilicity (e.g., PEGylated linkers) to improve the solubility of the entire ADC molecule.[1][11]
-
Optimize DAR: Perform conjugation reactions targeting a lower average DAR (e.g., 2 or 4) and analyze the impact on aggregation. Site-specific conjugation methods can produce more homogeneous ADCs with a well-defined DAR, which often improves stability.[7][11]
-
Evaluate Conjugation Buffer: Ensure the buffer pH is at least 1 unit away from the antibody's pI. Optimize the ionic strength by adjusting the salt concentration (a typical starting point is 150 mM NaCl) to screen electrostatic interactions.[4][15]
-
Minimize Organic Co-solvent: Reduce the percentage of organic solvent to the lowest possible level that maintains payload-linker solubility (ideally <5% v/v).[14] Alternatively, use a water-soluble version of the linker if available (e.g., sulfo-SMCC instead of SMCC).[14]
-
Consider Advanced Techniques: For particularly challenging ADCs, immobilizing the antibody on a solid support during conjugation can physically prevent antibodies from interacting and aggregating.[1][4]
-
Issue 2: ADC Aggregates During Formulation, Storage, or Handling
-
Symptom: The ADC is stable immediately after purification, but the percentage of HMWS increases over time during storage, or after stress conditions like a freeze-thaw cycle.
-
Potential Causes:
-
Suboptimal formulation buffer (pH, ionic strength) that does not maintain long-term colloidal stability.[16]
-
Absence of stabilizing excipients.[]
-
Physical stress from repeated freeze-thaw cycles, which can denature the antibody.[3][15]
-
Inappropriate storage temperature or exposure to light, leading to chemical and physical degradation.[1]
-
Caption: Workflow for addressing aggregation during ADC storage.
-
Recommended Actions:
-
Optimize Formulation: Conduct a formulation screening study to identify the optimal buffer system, pH, and ionic strength for long-term stability.[] Histidine is a commonly used buffer for antibody formulations.[17][18]
-
Add Stabilizing Excipients: Incorporate excipients into the formulation to protect against various stresses.[][18] (See Table 1 for examples).
-
Improve Handling and Storage: Aliquot the purified ADC into single-use volumes before freezing to avoid repeated freeze-thaw cycles.[15] Always store the ADC at the recommended temperature and protect it from light, as some payloads can be photosensitive.[1]
-
Section 3: Data Presentation & Key Protocols
Data Tables
Table 1: Common Excipients for Preventing ADC Aggregation
| Excipient Class | Example | Typical Concentration | Mechanism of Action |
|---|---|---|---|
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01% - 0.1% | Competitively adsorb to interfaces (air-water, ice-water) and can shield hydrophobic patches on the protein surface, preventing surface-induced aggregation.[1][19] |
| Sugars/Polyols | Sucrose, Trehalose | 5% - 10% | Stabilize the native protein structure through preferential exclusion, acting as effective cryoprotectants and lyoprotectants.[17] |
| Amino Acids | Arginine, Histidine, Glycine | 10 - 250 mM | Reduce protein-protein interactions and can suppress aggregation. Histidine is also an effective buffer in the pH 5.5-6.5 range.[17][19] |
| Buffers | Histidine, Citrate, Phosphate | 10 - 50 mM | Maintain a stable pH away from the protein's isoelectric point to ensure colloidal stability.[4][17] |
Table 2: Overview of Analytical Techniques for Aggregation Analysis
| Technique | Principle | Information Obtained |
|---|---|---|
| Size Exclusion Chromatography (SEC) | Separates molecules based on hydrodynamic size. | Quantifies the percentage of monomer, fragments, and high molecular weight species (aggregates).[1][20] |
| SEC with Multi-Angle Light Scattering (SEC-MALS) | SEC coupled with a light scattering detector. | Determines the absolute molar mass of eluting species, confirming the identity of monomers, dimers, and higher-order aggregates.[1] |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to Brownian motion. | Provides the size distribution of particles in solution and is highly sensitive to the presence of large aggregates.[8][21] |
| Analytical Ultracentrifugation (AUC) | Measures the sedimentation rate of molecules in a centrifugal field. | Provides high-resolution data on the size, shape, and distribution of different species in solution, including aggregates.[1] |
| Differential Scanning Calorimetry (DSC) | Measures the heat difference between a sample and a reference as a function of temperature. | Assesses the thermal stability (melting temperature, Tm) of the ADC, which can correlate with aggregation propensity.[21][22] |
Experimental Protocols
Protocol 1: Quantification of ADC Aggregates using Size Exclusion Chromatography (SEC)
-
Objective: To quantify the percentage of monomer, aggregates (HMWS), and fragments in an ADC sample.
-
Methodology:
-
System Preparation: Equilibrate an HPLC system equipped with a suitable SEC column (e.g., TSKgel G3000SWxl) with a mobile phase appropriate for the ADC (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL using the mobile phase. Filter the sample through a 0.22 µm filter if necessary.
-
Injection and Detection: Inject 10-20 µL of the prepared sample. Monitor the eluent at a UV wavelength of 280 nm.[15]
-
Data Analysis: Integrate the peak areas corresponding to the HMWS (eluting first), the monomer, and any low molecular weight species (fragments). Calculate the percentage of each species relative to the total peak area to determine the purity of the sample.[15]
-
Protocol 2: Forced Degradation Study to Assess ADC Stability
-
Objective: To identify potential degradation pathways, including aggregation, under accelerated stress conditions.
-
Methodology:
-
Sample Preparation: Prepare multiple aliquots of the ADC at a concentration of 1 mg/mL in the desired formulation buffer.
-
Application of Stress:
-
Thermal Stress: Incubate aliquots at elevated temperatures (e.g., 40°C or 50°C) for various time points (e.g., 1, 2, and 4 weeks).[15][22]
-
Freeze-Thaw Stress: Subject aliquots to multiple cycles of freezing (e.g., -80°C) and thawing at room temperature.[15]
-
Photostability: Expose aliquots to light according to ICH Q1B guidelines.[1][15]
-
Oxidative Stress: Add a low concentration of an oxidizing agent (e.g., 0.03% H₂O₂) and incubate at room temperature.[15]
-
-
Analysis: Analyze the stressed samples, along with an unstressed control, using a suite of analytical techniques, including SEC (to measure aggregation), HIC (to assess changes in hydrophobicity or DAR), and mass spectrometry (to identify modifications).[15] This allows for a comprehensive assessment of the ADC's stability profile.
-
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 3. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody-Drug Conjugates (ADCs) and Drug–Antibody Ratio (DAR) [biointron.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. purepeg.com [purepeg.com]
- 11. precisepeg.com [precisepeg.com]
- 13. veranova.com [veranova.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. ADC Purification, Aggregation & Stability: Advanced guide topic 39 – BiologicsGuide – CMC Development, GMP Systems & ATMP Manufacturing Insights [biologicsguide.com]
- 17. Understanding Monoclonal Antibody Stability and Strategies to Combat Aggregation [biointron.com]
- 18. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 20. pharmafocusamerica.com [pharmafocusamerica.com]
- 21. Biophysical and stability characterization of antibody-drug conjugates | Malvern Panalytical [malvernpanalytical.com]
- 22. pubs.acs.org [pubs.acs.org]
Optimizing reaction conditions for Boc deprotection without side products
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing tert-butoxycarbonyl (Boc) deprotection conditions and troubleshooting common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during Boc deprotection?
A1: The most prevalent side reactions include:
-
tert-Butylation: The electrophilic tert-butyl cation generated during the acidic cleavage of the Boc group can alkylate nucleophilic residues.[1][2] Amino acids with particularly susceptible side chains include tryptophan (indole ring), methionine (thioether), cysteine (thiol group), and tyrosine (phenolic ring).[3]
-
Aspartimide Formation: In peptide synthesis, the side-chain carboxyl group of an aspartic acid residue can cyclize with the backbone amide nitrogen. This is more likely to occur when the subsequent amino acid is glycine, asparagine, or arginine and can lead to a mixture of α- and β-peptides, as well as racemization.[2]
-
Incomplete Deprotection: Insufficient acid concentration, short reaction times, or low temperatures can lead to the incomplete removal of the Boc group, resulting in a mixture of starting material and product.[2][4]
-
Trifluoroacetylation: When using trifluoroacetic acid (TFA), the newly deprotected amine can be acylated by a trifluoroacetyl group, forming a trifluoroacetyl (TFA) ester byproduct.[5]
-
Degradation of Acid-Sensitive Groups: Harsh acidic conditions can lead to the cleavage of other acid-labile protecting groups or degradation of sensitive moieties within the substrate, such as the glycosidic bond in nucleosides.[5]
Q2: How can I prevent the tert-butylation of sensitive amino acid residues?
A2: The most effective strategy to prevent tert-butylation is to add "scavengers" to the deprotection reaction mixture.[1] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues of your substrate, effectively trapping it.[3] The choice of scavenger depends on the specific residues present in your molecule.[1]
Q3: What are the standard conditions for Boc deprotection using Trifluoroacetic Acid (TFA)?
A3: A common starting point for TFA-mediated Boc deprotection is a solution of 25-50% TFA in a chlorinated solvent like dichloromethane (B109758) (DCM) at room temperature.[2] Reaction times typically range from 30 minutes to 2 hours.[2] However, these conditions should be optimized for each specific substrate to minimize side reactions.[2] For instance, one study found that a 55% TFA/DCM mixture for 30 minutes resulted in higher purity for peptides compared to 100% TFA for 5 minutes.[2][4]
Q4: Are there milder alternatives to TFA for Boc deprotection?
A4: Yes, several milder acidic conditions can be employed, which are particularly useful for substrates with other acid-sensitive functional groups.[2] These include:
-
4M HCl in 1,4-dioxane[2]
-
1M HCl in ethyl acetate[2]
-
Dilute aqueous phosphoric acid[2]
-
Lewis acids such as SnCl4, ZnBr2, and Cu(OTf)2[2]
-
Oxalyl chloride in methanol (B129727) has also been reported as a mild deprotection method.[6][7]
Q5: Is it possible to remove the Boc group without using acid?
A5: Yes, thermal deprotection is a catalyst-free alternative that involves heating the Boc-protected compound in a suitable solvent.[2] However, this method often requires high temperatures (120-240 °C), which may not be suitable for all substrates and could lead to other side reactions like racemization.[2][8]
Troubleshooting Guides
Issue 1: Incomplete Deprotection
Symptoms:
-
Presence of starting material in the crude product after the reaction is complete (detected by TLC, LC-MS, or NMR).[2]
-
Low yield of the desired amine.[2]
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Acid Strength or Concentration | Increase the concentration or equivalents of the acid. For TFA, a concentration of 25-50% in DCM is a good starting point. For HCl in dioxane, 4M is standard.[2][4] |
| Inadequate Reaction Time | Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS). Ensure the reaction is stirred until all the starting material is consumed.[4] |
| Low Temperature | Most Boc deprotections are performed at room temperature. If the reaction is sluggish, gentle warming (e.g., to 40°C) can be considered, but be aware that this may also increase the formation of side products.[3] |
| Steric Hindrance | For sterically hindered substrates, a combination of stronger acid, longer reaction time, and potentially elevated temperature may be necessary. It is crucial to use an effective scavenger cocktail under these more forcing conditions.[3][4] |
| Solvent Issues | Ensure the chosen solvent provides good solubility for your substrate. Dichloromethane (DCM) is a common choice for TFA-mediated deprotections.[4] |
Issue 2: Observation of Unexpected Peaks in HPLC/LC-MS (Side Product Formation)
Symptoms:
-
Multiple peaks in the chromatogram of the crude product, indicating the presence of impurities.
-
Mass spectrometry data showing masses corresponding to tert-butylated or other modified products.[5]
Possible Causes & Solutions:
| Cause | Recommended Action |
| Alkylation of Sensitive Residues (e.g., Trp, Met, Cys, Tyr) | The primary cause is the reactive tert-butyl cation.[3] The most effective solution is to add scavengers to the deprotection cocktail to trap this cation.[1][3] |
| Aspartimide Formation (in peptides) | Cleavage of peptide resins containing Asp(OBzl) or Asp(OcHx) should be performed at low temperatures (≤5 °C) to minimize aspartimide formation.[9] |
| Trifluoroacetylation of the Deprotected Amine | This can occur when using TFA. If this is a persistent issue, consider switching to a different acid system, such as HCl in dioxane. |
| Degradation of other sensitive groups | If your substrate contains other acid-labile groups, consider using milder deprotection conditions (e.g., lower acid concentration, lower temperature, or alternative milder acids).[2] |
Data Presentation
Table 1: Common Scavengers for Boc Deprotection
| Scavenger | Target Residue(s) / Purpose | Typical Concentration |
| Triethylsilane (TES) / Triisopropylsilane (TIPS) | Highly effective carbocation scavengers, particularly for protecting tryptophan and methionine.[1][3] | 1-5% (v/v)[2] |
| Anisole | A general scavenger for various nucleophilic residues, including preventing the alkylation of tryptophan.[1][9] | 2.5-5% (v/v) |
| Thiophenol | Can prevent nucleophilic substrates from being alkylated.[10] | 2.5-5% (v/v) |
| Thioanisole (B89551) | Often used to protect methionine from tert-butylation.[1] Note: Avoid if your peptide contains tryptophan, as thioanisole cation adducts can alkylate the indole (B1671886) ring.[9] | 5% (v/v) |
| 1,2-Ethanedithiol (EDT) | Effective in preventing side reactions with tryptophan.[1] | 2.5% (v/v) |
| Water | Can also act as a scavenger for the tert-butyl cation.[1] | 2.5-5% (v/v) |
| Phenol | Used in scavenger cocktails like "Reagent K". | 5% (v/v) |
Table 2: Common Acidic Conditions for Boc Deprotection
| Reagent | Solvent | Typical Concentration | Temperature | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v)[2][4] | 0 °C to Room Temp | 30 min - 2 hours[2] |
| Hydrogen Chloride (HCl) | 1,4-Dioxane (B91453) | 4M[2] | 0 °C to Room Temp | 30 min - 2 hours[2] |
| Hydrogen Chloride (HCl) | Ethyl Acetate | 1M[2] | Room Temp | Varies |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA and Scavengers
This protocol is suitable for acid-labile substrates, particularly in peptide synthesis, that contain sensitive residues.
-
Preparation of Deprotection Cocktail: Prepare a solution of 25-50% TFA in DCM. Add an appropriate scavenger (e.g., 2.5% triethylsilane and 2.5% water).[2]
-
Reaction Setup: Dissolve the Boc-protected substrate in the deprotection cocktail at room temperature.
-
Reaction Monitoring: Stir the reaction for 30 minutes to 2 hours, monitoring the progress by TLC or LC-MS until the starting material is consumed.[2]
-
Work-up: Remove the TFA and DCM under reduced pressure. To remove residual TFA, co-evaporation with a solvent like toluene (B28343) can be performed.[2][4] The crude product is often obtained as the TFA salt.[2]
Protocol 2: Boc Deprotection with HCl in Dioxane
This protocol is often considered milder than TFA-based methods and is suitable for many substrates.[2]
-
Dissolution: Dissolve the Boc-protected amine in a minimal amount of a suitable co-solvent if necessary (e.g., methanol, DCM).
-
Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution at 0 °C.[2]
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.[2]
-
Work-up: Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt can often be precipitated by trituration with diethyl ether and collected by filtration.[2]
-
Neutralization (Optional): If the free amine is required, dissolve the hydrochloride salt in a suitable solvent and neutralize with a mild base (e.g., saturated aqueous NaHCO₃ solution).[2]
Visualizations
Caption: A decision workflow for selecting Boc deprotection conditions.
Caption: A troubleshooting guide for identifying and mitigating side products.
Caption: Orthogonal deprotection strategies for common amine protecting groups.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
Improving the yield of PROTAC synthesis reactions
Welcome to the technical support center for PROTAC (Proteolysis Targeting Chimera) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and efficiency of their PROTAC synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in PROTAC synthesis?
Low yields in PROTAC synthesis can stem from several factors throughout the synthetic process. The primary culprits are often incomplete coupling reactions, degradation of the product during purification, and challenges related to the linker chemistry.[1] The complex, multi-step nature of PROTAC synthesis makes it susceptible to yield loss at various stages.[2]
Q2: How does the choice of linker affect PROTAC synthesis and function?
The linker is a critical component that connects the target protein ligand to the E3 ligase ligand and its design significantly impacts the PROTAC's success.[3][4] Linker length, composition, flexibility, and attachment points can all influence the formation and stability of the ternary complex, as well as the PROTAC's cellular permeability and pharmacokinetic properties.[3][5] For instance, a linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while a very long linker might not bring the two proteins into close enough proximity for efficient ubiquitination.[5]
Q3: What is the "hook effect" and how does it relate to PROTAC synthesis and activity?
The "hook effect" refers to a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[6][7] This occurs because at high concentrations, the PROTAC can form separate binary complexes with the target protein and the E3 ligase, which are unproductive for degradation and compete with the formation of the necessary ternary complex.[6][8] This effect underscores the importance of careful dose-response studies to determine the optimal concentration range for a given PROTAC.
Q4: What are DC50 and Dmax, and why are they important for characterizing my PROTAC?
-
DC50 is the concentration of a PROTAC at which 50% of the target protein is degraded.[6][9] It is a measure of the PROTAC's potency.
-
Dmax represents the maximum level of degradation that can be achieved with a particular PROTAC.[6]
These two parameters are crucial for evaluating the efficacy of a newly synthesized PROTAC and comparing it to other degraders.[10][11]
Troubleshooting Guides
Problem 1: Low Yield in the Final Coupling Reaction
Low yields after the final coupling step are a frequent obstacle in PROTAC synthesis.[1] The following table outlines potential causes and recommended actions to improve the reaction efficiency.
| Potential Cause | Recommended Action |
| Incomplete Amide Coupling | - Optimize Coupling Reagents: Screen different reagents like HATU, HBTU, or COMU, along with various bases such as DIPEA or TEA.[1] - Increase Reagent Equivalents: Use a slight excess (1.1-1.5 equivalents) of the coupling reagent and the component that is not in excess.[1] - Extend Reaction Time: Monitor the reaction's progress using LC-MS and allow it to proceed until the starting material is consumed, which could take from a few hours to overnight.[1] - Elevate Temperature: Gently heating the reaction (e.g., to 40-50 °C) can sometimes help, but it's important to monitor for potential side reactions.[1] |
| Inefficient Click Chemistry (CuAAC) | - Use Fresh Reagents: Ensure the copper(I) source is freshly prepared or use a robust catalyst system (e.g., CuSO₄ with a reducing agent like sodium ascorbate).[1] - Optimize Solvent System: While commonly performed in solvents like DMF or t-BuOH/H₂O, exploring other solvent systems may enhance solubility and reaction rate.[1] - Degas the Reaction Mixture: Oxygen can oxidize the copper(I) catalyst, so it is crucial to degas the solvent and run the reaction under an inert atmosphere (e.g., N₂ or Ar).[1] |
Problem 2: Significant Loss of Product During Purification
Product loss during purification can dramatically decrease the overall yield. Here are some common issues and their solutions.
| Potential Cause | Recommended Action |
| Product Degradation on Column | - Use Neutral pH Buffers for HPLC: If the PROTAC is sensitive to acidic conditions (e.g., contains acid-labile protecting groups), use a neutral pH buffer system for preparative HPLC.[1] - Work Quickly and at Low Temperatures: Minimize the time the PROTAC spends on the column and consider performing the purification at a lower temperature if stability is a concern.[1] |
| Poor Solubility | - Optimize Solvent System for Chromatography: Screen different solvent systems to improve the solubility of the PROTAC during purification. |
| Compound Aggregation | - Ensure Full Solubilization: Before diluting in media for purification, make sure the PROTAC is fully solubilized in a suitable solvent like DMSO to prevent precipitation and non-specific loss.[12] |
Problem 3: Lack of PROTAC Activity (No Protein Degradation)
If your synthesized PROTAC does not induce degradation of the target protein, consider the following troubleshooting steps.
| Potential Cause | Recommended Action |
| Lack of Target or E3 Ligase Engagement | The PROTAC may not be binding to its intended targets within the cell.[8] Perform cellular thermal shift assays (CETSA) or NanoBRET assays to confirm target engagement in a cellular context.[8] |
| Poor Cell Permeability | PROTACs are often large molecules that may struggle to cross the cell membrane.[8] Consider modifying the linker to improve physicochemical properties or employ prodrug strategies to mask polar groups.[8][13] |
| Unproductive Ternary Complex Formation | A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein.[8] Conduct an in-cell or in vitro ubiquitination assay to determine if the target protein is being ubiquitinated in the presence of the PROTAC. If not, this suggests an issue with the geometry of the ternary complex, which may require linker redesign.[8] |
| High Protein Synthesis Rate | The cell might be synthesizing new target protein at a rate that counteracts the degradation.[12] A time-course experiment can help identify the optimal degradation window.[12] |
Experimental Protocols & Visualizations
General PROTAC Synthesis Workflow
The synthesis of a PROTAC is typically a multi-step process involving the sequential coupling of the protein of interest (POI) ligand, the linker, and the E3 ligase ligand.[14]
Caption: A generalized workflow for the synthesis of PROTACs.
Troubleshooting Logic for Low Synthesis Yield
When encountering low yields, a systematic approach to troubleshooting is essential.
Caption: A decision tree for troubleshooting low yields in PROTAC synthesis.
PROTAC Mechanism of Action
Understanding the mechanism of action is fundamental to designing effective PROTACs. The PROTAC molecule acts as a bridge to bring the target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein.[14][15]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.[8]
Protocol: Determination of DC50 and Dmax
This protocol outlines the general steps for determining the DC50 and Dmax values of a synthesized PROTAC.[12]
-
Cell Culture and Treatment :
-
Culture the appropriate cancer cell lines that express the target protein.
-
Treat the cells with a serial dilution of the PROTAC (typically 8-12 concentrations) for a fixed period (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification :
-
Lyse the cells to extract total protein.
-
Quantify the total protein concentration to ensure equal loading for subsequent analysis.
-
-
Western Blot Analysis :
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or α-Tubulin).
-
Use a secondary antibody conjugated to a detectable marker (e.g., HRP) for visualization.
-
-
Data Analysis :
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Plot the normalized protein levels (%) against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Caption: Workflow for determining DC50 and Dmax of a PROTAC.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. C&EN Webinars - Overcoming Key Challenges in PROTAC Drug Development: From Synthesis to Bioavailability Enhancement [connect.discoveracs.org]
- 3. precisepeg.com [precisepeg.com]
- 4. PROTAC Synthesis | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 7. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.kr]
- 12. benchchem.com [benchchem.com]
- 13. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Methylamino-PEG4-Boc and Other PEG Linker Lengths (PEG2, PEG3, PEG6) in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The selection of a linker is a critical design element in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also significantly influences the overall physicochemical properties, pharmacokinetics, and efficacy of the conjugate. Polyethylene glycol (PEG) linkers are widely employed to enhance solubility, stability, and circulation half-life. This guide provides an objective comparison of Methylamino-PEG4-Boc with other short-chain PEG linkers (PEG2, PEG3, and PEG6), supported by experimental data, to inform the rational design of next-generation therapeutics.
The Impact of PEG Linker Length on Conjugate Performance
The length of the PEG chain in a linker represents a critical trade-off between enhancing pharmacokinetic properties and maintaining potent biological activity. Shorter PEG linkers, such as PEG2, PEG3, and PEG4, are often favored when trying to minimize steric hindrance and maintain high in vitro potency.[1] Conversely, longer PEG chains can improve solubility, reduce aggregation, and prolong circulation half-life, which often translates to enhanced in vivo efficacy.[1]
Key Performance Metrics vs. PEG Linker Length
| Performance Metric | PEG2 | PEG3 | PEG4 | PEG6 | General Trend with Increasing PEG Length |
| In Vitro Cytotoxicity | Generally highest potency | High potency | High potency, may see slight decrease | May show a more noticeable decrease | Decreases due to potential steric hindrance[1][2] |
| Pharmacokinetics (PK) | Faster clearance, shorter half-life | Faster clearance, shorter half-life | Moderate clearance and half-life | Slower clearance, longer half-life | Slower clearance and longer half-life[1] |
| Solubility | Good | Good | Very Good | Excellent | Increases |
| In Vivo Efficacy | May be limited by rapid clearance | May be limited by rapid clearance | Often a balance of potency and PK | Generally improved due to better PK[1] | Generally improves to an optimal length, then may plateau |
| Drug-to-Antibody Ratio (DAR) | High efficiency achievable | High efficiency achievable | High efficiency achievable | Can sometimes lead to higher DARs[1] | Can influence loading, with intermediate lengths sometimes showing higher efficiency[1] |
Experimental Data: A Comparative Overview
While direct head-to-head studies of Methylamino-PEG-Boc linkers of lengths 2, 3, 4, and 6 in a single system are limited in publicly available literature, data from various studies on short PEG linkers in ADCs and other conjugates provide valuable insights.
In Vitro Cytotoxicity of ADCs with Varying PEG Lengths
Longer PEG chains can sometimes lead to a reduction in in vitro cytotoxicity. This is hypothesized to be due to steric hindrance, which may impede the interaction of the ADC with its target cell or the subsequent release of the cytotoxic payload. For example, a study on affibody-drug conjugates demonstrated that increasing the PEG chain length from no PEG to 4 kDa and 10 kDa resulted in a progressive decrease in cytotoxicity.[2]
| Linker | Fold Reduction in Cytotoxicity (vs. No PEG) |
| 4 kDa PEG | ~6.5-fold |
| 10 kDa PEG | ~22.5-fold |
| Data from a study on HER2-targeted affibody-MMAE conjugates.[2] |
In Vivo Efficacy of ADCs with Short vs. Longer PEG Linkers
In contrast to in vitro findings, longer PEG linkers often enhance in vivo efficacy due to improved pharmacokinetics. A study comparing ADCs with different PEG linker lengths in a mouse xenograft model showed a significant improvement in tumor weight reduction with longer PEG chains.
| Linker Length | Tumor Weight Reduction |
| PEG2 / PEG4 | 35-45% |
| PEG8 / PEG12 / PEG24 | 75-85% |
| Data from a study on ADCs in an L540cy xenograft SCID mouse model. |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and application of these linkers. Below are generalized protocols that can be adapted for specific research needs.
Synthesis of Methylamino-PEG-Boc Linkers
The synthesis of Methylamino-PEG-Boc linkers typically involves the mono-Boc protection of the corresponding diamino-PEG.
1. Mono-Boc Protection of Diamino-PEG:
-
Materials: Diamino-PEG (e.g., diamino-PEG4), Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), Dichloromethane (DCM), Triethylamine (TEA), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve the diamino-PEG in DCM.
-
Add TEA to the solution.
-
Slowly add a solution of (Boc)₂O in DCM at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the mono-Boc-protected amino-PEG.
-
2. N-Methylation of the Terminal Amine:
-
Materials: Mono-Boc-protected amino-PEG, Formaldehyde (B43269), Sodium borohydride (B1222165), Methanol.
-
Procedure:
-
Dissolve the mono-Boc-protected amino-PEG in methanol.
-
Add formaldehyde to the solution.
-
Cool the mixture to 0°C and add sodium borohydride portion-wise.
-
Stir the reaction at room temperature for 2-4 hours.
-
Quench the reaction with water and extract with an organic solvent (e.g., DCM).
-
Dry the organic layer and concentrate to yield the Methylamino-PEG-Boc linker.
-
General Protocol for Conjugation and Deprotection
This two-stage protocol outlines the conjugation of a Methylamino-PEG-Boc linker (with a terminal carboxylic acid) to a target molecule with a primary amine, followed by the deprotection of the Boc group.
Stage 1: Conjugation
-
Activation of Carboxylic Acid: Dissolve the Methylamino-PEG-Boc-acid linker in an anhydrous solvent (e.g., DMF or DMSO). Add a molar excess of a coupling agent (e.g., HATU or EDC/NHS) and a base (e.g., DIPEA) and stir at room temperature for 15-30 minutes.
-
Coupling to Target Molecule: Add the activated linker solution to a solution of the target molecule (e.g., a payload or an antibody) in a suitable buffer (pH 7.2-8.5).
-
Reaction and Purification: Incubate the reaction mixture for 1-4 hours at room temperature or 4°C. Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC) or reverse-phase HPLC.
Stage 2: Boc Deprotection
-
Deprotection Reaction: Dissolve the purified Boc-protected conjugate in anhydrous DCM and cool to 0°C. Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Reaction and Work-up: Stir the reaction at 0°C for 30 minutes and then at room temperature for 1-2 hours. Monitor for completion by LC-MS. Remove the solvent and excess TFA under reduced pressure.
-
Neutralization: To obtain the free amine, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution. Dry the organic layer and concentrate to yield the final deprotected conjugate.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) to illustrate key processes.
Caption: Workflow for ADC synthesis using a Methylamino-PEG-Boc linker.
Caption: Mechanism of action for a PROTAC, highlighting the linker's role.
Conclusion
The choice of PEG linker length is a critical parameter in the design of ADCs and PROTACs, with shorter linkers like this compound and its PEG2, PEG3, and PEG6 counterparts offering a balance between maintaining in vitro potency and influencing pharmacokinetic properties. While shorter linkers may lead to faster clearance, they can be advantageous in minimizing steric hindrance. The optimal linker length is highly dependent on the specific application, including the properties of the antibody, the payload, and the target. The experimental data and protocols provided in this guide serve as a foundation for the rational selection and application of these versatile linkers in drug development.
References
Navigating the Linker Landscape: A Comparative Guide to PEG and Alkyl Linkers in PROTAC Design
For researchers, scientists, and drug development professionals, the design of a Proteolysis Targeting Chimera (PROTAC) is a multi-faceted challenge where the linker—the bridge between the target protein ligand and the E3 ligase ligand—plays a pivotal role. While often perceived as a simple spacer, the linker's composition profoundly influences a PROTAC's efficacy and drug-like properties. This guide provides an objective comparison of two of the most common flexible linkers, polyethylene (B3416737) glycol (PEG) and alkyl chains, supported by experimental data to inform rational PROTAC design.
The choice of linker can dictate critical parameters such as solubility, cell permeability, metabolic stability, and the geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase), ultimately impacting degradation efficiency (DC50) and maximal degradation (Dmax).[1][2] Alkyl and PEG chains are the most frequently used linker motifs due to their synthetic accessibility and the ease with which their length can be modified.[3]
At a Glance: Key Differences Between PEG and Alkyl Linkers
| Feature | PEG Linkers | Alkyl Linkers |
| Composition | Repeating ethylene (B1197577) glycol units (-O-CH2-CH2-) | Saturated or unsaturated hydrocarbon chains (-CH2-)n |
| Solubility | Generally higher hydrophilicity, improving aqueous solubility.[1] | Generally more hydrophobic, which can limit aqueous solubility.[1] |
| Cell Permeability | Can sometimes hinder passive permeability due to higher polarity.[4] | Increased lipophilicity may improve passive cell permeability within an optimal range.[4][5] |
| Metabolic Stability | Can be susceptible to oxidative metabolism.[3] | Also susceptible to oxidative metabolism, particularly with high lipophilicity.[3] |
| Ternary Complex Formation | The gauche effect in PEG linkers can favor folded conformations, potentially aiding ternary complex formation.[4] | Tend to adopt more extended anti-conformations.[4] |
| Synthetic Accessibility | Readily available in various lengths and can be incorporated using standard coupling chemistries.[3] | Synthetically straightforward and widely available.[1][3] |
Quantitative Analysis: Linker Impact on PROTAC Performance
The following tables summarize quantitative data from studies comparing the effects of PEG and alkyl linkers on the performance of PROTACs targeting various proteins. It is important to note that direct cross-study comparisons can be challenging due to variations in target proteins, E3 ligases, and cell lines.[2]
Table 1: Impact of Linker Composition on Bromodomain-Containing Protein 4 (BRD4) Degradation
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) | Aqueous Solubility (µM) |
| PROTAC A | 8-atom Alkyl Chain | 25 | >90 | 5.2 | 15 |
| PROTAC B | 3-unit PEG Chain | 15 | >95 | 2.8 | 50 |
Data hypothetical and compiled for illustrative purposes based on general trends reported in the literature.
Table 2: Influence of Linker Type on Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2) Degradation
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) | Aqueous Solubility (µM) |
| PROTAC C | 10-atom Alkyl Chain | 50 | 85 | 8.1 | 5 |
| PROTAC D | 4-unit PEG Chain | 75 | 80 | 4.5 | 25 |
Data hypothetical and compiled for illustrative purposes based on general trends reported in the literature.
Visualizing the Concepts in PROTAC Design
To better understand the principles discussed, the following diagrams illustrate key aspects of PROTAC design and the structural differences between PEG and alkyl linkers.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PROTAC performance. Below are outlines of key experimental protocols.
PROTAC Synthesis
The synthesis of PROTACs with either PEG or alkyl linkers typically involves a multi-step process.[6] A common strategy is the sequential coupling of the three components. For example, the E3 ligase ligand (e.g., pomalidomide) can be reacted with a bifunctional linker (either an alkyl or PEG chain with appropriate reactive groups), followed by coupling to the target protein ligand (e.g., a kinase inhibitor).[6][7] Purification is typically achieved through chromatography techniques such as HPLC.
General Steps:
-
Synthesis of Ligand-Linker Intermediate: One of the ligands (either for the POI or E3 ligase) is conjugated to the bifunctional linker.
-
Coupling Reaction: The ligand-linker intermediate is then reacted with the second ligand to form the final PROTAC molecule. Common coupling reactions include amide bond formation or "click chemistry".[8]
-
Purification and Characterization: The crude product is purified using reverse-phase HPLC, and its identity and purity are confirmed by LC-MS and NMR.
Cellular Degradation Assay (Western Blot)
This assay is used to determine the concentration-dependent degradation of the target protein.
-
Cell Culture: Plate cells of interest (e.g., a cancer cell line expressing the target protein) and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTACs (both PEG and alkyl linker versions) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay used to predict passive membrane permeability.
-
Preparation of Donor Plate: Add the PROTAC compounds to the donor plate wells.
-
Preparation of Acceptor Plate: Fill the acceptor plate wells with buffer.
-
Assembly of PAMPA Sandwich: Place the filter plate (pre-coated with a lipid solution) on top of the donor plate and then place this assembly into the acceptor plate.
-
Incubation: Incubate the PAMPA sandwich for a specified time (e.g., 4-16 hours) at room temperature.
-
Sample Analysis: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculation of Permeability Coefficient (Pe): Calculate the permeability coefficient using the following equation: Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) where VA is the volume of the acceptor well, VD is the volume of the donor well, and Area is the surface area of the filter.
Conclusion
The selection of a linker is a critical optimization step in PROTAC development.[2][3] While both PEG and alkyl linkers offer synthetic tractability and have been successfully employed in numerous potent degraders, they present a trade-off in physicochemical properties. PEG linkers can enhance aqueous solubility, a common challenge for large PROTAC molecules, but may negatively impact cell permeability.[1][9] Conversely, alkyl linkers can improve lipophilicity and, in turn, passive diffusion across cell membranes, but may lead to poor solubility.[1][5]
Ultimately, the optimal linker choice is target- and system-dependent.[8] A systematic approach, involving the synthesis and evaluation of a focused library of PROTACs with varying linker compositions and lengths, is essential for identifying the ideal candidate with a balanced profile of degradation potency, solubility, and permeability. The ongoing evolution of linker technology towards more rigid and functionalized scaffolds promises to further refine the rational design of next-generation protein degraders.[3]
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. benchchem.com [benchchem.com]
Flexible vs. Rigid PROTAC Linkers: A Comparative Guide to Efficacy
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus for therapeutic development. These heterobifunctional molecules, which co-opt the cellular ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of three key elements: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. While significant attention is often given to the ligands, the linker plays a critical, non-passive role in determining a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2] This guide provides an objective comparison of flexible versus rigid linkers in PROTACs, supported by experimental data, detailed methodologies, and visual aids to inform researchers, scientists, and drug development professionals in their quest for potent and selective protein degraders.
The choice between a flexible and a rigid linker can profoundly impact the formation and stability of the crucial ternary complex, which consists of the POI, the PROTAC, and the E3 ligase.[3] Flexible linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, offer conformational versatility, which can be advantageous in the initial stages of PROTAC development to identify a productive binding orientation.[4][] However, excessive flexibility can introduce an entropic penalty upon binding, potentially leading to a less stable ternary complex.[4] Conversely, rigid linkers, which often incorporate cyclic structures like piperidine, piperazine, or aromatic rings, can "pre-organize" the PROTAC into a bioactive conformation.[2][] This can reduce the entropic cost of ternary complex formation, thereby enhancing its stability and, consequently, the efficiency of protein degradation.[][7]
Data Presentation: Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The following tables summarize quantitative data from studies that have systematically compared the performance of PROTACs with flexible and rigid linkers targeting the same protein of interest and utilizing the same E3 ligase.
Table 1: Comparison of Flexible vs. Rigid Linkers for BRD4 Degradation (E3 Ligase: Cereblon)
| PROTAC Compound | Linker Type | Linker Composition | DC50 (nM) for BRD4 | Dmax (%) for BRD4 | Selectivity for BRD4 over BRD2/BRD3 | Reference |
| Compound 2 | Flexible | Ethylamino | 0.1 | >98 | Non-selective | [8] |
| Compound 3 | Semi-rigid | Methylazetidine | 0.1 | >98 | Non-selective | [8] |
| Compound 4 | Rigid | Piperidinyl | 0.4 | 98 | >100-fold | [8] |
| BD-7148 (5) | Rigid | Azetidinyl | 0.9 | 99 | >1000-fold | [8] |
| BD-9136 | Rigid | Azetidinyl derivative | 1.2 | 99 | >1000-fold | [8] |
Table 2: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation (E3 Ligase: Cereblon)
| PROTAC Compound | Linker Type | Linker Composition | AR Degradation Activity | Notes | Reference |
| SNIPER(AR)-54 | Flexible | PEG unit | Active at 3 µM | - | [4] |
| SNIPER(AR)-55-57 | Rigid | Disubstituted phenyl rings | No activity | Suggests that the rigid conformation is unable to support productive ternary complex formation for this specific target and E3 ligase combination. | [4] |
| ARD-69 | Rigid | Piperidine/Piperazine | Potent degrader | Replacement of flexible linkers with saturated nitrogen heterocycles significantly improved solubility and potency. | [7] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate evaluation and comparison of PROTACs. Below are methodologies for key experiments cited in the comparison of flexible and rigid linkers.
Western Blotting for Protein Degradation Analysis
This protocol outlines the steps for treating cells with a PROTAC and analyzing the levels of the target protein via Western blot to determine DC50 and Dmax values.
1. Cell Culture and Treatment:
-
Seed cells (e.g., a human cancer cell line expressing the protein of interest) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[9]
-
Prepare a stock solution of the PROTAC in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 10, 100, 1000 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.[10]
-
Treat the cells with the varying concentrations of the PROTAC for a specified time course (e.g., 24 hours). Include a vehicle control (DMSO only) in each experiment.[11]
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[10]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein lysate.[9]
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[9]
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.[10]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[9]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
4. Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[10]
-
Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.[10]
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
5. Data Analysis:
-
Quantify the band intensities using densitometry software.[10]
-
Normalize the intensity of the target protein band to the loading control.[10]
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[10]
Ternary Complex Formation Assays
Several biophysical techniques can be employed to characterize the formation and stability of the POI-PROTAC-E3 ternary complex.
1. Surface Plasmon Resonance (SPR):
-
This technique monitors the binding of molecules in real-time.[12]
-
Typically, the E3 ligase is immobilized on a sensor chip.[]
-
A solution containing the PROTAC is injected, followed by a solution containing both the PROTAC and the POI.[]
-
The increase in response units upon the second injection indicates the formation of the ternary complex. Kinetic parameters such as association and dissociation rates can be determined.[12]
2. Isothermal Titration Calorimetry (ITC):
-
ITC directly measures the heat changes associated with binding events.[12]
-
A solution of the POI and PROTAC is titrated into a solution of the E3 ligase.
-
The resulting thermogram provides information on the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the ternary complex formation.[12]
3. AlphaLISA (Amplified Luminescent Proximity Homestead Assay):
-
This is a bead-based immunoassay that can be used to detect and quantify ternary complex formation in a high-throughput format.[14]
-
The POI and E3 ligase are tagged with different epitopes (e.g., GST and FLAG).[14]
-
Donor and acceptor beads coated with antibodies against these tags are added to the reaction mixture containing the PROTAC.[14]
-
Formation of the ternary complex brings the beads into close proximity, resulting in a chemiluminescent signal.[14]
Mandatory Visualization
References
- 1. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Precise Conformational Control Yielding Highly Potent and Exceptionally Selective BRD4 Degraders with Strong Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 14. resources.revvity.com [resources.revvity.com]
A Comparative Guide to Validating Target Protein Degradation Using CRISPR Controls
For researchers, scientists, and drug development professionals, establishing a robust and reliable method for validating target protein degradation is paramount. The advent of CRISPR-Cas9 technology has provided a powerful toolkit for precise genome editing, enabling the development of sophisticated control strategies to confidently assess the functional consequences of protein loss.
This guide provides an objective comparison of CRISPR-based methods for validating target protein degradation, supported by experimental data and detailed protocols. We will explore the nuances of CRISPR knockout, CRISPR interference (CRISPRi), and the inducible dTAG system, offering insights into their respective strengths and limitations.
Comparison of CRISPR-Based Methods for Target Protein Degradation Validation
Choosing the appropriate CRISPR-based control is critical and depends on the specific experimental goals, such as the desired speed of degradation, reversibility, and the necessity to distinguish between the effects of protein loss versus gene disruption. The following table summarizes the key features of each method.
| Feature | CRISPR Knockout (KO) | CRISPR interference (CRISPRi) | dTAG System |
| Mechanism | Permanent gene disruption via indels | Transcriptional repression | Inducible protein degradation |
| Effect on Protein | Complete and permanent loss | Partial to complete knockdown | Rapid, potent, and reversible degradation |
| Speed of Effect | Slow (requires transcription/translation turnover) | Moderate (requires transcription/translation turnover) | Fast (post-translational, minutes to hours)[1][2][3] |
| Reversibility | No | Yes (by removing dCas9-repressor) | Yes (by washing out the degrader molecule)[2][3] |
| Titratability | No | Yes (by modulating gRNA expression) | Yes (by varying degrader concentration)[2][3] |
| Off-Target Effects | Potential for permanent off-target DNA cleavage[4][5][6][7] | Fewer off-target effects as it doesn't cut DNA[8] | Minimal, as it relies on a specific tag and degrader molecule[9] |
| Use Case | Stable loss-of-function studies | Tunable gene expression studies | Acute protein loss studies, target validation in vivo[2][3] |
Quantitative Data Comparison: BRD4 Degradation
Bromodomain-containing protein 4 (BRD4) is a well-studied epigenetic reader and a prime target for therapeutic intervention in cancer. The following table presents representative quantitative data on BRD4 degradation using different approaches.
| Method | Treatment | Protein Degradation (Dmax) | DC50/IC50 | Time to Dmax | Reference |
| PROTAC (dBET1) | 24h treatment in LS174t cells | >90% | ~10 nM | 24h | [10] |
| PROTAC (MZ1) | 24h treatment in LS174t cells | >90% | ~50 nM | 24h | [10] |
| dTAG (dTAG-13) | 3h treatment in RS4;11 cells (BRD4-FKBP12F36V) | >90% | ~0.3 nM | 3h | [11] |
| CRISPR KO | Stable knockout in HEK293 cells | ~100% (constitutive) | N/A | N/A | [12] |
| CRISPRi | Doxycycline-induced dCas9-KRAB in mESCs | >75% knockdown | N/A | 48h | [8] |
Note: DC50 is the concentration for 50% degradation, while IC50 is the concentration for 50% inhibition. Dmax represents the maximum degradation observed.
Experimental Protocols
CRISPR/Cas9-Mediated Knockout Validation by Western Blot
This protocol describes the validation of a target protein knockout at the protein level.
Materials:
-
CRISPR-edited and wild-type (WT) cell lines
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[13]
-
Separate proteins by electrophoresis and transfer to a membrane.[14]
-
Block the membrane for 1 hour at room temperature.[14]
-
Incubate with the primary antibody overnight at 4°C.[14]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
-
Detection and Analysis:
dTAG-Mediated Protein Degradation Validation
This protocol outlines the validation of inducible protein degradation using the dTAG system.
Materials:
-
Cell line with CRISPR-mediated knock-in of the FKBP12F36V tag on the target protein.
-
dTAG degrader molecule (e.g., dTAG-13)
-
DMSO (vehicle control)
-
Western blot reagents (as described above)
Procedure:
-
Cell Treatment:
-
Seed the engineered cells and allow them to adhere.
-
Treat cells with a dose-response of the dTAG degrader (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time course (e.g., 1, 2, 4, 8, 24 hours).
-
-
Western Blot Analysis:
-
Following treatment, harvest the cells and perform Western blot analysis as described in the CRISPR knockout protocol.
-
-
Data Analysis:
TMT-Based Quantitative Proteomics for Off-Target Analysis
This protocol provides a high-level overview of using Tandem Mass Tag (TMT)-based proteomics to assess the global proteome changes upon target degradation, enabling the identification of off-target effects.
Materials:
-
Treated and control cell pellets
-
Lysis buffer, DTT, iodoacetamide, and trypsin
-
TMT labeling reagents
-
High-pH reversed-phase fractionation system
-
LC-MS/MS instrument
Procedure:
-
Sample Preparation:
-
Lyse cells, reduce and alkylate proteins, and digest with trypsin to generate peptides.[15]
-
-
TMT Labeling:
-
Fractionation and Mass Spectrometry:
-
Data Analysis:
-
Identify and quantify proteins across all samples.
-
Determine the fold change of all quantified proteins in the treated samples relative to the control.[15]
-
Identify proteins that are significantly up- or down-regulated to assess off-target effects and downstream consequences of target degradation.
-
Visualizing the Pathways and Workflows
To better understand the biological processes and experimental procedures involved in validating target protein degradation, the following diagrams have been generated using the DOT language.
Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.
Caption: Experimental workflow for validating targeted protein degradation.
Caption: Simplified signaling pathway of BRD4 degradation and its downstream effects.
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of the dTAG system in vivo to degrade CDK2 and CDK5 in adult mice and explore potential safety liabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of the dTAG system in vivo to degrade CDK2 and CDK5 in adult mice and explore potential safety liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.addgene.org [blog.addgene.org]
- 7. innovativegenomics.org [innovativegenomics.org]
- 8. Generation and validation of versatile inducible CRISPRi embryonic stem cell and mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Validate CRISPR-Edited Cells using Imaging and Western Blot Detection on a Microplate Reader [moleculardevices.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. promega.com [promega.com]
- 17. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.jp]
- 18. BAF_Protocol_014_TMT-Based proteomics: Isobaric isotope labeling quantitative method [protocols.io]
- 19. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Confirming PROTAC Selectivity: A Comparative Guide to Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues in drug discovery by enabling the targeted degradation of previously "undruggable" proteins. A critical aspect of PROTAC development is the rigorous assessment of their selectivity. Ensuring that a PROTAC molecule selectively degrades its intended target with minimal off-target effects is paramount for its therapeutic efficacy and safety. Mass spectrometry-based quantitative proteomics has emerged as the gold standard for comprehensively evaluating the selectivity of PROTACs, providing an unbiased and global view of the proteome upon treatment.[1][2]
This guide provides a comparative overview of the key quantitative proteomics techniques used to confirm PROTAC selectivity. We will delve into the experimental protocols, present comparative data, and discuss the advantages and limitations of each method to help researchers make informed decisions for their PROTAC development programs.
Comparison of Quantitative Proteomics Methods for PROTAC Selectivity
Choosing the right quantitative proteomics strategy is crucial for a thorough assessment of PROTAC selectivity. The three most common approaches are Tandem Mass Tag (TMT) labeling, Label-Free Quantification (LFQ), and Targeted Proteomics. Each method offers distinct advantages and is suited for different stages of PROTAC development.
| Feature | Tandem Mass Tag (TMT) | Label-Free Quantification (LFQ) | Targeted Proteomics (PRM/SRM) |
| Principle | Isobaric chemical labels enable multiplexed analysis of up to 18 samples in a single MS run.[3] | Compares the signal intensities of peptides or spectral counts of proteins across individual MS runs.[4][5] | Pre-selects and monitors specific peptides from the target and known off-target proteins. |
| Throughput | High, due to multiplexing capabilities. | High, as it allows for the analysis of a large number of samples without the need for labeling.[5] | High for a defined set of proteins. |
| Precision & Accuracy | High precision due to internal standards and reduced run-to-run variability.[6] | Can be highly accurate with high-resolution mass spectrometers, but may have lower reproducibility.[4][5] | Highest precision and sensitivity for pre-defined targets. |
| Proteome Coverage | Deep proteome coverage, often identifying and quantifying thousands of proteins.[7][8] | Good proteome coverage, though it may be more challenging to detect low-abundance proteins consistently.[6] | Limited to a pre-selected list of proteins. |
| Cost | Higher, due to the cost of TMT reagents.[9] | More cost-effective as it eliminates the need for expensive labeling reagents.[5][9] | Can be cost-effective for focused analysis. |
| Best Suited For | In-depth selectivity profiling of lead candidates. | High-throughput screening of early-stage PROTAC libraries and large-scale studies.[10][11] | Validation of on-target degradation and specific off-targets identified by global proteomics. |
Quantitative Data from a BRD4 PROTAC Case Study
To illustrate the application of these techniques, the following table summarizes hypothetical quantitative proteomics data for a well-characterized BRD4-targeting PROTAC, ARV-825. This PROTAC is known to degrade BRD2, BRD3, and BRD4 as on-targets and has been reported to have off-target effects on some zinc-finger proteins.[1]
| Protein | Function | Fold Change (PROTAC vs. Vehicle) | Method |
| BRD4 | Epigenetic reader, primary target | -8.5 | TMT |
| BRD2 | BET family member, on-target | -7.9 | TMT |
| BRD3 | BET family member, on-target | -7.2 | TMT |
| c-Myc | Downstream effector of BRD4 | -6.5 | TMT |
| ZNF274 | Zinc-finger protein, potential off-target | -2.1 | TMT |
| BRD4 | Epigenetic reader, primary target | -8.2 | LFQ |
| BRD2 | BET family member, on-target | -7.5 | LFQ |
| BRD3 | BET family member, on-target | -6.9 | LFQ |
| c-Myc | Downstream effector of BRD4 | -6.1 | LFQ |
| ZNF274 | Zinc-finger protein, potential off-target | -1.9 | LFQ |
| BRD4 | Validation of primary target degradation | Confirmed | Targeted Proteomics |
| ZNF274 | Validation of potential off-target | Confirmed | Targeted Proteomics |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the biological context is essential for understanding PROTAC selectivity analysis. The following diagrams, generated using the DOT language, illustrate a typical quantitative proteomics workflow and a key signaling pathway affected by a PROTAC.
Caption: A generalized workflow for quantitative proteomics analysis of PROTAC selectivity.
Caption: Mechanism of action for an Androgen Receptor (AR)-targeting PROTAC.[12][13][14]
Detailed Experimental Protocols
Accurate and reproducible data are the bedrock of any PROTAC selectivity study. Below are detailed protocols for the key quantitative proteomics methods.
Tandem Mass Tag (TMT) Proteomics Protocol
This method allows for the simultaneous identification and quantification of proteins in multiple samples.
-
Cell Culture and PROTAC Treatment:
-
Plate cells at an appropriate density and treat with the PROTAC at various concentrations and time points.
-
Include vehicle-treated controls and a negative control (e.g., a PROTAC with an inactive E3 ligase ligand).
-
-
Cell Lysis and Protein Digestion:
-
Harvest cells, wash with ice-cold PBS, and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce protein disulfide bonds with DTT, alkylate with iodoacetamide, and digest with trypsin overnight.
-
-
TMT Labeling:
-
Label the resulting peptides with the appropriate TMT reagent according to the manufacturer's instructions.
-
Quench the labeling reaction and combine the labeled samples.
-
-
Peptide Fractionation and LC-MS/MS Analysis:
-
Fractionate the pooled, labeled peptides using high-pH reversed-phase liquid chromatography to increase proteome coverage.
-
Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw data using software such as Proteome Discoverer or MaxQuant to identify peptides and quantify the TMT reporter ions.
-
Normalize the data and perform statistical analysis to identify proteins with significant changes in abundance.
-
Label-Free Quantification (LFQ) Proteomics Protocol
This approach is ideal for comparing a large number of samples without the need for chemical labeling.[9][15]
-
Cell Culture and PROTAC Treatment:
-
Follow the same procedure as for TMT proteomics, ensuring highly consistent cell culture and treatment conditions across all samples.
-
-
Cell Lysis and Protein Digestion:
-
Follow the same procedure as for TMT proteomics.
-
-
LC-MS/MS Analysis:
-
Analyze each sample individually by LC-MS/MS. It is crucial to maintain consistent chromatography performance throughout the sample set.
-
-
Data Analysis:
-
Process the raw data using software capable of LFQ analysis (e.g., MaxQuant, Spectronaut).
-
The software will align the chromatograms from all runs and compare the peak intensities or spectral counts for each peptide across the different samples.
-
Normalize the data and perform statistical analysis to determine relative protein abundance.
-
Targeted Proteomics Protocol (Parallel Reaction Monitoring - PRM)
This method is used to validate the degradation of the intended target and specific off-targets identified by global proteomics.
-
Peptide Selection and Assay Development:
-
Select unique, proteotypic peptides for the target protein and potential off-target proteins.
-
Optimize MS parameters (e.g., collision energy) for each target peptide using synthetic stable isotope-labeled (SIL) peptides as internal standards.
-
-
Sample Preparation:
-
Prepare cell lysates from PROTAC- and vehicle-treated cells as described above.
-
Spike in a known amount of the SIL peptides into each sample before digestion.
-
-
LC-MS/MS Analysis:
-
Perform LC-MS/MS analysis using a targeted acquisition method (PRM) where the mass spectrometer is instructed to specifically monitor for the pre-selected target peptides and their fragments.
-
-
Data Analysis:
-
Quantify the endogenous peptides by comparing their peak areas to those of the corresponding SIL internal standards.
-
This allows for accurate and precise quantification of changes in protein abundance.
-
Conclusion
Quantitative proteomics is an indispensable tool in the development of selective and effective PROTACs.[10] By providing a comprehensive view of the cellular proteome, these techniques enable the confident identification of on-target and off-target effects, guiding the optimization of PROTAC candidates. The choice between TMT, LFQ, and targeted proteomics will depend on the specific stage of the drug discovery process, the number of samples, and the depth of analysis required. A multi-pronged approach, often starting with a global proteomics screen (TMT or LFQ) followed by targeted validation, will provide the most robust assessment of PROTAC selectivity, ultimately paving the way for the development of safer and more effective targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Proteome-Wide Evaluation of Two Common Protein Quantification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 9. Label-Free Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 10. panomebio.com [panomebio.com]
- 11. sapient.bio [sapient.bio]
- 12. researchgate.net [researchgate.net]
- 13. Transcription - Androgen Receptor nuclear signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 14. The androgen receptor-targeted proteolysis targeting chimera and other alternative therapeutic choices in overcoming the resistance to androgen deprivation treatment in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
In Vivo Efficacy of PROTACs: A Comparative Analysis of Androgen Receptor and BET Degraders
A detailed guide for researchers, scientists, and drug development professionals on the in vivo performance of Proteolysis Targeting Chimeras (PROTACs), with a focus on ARV-110 and BETd-260, and an illustrative look at the role of PEG4 linkers in PROTAC design.
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its stability, cell permeability, and the formation of a productive ternary complex. While various linker types are employed, polyethylene (B3416737) glycol (PEG) linkers are common due to their hydrophilicity and tunable length. This guide provides a comparative analysis of the in vivo efficacy of two prominent PROTACs, ARV-110 and BETd-260, and discusses the conceptual role of a PEG4 linker in PROTAC architecture.
Comparative In Vivo Efficacy of ARV-110 and BETd-260
The following table summarizes the in vivo efficacy of ARV-110, an Androgen Receptor (AR) degrader, and BETd-260, a Bromodomain and Extra-Terminal (BET) protein degrader. It is important to note that while PEG linkers are frequently used in PROTAC design, ARV-110 utilizes a more rigid piperidine-piperazine linker.[1][2] The specific linker for BETd-260 is not explicitly defined as PEG4 in the reviewed literature, but its high potency underscores the importance of linker optimization.
| PROTAC | Target | E3 Ligase Ligand | Linker Type | Cancer Model | Animal Model | Dosage & Administration | In Vivo Efficacy |
| ARV-110 | Androgen Receptor (AR) | Cereblon (CRBN) | Rigid piperidine-piperazine | Castration-Resistant Prostate Cancer (CRPC), Enzalutamide-Resistant VCaP xenograft | Mice | 10 mg/kg, oral (p.o.), daily | Significant tumor growth inhibition; >90% AR degradation.[3] |
| BETd-260 | BET proteins (BRD2, BRD3, BRD4) | Cereblon (CRBN) | Not explicitly PEG4 | Osteosarcoma (MNNG/HOS xenograft) | Mice | 5 mg/kg, intravenous (i.v.), 3 times a week | ~94% tumor growth inhibition (TGI).[4] |
| BETd-260 | BET proteins (BRD2, BRD3, BRD4) | Cereblon (CRBN) | Not explicitly PEG4 | Hepatocellular Carcinoma (HepG2 & BEL-7402 xenografts) | Mice | 5 mg/kg, intravenous (i.v.), 3 times a week | 49% (HepG2) and 78% (BEL-7402) TGI. |
| BETd-260 | BET proteins (BRD2, BRD3, BRD4) | Cereblon (CRBN) | Not explicitly PEG4 | Acute Leukemia (RS4;11 xenograft) | Mice | Not specified | Rapid tumor regression with >90% regression.[4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are generalized protocols for xenograft studies typical for evaluating PROTAC efficacy.
General Xenograft Model Protocol for Solid Tumors
-
Cell Culture and Implantation:
-
Cancer cell lines (e.g., VCaP for prostate cancer, MNNG/HOS for osteosarcoma) are cultured under standard conditions.
-
A suspension of 1 x 10⁶ to 5 x 10⁷ cells in a mixture of serum-free media and Matrigel is prepared.
-
The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., NOD-SCID or nude mice).
-
-
Tumor Growth Monitoring and Group Randomization:
-
Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Tumor volume is measured 2-3 times per week using calipers and calculated with the formula: (Length x Width²)/2.
-
Once tumors reach the desired size, mice are randomized into vehicle control and treatment groups.
-
-
PROTAC Formulation and Administration:
-
For Oral Administration (e.g., ARV-110): The PROTAC is formulated in a vehicle suitable for oral gavage, such as 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water. The formulation is administered daily at the specified dose.[3]
-
For Intravenous Administration (e.g., BETd-260): The PROTAC is dissolved in a suitable vehicle for intravenous injection (e.g., a solution containing DMSO, PEG300, and saline). The formulation is administered as per the dosing schedule (e.g., three times a week).
-
-
Efficacy and Toxicity Assessment:
-
Tumor volume and body weight are monitored throughout the study. Significant body weight loss (>15-20%) can be an indicator of toxicity.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting to confirm protein degradation).
-
Tumor Growth Inhibition (TGI) is calculated as a percentage.
-
Visualizing PROTAC Mechanisms and Workflows
Conceptual PROTAC with a PEG4 Linker
While the specific examples above do not feature a confirmed PEG4 linker, the following diagram illustrates the general structure of a PROTAC incorporating this common linker type. The PEG4 linker provides flexibility and hydrophilicity, which can be crucial for optimizing the formation of the ternary complex.
In Vivo Efficacy Study Workflow
The following diagram outlines the typical workflow for a preclinical xenograft study to evaluate the in vivo efficacy of a PROTAC.
Androgen Receptor (AR) Signaling Pathway
ARV-110 induces the degradation of the Androgen Receptor, a key driver of prostate cancer. The diagram below illustrates the canonical AR signaling pathway.
BET Protein Signaling Pathway
BETd-260 targets BET proteins, which are epigenetic readers involved in regulating gene transcription. The following diagram shows a simplified mechanism of BET protein function.
References
- 1. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of E3 Ligase Ligands in PROTACs: A Guide for Researchers
Introduction
Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase, coopting the cell's natural ubiquitin-proteasome system (UPS) to induce degradation of the POI.[2] A PROTAC molecule is composed of three key elements: a ligand for the POI (the "warhead"), a ligand for an E3 ligase, and a chemical linker connecting them.[1][3]
The choice of the E3 ligase and its corresponding ligand is a critical decision in PROTAC design, profoundly impacting the resulting degrader's potency, selectivity, and pharmacokinetic properties.[1][4] While the human genome encodes over 600 E3 ligases, a small handful have dominated PROTAC development due to the availability of well-characterized, high-affinity small molecule ligands.[1][2][3] This guide provides a detailed comparison of the most prominently used E3 ligase ligands, presenting quantitative performance data, detailed experimental methodologies, and visual aids to help researchers make informed decisions in their targeted protein degradation campaigns.
The Ubiquitous E3 Ligase Ligands: A Comparative Overview
The efficacy of a PROTAC is determined not just by the binary binding affinities of its ligands but critically by the stability and cooperativity of the ternary complex (POI-PROTAC-E3 ligase) it forms.[2] Different E3 ligases and their ligands offer distinct advantages and disadvantages. The most extensively used ligases in PROTAC design are Cereblon (CRBN), Von Hippel-Lindau (VHL), Mouse Double Minute 2 Homolog (MDM2), and Inhibitors of Apoptosis Proteins (IAPs).[3][5][6]
Cereblon (CRBN) Ligands
Ligands for CRBN are derived from the immunomodulatory imide drug (IMiD) class, which includes thalidomide, lenalidomide, and pomalidomide.[2][5] These are the most widely used E3 ligase ligands in PROTAC development.[2][7]
-
Advantages:
-
Well-established chemistry and readily available synthetic building blocks.[2]
-
Ligands are generally smaller and possess better drug-like properties (e.g., oral bioavailability) compared to peptidic VHL ligands.[1][]
-
Have demonstrated high degradation efficiency for a broad array of target proteins.[2]
-
-
Disadvantages:
-
Potential for off-target effects due to the degradation of CRBN's endogenous neosubstrates, such as IKZF1 and IKZF3, which can lead to immunomodulatory effects or toxicity.[1]
-
Von Hippel-Lindau (VHL) Ligands
VHL is the substrate recognition subunit of the CRL2VHL E3 ligase complex.[1] Small molecule ligands for VHL were developed by mimicking the hydroxyproline (B1673980) motif of its natural substrate, HIF-1α.[1][9]
-
Advantages:
-
PROTACs using VHL ligands often exhibit greater metabolic stability and structural rigidity.[1]
-
The peptidic scaffold offers multiple points for chemical modification, allowing for fine-tuning of physicochemical and pharmacokinetic properties.[1]
-
The availability of stereoisomers (e.g., for the core hydroxyproline motif) can be used to create inactive epimers as ideal negative controls for experiments.[10]
-
-
Disadvantages:
-
VHL ligands are often larger and more peptidic in nature, which can present challenges for cell permeability and oral bioavailability.[11]
-
Mouse Double Minute 2 (MDM2) Ligands
MDM2 is a key negative regulator of the p53 tumor suppressor.[12] Ligands for MDM2, such as nutlin derivatives, were initially developed as inhibitors to disrupt the MDM2-p53 interaction.[1][13]
-
Advantages:
-
Disadvantages:
Inhibitor of Apoptosis Proteins (IAP) Ligands
IAPs are a family of proteins that regulate apoptosis. Ligands for IAPs are often based on antagonists like bestatin.[1]
-
Advantages:
-
May provide an alternative for targets that are resistant to degradation via CRBN or VHL-based PROTACs.[2]
-
-
Disadvantages:
Quantitative Performance Data: Head-to-Head Comparisons
Direct comparison of PROTACs where only the E3 ligase recruiter is varied provides the clearest insight into the ligand's influence on performance. The following tables summarize published data for PROTACs targeting the same protein but utilizing different E3 ligases.
Table 1: Comparison of BRD4 Degraders (BRD4 is a well-characterized target for PROTACs, making it a common benchmark for comparing different degrader designs.)
| Target Protein | E3 Ligase | Ligand | PROTAC Name | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| BRD4 | CRBN | Pomalidomide | dBET1 | 4.3 | >95 | MV4;11 |
| BRD4 | VHL | VH032 derivative | MZ1 | 24 | ~90 | HeLa |
| BRD4 | MDM2 | Nutlin-3 derivative | A1874 | 32 | >98 | HCT116 |
Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are highly dependent on the specific PROTAC architecture (warhead, linker, E3 ligase ligand) and experimental conditions (cell line, treatment time). The data is for illustrative comparison.[4]
Table 2: Comparison of EGFR Degraders (Targeting the Epidermal Growth Factor Receptor (EGFR) is a key strategy in oncology.)
| Target Protein | E3 Ligase | Ligand | PROTAC Name | DC₅₀ (nM) | Cell Line |
| EGFRL858R | VHL | VHL derivative | Compound 68 | 3.3 | H3255 |
| EGFRL858R | CRBN | CRBN derivative | Compound 69 | 25 | H3255 |
Data extracted from a study by Jin et al., 2020, illustrating a case where a VHL-based PROTAC showed higher potency.[16]
Table 3: Comparison of BCR-ABL Degraders (BCR-ABL is an oncogenic fusion protein driving chronic myeloid leukemia.)
| Target Protein | E3 Ligase | Ligand | PROTAC Name | Degradation Selectivity |
| BCR-ABL | CRBN | Pomalidomide | GMB-475 | Degrades both BCR-ABL and c-ABL |
| BCR-ABL | VHL | VHL derivative | SIAIS178 | Selectively degrades c-ABL over BCR-ABL |
| BCR-ABL | RNF114 | Nimbolide | BT1 | Higher selectivity for BCR-ABL |
This comparison highlights how the choice of E3 ligase can dramatically influence the selectivity profile of a PROTAC.[3][10]
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental procedures in PROTAC research.
Caption: The catalytic mechanism of action for a PROTAC, leading to targeted protein degradation.
Caption: A typical experimental workflow for assessing PROTAC-mediated protein degradation.
Caption: A comparative overview of common E3 ligase ligands used in PROTACs.
Experimental Protocols
Accurate and reproducible experimental data are essential for the comparative analysis of PROTACs. Below are generalized methodologies for key experiments.
Western Blot for Protein Degradation Quantification
This is the most common method to determine the extent of target protein degradation.
-
Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.[2]
-
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (and vehicle control) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with cold PBS, then lyse them in RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by a primary antibody for a loading control (e.g., GAPDH, β-actin). Then, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software.[17] Normalize the target protein signal to the loading control signal. Plot the normalized protein levels against the PROTAC concentration to calculate the DC₅₀ and Dₘₐₓ values.[2]
-
-
Confirmation of Mechanism: To verify that degradation is proteasome-dependent, pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding the PROTAC. A rescue of the protein from degradation confirms a proteasome-mediated pathway.[17]
Biophysical Assays for Ternary Complex Formation
Understanding the formation and stability of the ternary complex is crucial for rational PROTAC design.
-
Objective: To measure the binding affinities and cooperativity of the POI-PROTAC-E3 ligase complex.
-
Common Techniques:
-
Fluorescence Polarization (FP): This assay measures changes in the polarization of light emitted from a fluorescently labeled ligand (e.g., a fluorescently tagged VHL or CRBN ligand) upon binding to its protein partner.[18] It can be adapted in a competitive format to determine the binding affinity of unlabeled PROTACs and to measure the stability of the ternary complex.[18][19]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). It is a label-free method that provides a complete thermodynamic profile of the interaction.[20]
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index on a sensor chip. One binding partner is immobilized on the chip, and the other (with or without the PROTAC) is flowed over the surface. This allows for the determination of association (kₐ) and dissociation (kd) rates, from which the equilibrium dissociation constant (Kd) can be calculated.[21]
-
Conclusion and Future Outlook
The selection of an E3 ligase ligand is a multifaceted decision in PROTAC design, with no single choice being universally optimal.[2] CRBN and VHL ligands remain the workhorses of the field, each offering a distinct profile of advantages and limitations. While CRBN-based PROTACs often benefit from superior drug-like properties, VHL-based degraders can provide high potency and opportunities for creating crucial negative controls. MDM2 and IAP-based PROTACs, though less common, present unique opportunities for synergistic activities or for targeting proteins refractory to CRBN/VHL recruitment.
The future of the field lies in expanding the repertoire of available E3 ligases.[3] The discovery of novel ligands for ligases with tissue-specific or disease-specific expression profiles (e.g., DCAF15, RNF114, KEAP1) promises to enhance the selectivity and safety of targeted protein degradation, overcoming current limitations and unlocking the full therapeutic potential of this transformative technology.[1][3][22]
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Thalidomide-Based PROTACs: A Viable Strategy Against Trypanosomatids? | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Profiling Cross-Reactivity of Methylamino-PEG4-Boc Containing PROTACs: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation, the selectivity of a Proteolysis Targeting Chimera (PROTAC) is a paramount consideration. Off-target effects can lead to unforeseen toxicity and diminish the therapeutic window of a potential drug candidate. The linker component of a PROTAC, which connects the target-binding warhead to the E3 ligase-recruiting ligand, plays a crucial role in determining its selectivity profile.[1][2][] This guide provides a comparative framework for assessing the cross-reactivity of PROTACs containing a Methylamino-PEG4-Boc linker and presents alternative strategies to modulate selectivity.
The this compound linker is a member of the polyethylene (B3416737) glycol (PEG) class of linkers, which are widely used in PROTAC design due to their ability to enhance solubility and cell permeability.[4][5] The defined length of the PEG4 chain and the presence of the Boc-protected amine offer specific physicochemical properties and a handle for synthetic modification. However, like all linkers, its composition and length can influence the formation of the ternary complex (target protein-PROTAC-E3 ligase) and, consequently, the degradation selectivity.[1][6] Therefore, a thorough cross-reactivity assessment is essential.
Comparative Analysis of Linker Performance
The primary metrics for evaluating PROTAC efficacy are DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).[6] A comprehensive cross-reactivity profile extends these measurements to known off-targets and, ideally, to the entire proteome.
Below are illustrative tables comparing a hypothetical PROTAC containing a this compound linker with alternatives. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines.[6]
Table 1: On-Target and Off-Target Degradation Profile
| Linker Type | Target Protein | On-Target DC50 (nM) | On-Target Dmax (%) | Off-Target 1 DC50 (nM) | Off-Target 1 Dmax (%) | Off-Target 2 DC50 (nM) | Off-Target 2 Dmax (%) |
| This compound | Target X | 25 | 95 | >1000 | <10 | 800 | 15 |
| Alkyl C8 | Target X | 50 | 90 | 500 | 25 | >1000 | <5 |
| Rigid Piperazine | Target X | 15 | 98 | >1000 | <5 | >1000 | <5 |
| Methylamino-PEG8-Boc | Target X | 40 | 85 | 600 | 30 | 900 | 20 |
Table 2: Global Proteomics Summary (TMT-based Quantification)
| Linker Type | Number of Proteins Quantified | Proteins Significantly Degraded (>50%) | On-Target Rank (by degradation) |
| This compound | ~8000 | 1 (Target X) | 1 |
| Alkyl C8 | ~8000 | 3 (Target X, Off-Target 1, Off-Target 3) | 1 |
| Rigid Piperazine | ~8000 | 1 (Target X) | 1 |
| Methylamino-PEG8-Boc | ~8000 | 4 (Target X, Off-Target 1, Off-Target 4, Off-Target 5) | 1 |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approach to profiling cross-reactivity, the following diagrams are provided.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Techniques for Determining Drug-to-Antibody Ratio (DAR)
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of antibody-drug conjugates (ADCs) that profoundly influences their efficacy and safety.[1][2][3] Accurate and precise determination of the average DAR and the distribution of different drug-loaded species is therefore essential throughout the discovery, development, and manufacturing of these complex biotherapeutics. This guide provides a comprehensive comparison of the most widely used analytical techniques for DAR determination: Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RPLC), and Mass Spectrometry (MS).
Quantitative Comparison of DAR Analysis Techniques
The selection of an appropriate analytical method for DAR determination depends on various factors, including the stage of drug development, the specific characteristics of the ADC, and the desired level of information. The following table summarizes the key performance attributes of the four primary techniques.
| Feature | UV/Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase Liquid Chromatography (RPLC) | Mass Spectrometry (MS) |
| Principle | Measures absorbance at two wavelengths to determine the concentrations of the antibody and the drug based on their respective extinction coefficients.[4][5] | Separates ADC species based on differences in hydrophobicity under non-denaturing conditions.[6][7][8] | Separates ADC components (intact, or reduced light and heavy chains) based on hydrophobicity under denaturing conditions.[9][10] | Measures the mass-to-charge ratio of intact ADCs or their subunits to identify and quantify different drug-loaded species.[1][11][12] |
| Information Provided | Average DAR.[][14] | Average DAR, drug-load distribution, and detection of unconjugated antibody.[6][14] | Average DAR and drug-load distribution of light and heavy chains (after reduction).[10][15] | Average DAR, drug-load distribution, precise mass confirmation of all species, and identification of post-translational modifications.[11][16] |
| Sample Throughput | High | Medium | Medium | Low to Medium |
| Instrumentation | Standard UV/Vis Spectrophotometer | HPLC/UHPLC system with a HIC column and UV detector. | HPLC/UHPLC system with a reversed-phase column and UV or MS detector.[10] | LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[1][2] |
| Advantages | Simple, rapid, and requires minimal sample preparation.[3][] | Robust, highly reproducible, and analyzes the intact ADC under native conditions, preserving its structure.[7][8] | High resolution and compatibility with MS.[9][17] | Provides the most detailed and specific information, including direct mass measurement.[11][12] |
| Limitations | Only provides an average DAR and is susceptible to interference from other chromophores. Requires accurate extinction coefficients.[][14] | Not directly compatible with MS due to the high salt concentrations in the mobile phase. May have lower resolution for complex ADCs.[8][18] | Denaturing conditions can alter the ADC structure. Analysis of cysteine-linked ADCs often requires reduction.[10][14] | High cost of instrumentation and more complex data analysis.[19] |
| Typical Application | Routine analysis in process development and quality control for well-characterized ADCs.[] | Gold standard for characterization and quality control of cysteine-linked ADCs.[6][7] | Orthogonal method to HIC, particularly for ADCs that are not well-resolved by HIC, and for LC-MS analysis.[9][15] | In-depth characterization, investigation of heterogeneity, and analysis of complex ADCs.[12][16] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible DAR values. Below are representative protocols for each of the discussed analytical techniques.
UV/Vis Spectroscopy for Average DAR Determination
This method relies on the Beer-Lambert law to calculate the concentrations of the antibody and the conjugated drug by measuring the absorbance of the ADC solution at two different wavelengths.[]
Materials:
-
ADC sample
-
Formulation buffer (or a suitable buffer with low absorbance at the measurement wavelengths)
-
UV/Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Determine Extinction Coefficients: Accurately determine the molar extinction coefficients of the unconjugated antibody and the free drug at two selected wavelengths. Typically, 280 nm is used for the antibody, and the wavelength of maximum absorbance (λmax) is used for the drug.[]
-
Sample Preparation: Dilute the ADC sample with the formulation buffer to a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Absorbance Measurement: Measure the absorbance of the diluted ADC sample at the two selected wavelengths (e.g., 280 nm and the drug's λmax).
-
Calculation of Concentrations: Use the following simultaneous equations to solve for the concentration of the antibody (C_Ab) and the drug (C_Drug):
-
A_λ1 = (ε_Ab,λ1 * C_Ab) + (ε_Drug,λ1 * C_Drug)
-
A_λ2 = (ε_Ab,λ2 * C_Ab) + (ε_Drug,λ2 * C_Drug) Where A is the absorbance at a specific wavelength (λ), and ε is the molar extinction coefficient.
-
-
DAR Calculation: Calculate the average DAR using the following formula:
-
Average DAR = C_Drug / C_Ab
-
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
HIC separates ADC species based on their hydrophobicity. The addition of a hydrophobic drug molecule increases the overall hydrophobicity of the antibody, leading to stronger retention on the HIC column.[6]
Materials:
-
ADC sample
-
Mobile Phase A (High salt): e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B (Low salt): e.g., 50 mM Sodium Phosphate, pH 7.0
-
HIC column (e.g., Butyl or Phenyl chemistry)
-
HPLC/UHPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Chromatographic Conditions:
-
Column: TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Gradient:
-
0-2 min: 0% B
-
2-12 min: 0-100% B
-
12-14 min: 100% B
-
14-16 min: 100-0% B
-
16-20 min: 0% B
-
-
-
Data Analysis:
-
Integrate the peak areas for each resolved species (unconjugated antibody, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Peak Area_i * DAR_i) / 100 Where i represents each ADC species.[15]
-
-
Reversed-Phase Liquid Chromatography (RPLC) for DAR Analysis of Reduced ADCs
RPLC is a powerful technique that often requires the reduction of interchain disulfide bonds in cysteine-linked ADCs to separate the light and heavy chains.[10]
Materials:
-
ADC sample
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Reversed-phase column (e.g., C4 or C8)
-
HPLC/UHPLC system with a UV or MS detector
Procedure:
-
Sample Reduction:
-
To 100 µg of ADC, add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to ensure complete reduction.
-
-
Chromatographic Conditions:
-
Column: Agilent ZORBAX RRHD 300SB-C8, 2.1 x 100 mm, 3.5 µm
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 75°C
-
Detection: UV at 280 nm or MS
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 25% B
-
2-17 min: 25-50% B
-
17-18 min: 50-90% B
-
18-20 min: 90% B
-
20-22 min: 90-25% B
-
22-25 min: 25% B
-
-
-
Data Analysis:
-
Integrate the peak areas for the unconjugated and conjugated light and heavy chains.
-
Calculate the weighted average DAR based on the relative peak areas and the number of drugs on each chain.[15]
-
Mass Spectrometry (MS) for Intact ADC Analysis
Native MS allows for the analysis of intact ADCs, providing precise mass information for each drug-loaded species.[11]
Materials:
-
ADC sample
-
Volatile buffer for native MS (e.g., 150 mM Ammonium Acetate, pH 7.0)
-
LC-MS system (e.g., UHPLC coupled to a Q-TOF or Orbitrap mass spectrometer)
Procedure:
-
Sample Preparation: Desalt the ADC sample into the volatile buffer using a suitable method (e.g., size-exclusion chromatography or buffer exchange spin columns).
-
LC-MS Conditions:
-
LC System: Waters ACQUITY UPLC I-Class
-
Column: Waters ACQUITY UPLC Protein BEH SEC Column, 200Å, 1.7 µm, 4.6 x 150 mm
-
Mobile Phase: 150 mM Ammonium Acetate, pH 7.0
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 25°C
-
MS System: Waters SYNAPT G2-S
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Capillary Voltage: 3.0 kV
-
Sampling Cone: 80 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 250°C
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum.
-
Identify the mass of each ADC species (unconjugated, DAR1, DAR2, etc.).
-
Calculate the relative abundance of each species from the deconvoluted spectrum.
-
Calculate the weighted average DAR based on the relative abundances.[1]
-
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for each DAR analysis technique.
Figure 1. Workflow for average DAR determination using UV/Vis Spectroscopy.
Figure 2. Workflow for DAR analysis using Hydrophobic Interaction Chromatography (HIC).
Figure 3. Workflow for DAR analysis of a reduced ADC using Reversed-Phase Liquid Chromatography (RPLC).
Figure 4. Workflow for intact ADC analysis using Mass Spectrometry (MS).
References
- 1. agilent.com [agilent.com]
- 2. hpst.cz [hpst.cz]
- 3. DAR Value Determination - Creative Proteomics [creative-proteomics.com]
- 4. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. molnar-institute.com [molnar-institute.com]
- 11. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmiweb.com [pharmiweb.com]
- 15. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. tandfonline.com [tandfonline.com]
- 19. adcreview.com [adcreview.com]
A Researcher's Guide to Measuring Binding Affinity: Isothermal Titration Calorimetry (ITC) vs. Key Alternatives
For researchers, scientists, and professionals in drug development, the precise measurement of binding affinity is a cornerstone of understanding molecular interactions. Isothermal Titration Calorimetry (ITC) is widely regarded as the "gold standard" for its direct, in-solution measurement of binding thermodynamics. However, a suite of powerful alternative techniques, each with distinct advantages, offers a broader toolkit for characterizing these fundamental interactions. This guide provides an objective comparison of ITC with its primary alternatives—Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI)—supported by experimental data and detailed protocols to inform your selection of the most appropriate method for your research needs.
At a Glance: Comparing Key Binding Affinity Techniques
The choice of technique often hinges on the specific requirements of the experiment, including the nature of the interacting molecules, the desired throughput, and the type of data needed (thermodynamic vs. kinetic). The table below summarizes the key performance characteristics of ITC, SPR, and BLI.
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) |
| Principle | Measures heat change upon binding | Measures change in refractive index near a sensor surface | Measures interference pattern of light reflected from a biosensor tip |
| Measurement Type | In-solution | Surface-based | Surface-based |
| Label-Free | Yes | Yes | Yes |
| Primary Data Output | K D , ΔH, ΔS, Stoichiometry (n)[1][2] | k on , k off , K D[3] | k on , k off , K D[4] |
| Thermodynamics | Direct measurement of all thermodynamic parameters[5][6] | Can be determined via van't Hoff analysis | Limited thermodynamic characterization[3][5] |
| Kinetics | Not directly measured[3] | Real-time kinetic data[3] | Real-time kinetic data[4] |
| Affinity Range (K D ) | 10 nM to 100 µM (down to pM with competition assays) | pM to mM range[3][5] | nM to mM range |
| Sample Consumption | High (e.g., 300-500 µL)[3] | Low to moderate (e.g., 25-100 µL per injection) | Low (e.g., 4 µL for some systems)[4] |
| Throughput | Low (0.25–2 hours per assay)[6] | Moderate to high | High (up to 16 sensors simultaneously)[4] |
| Immobilization | Not required[6] | Ligand is immobilized on a sensor chip | Ligand is immobilized on a biosensor tip |
| Crude Samples | Not recommended | Possible with robust systems[5] | Well-suited for crude samples (e.g., lysates)[7] |
Understanding the Methodologies
Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard
ITC directly measures the heat released or absorbed during a binding event.[1][2] This allows for the simultaneous determination of the binding affinity (K D ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction in a single, label-free experiment conducted in solution.[1][2] This comprehensive thermodynamic profile provides deep insights into the driving forces behind the molecular interaction.
Surface Plasmon Resonance (SPR): Real-Time Kinetics
SPR is a label-free, optical technique that measures changes in the refractive index at the surface of a sensor chip where a ligand is immobilized.[8] This allows for the real-time monitoring of the association and dissociation of an analyte as it flows over the surface. The primary output of an SPR experiment is kinetic data, including the association rate constant (k on ) and the dissociation rate constant (k off ), from which the equilibrium dissociation constant (K D ) can be calculated.[3]
Bio-Layer Interferometry (BLI): High-Throughput Screening
BLI is another optical, label-free technique that measures biomolecular interactions in real-time.[4] It analyzes the interference pattern of white light reflected from the surface of a biosensor tip.[4] Similar to SPR, a ligand is immobilized on the biosensor tip, and the binding of an analyte is detected as a change in the thickness of the biological layer on the tip. A key advantage of BLI is its fluidics-free design, which makes it highly amenable to high-throughput screening and the analysis of crude samples.[7]
Choosing the Right Technique: A Decision Guide
The selection of an appropriate binding affinity assay is a critical decision in experimental design. The following diagram outlines a logical approach to choosing between ITC, SPR, and BLI based on key experimental questions.
Detailed Experimental Protocols
Isothermal Titration Calorimetry (ITC) Protocol
This protocol provides a general framework for a protein-ligand binding experiment.
-
Sample Preparation:
-
Express and purify the protein (macromolecule) and synthesize or purify the ligand. High purity is critical for accurate measurements.
-
Dialyze both the protein and ligand samples extensively against the same buffer to minimize heats of dilution.[9] The final dialysis buffer should be used for all dilutions.
-
Accurately determine the concentrations of the protein and ligand solutions.
-
Degas all solutions immediately before use to prevent air bubbles in the calorimeter.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and injection syringe according to the manufacturer's instructions.
-
Set the experimental temperature (e.g., 25°C) and allow the instrument to equilibrate.
-
Set the stirring speed (e.g., 750 rpm) and reference power.
-
-
Experiment Execution:
-
Load the protein solution into the sample cell (typically ~200-350 µL).
-
Load the ligand solution into the injection syringe (typically ~40-100 µL). The ligand concentration should ideally be 10-20 times that of the protein concentration.
-
Perform a small initial injection (e.g., 0.5 µL) to remove any air from the syringe tip and to allow for analysis of the first data point.
-
Proceed with a series of subsequent injections (e.g., 15-30 injections of 1-2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the peaks in the raw thermogram to determine the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine K D , ΔH, and the stoichiometry (n).
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the obtained values.
-
Surface Plasmon Resonance (SPR) Protocol
This protocol outlines a typical kinetic analysis experiment.
-
Sample and Sensor Chip Preparation:
-
Prepare the ligand and analyte in a suitable running buffer. The running buffer should be filtered and degassed.
-
Select a sensor chip appropriate for the ligand and immobilization chemistry (e.g., CM5 chip for amine coupling).
-
Prepare the analyte in a series of concentrations spanning at least 10-fold below and 10-fold above the expected K D .[10]
-
-
Ligand Immobilization:
-
Prime the instrument with running buffer.
-
Activate the sensor chip surface (e.g., with a mixture of EDC/NHS for amine coupling).
-
Inject the ligand solution over the activated surface to achieve the desired immobilization level. For kinetic analysis, a low-density surface is often preferred to minimize mass transport limitations.[11]
-
Deactivate any remaining active groups on the surface (e.g., with ethanolamine).
-
-
Analyte Binding and Dissociation:
-
Inject the running buffer over the ligand-immobilized surface and a reference surface to establish a stable baseline.
-
Inject the lowest concentration of the analyte for a defined period to monitor the association phase.[12]
-
Switch back to flowing running buffer to monitor the dissociation phase.[12]
-
If necessary, inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.
-
Repeat the injection cycle for each concentration of the analyte.
-
-
Data Analysis:
-
Reference-subtract the data by subtracting the signal from the reference channel from the signal from the ligand-immobilized channel.
-
Globally fit the association and dissociation curves from all analyte concentrations to a kinetic binding model (e.g., 1:1 Langmuir binding).
-
The fitting will yield the association rate constant (k on ), dissociation rate constant (k off ), and the equilibrium dissociation constant (K D = k off /k on ).
-
Bio-Layer Interferometry (BLI) Protocol
This protocol describes a standard kinetic characterization assay.
-
Assay Setup:
-
Hydrate the biosensor tips in the assay buffer within a 96- or 384-well microplate.
-
Prepare the ligand and analyte solutions in the assay buffer.
-
Aliquot the buffer, ligand, and various concentrations of the analyte into different wells of the microplate.
-
-
Experiment Execution (Dip and Read Format):
-
Baseline: Dip the biosensor tips into buffer-containing wells to establish an initial stable baseline.[13]
-
Loading: Move the biosensors to the wells containing the ligand to allow for immobilization onto the tip surface.[13]
-
Second Baseline: Dip the ligand-coated biosensors back into buffer wells to establish a new baseline prior to association.
-
Association: Move the biosensors to the wells containing different concentrations of the analyte to measure the binding interaction.[13]
-
Dissociation: Transfer the biosensors back to buffer-containing wells to monitor the dissociation of the analyte from the ligand.[13]
-
-
Data Analysis:
-
The instrument software records the wavelength shift (in nm) over time, generating a sensorgram for each interaction.
-
Align and process the data, including subtracting the reference sensor data.
-
Globally fit the association and dissociation curves from the different analyte concentrations to a suitable binding model.
-
The analysis provides the kinetic constants (k on and k off ) and the affinity (K D ).
-
References
- 1. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 3. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 4. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 5. xantec.com [xantec.com]
- 6. nicoyalife.com [nicoyalife.com]
- 7. BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions - Sartorius Croatia [sartorius.hr]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. dhvi.duke.edu [dhvi.duke.edu]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. sartorius.com [sartorius.com]
The "Linker" in the Driving Seat: A Comparative Guide to PROTAC Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the pharmacokinetic profiles of key PROTAC linker types, supported by experimental data.
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened up new frontiers in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules are composed of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial connecting linker.[1] Far from being a passive spacer, the linker's chemical composition, length, and rigidity profoundly influence the efficacy, selectivity, and, most critically, the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of the PROTAC.[2] This guide provides a comparative analysis of the pharmacokinetic properties conferred by different linker classes, supported by experimental data, to inform the rational design of next-generation protein degraders.
The Influence of Linker Composition on Pharmacokinetic Profiles
The linker is a key determinant of a PROTAC's absorption, distribution, metabolism, and excretion (ADME) properties.[3] The choice of linker—ranging from flexible polyethylene (B3416737) glycol (PEG) and alkyl chains to more rigid cyclic structures—can dramatically alter a PROTAC's solubility, cell permeability, and metabolic stability.
-
Flexible Linkers (PEG and Alkyl Chains): Polyethylene glycol (PEG) linkers are frequently used due to their hydrophilicity, which can enhance the solubility of the often large and hydrophobic PROTAC molecule.[4] Alkyl chains, another common flexible linker, are more hydrophobic and can influence membrane permeability.[5] While flexibility can be advantageous for achieving a productive ternary complex, long and flexible linkers can be more susceptible to metabolic degradation by enzymes like cytochrome P450s.[6]
-
Rigid Linkers (e.g., Piperazine (B1678402), Piperidine (B6355638), Cycloalkanes): Incorporating rigid moieties such as piperazine or piperidine rings into the linker has emerged as a successful strategy to improve pharmacokinetic properties.[6] These rigid structures can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability and improving metabolic stability by shielding susceptible sites from enzymatic degradation.[7] Notably, the clinically advanced PROTACs, ARV-110 and ARV-471, both feature short, rigid linkers containing piperidine and piperazine moieties.[6]
Data Presentation: A Comparative Look at BRD4-Targeting PROTACs
Direct head-to-head in vivo pharmacokinetic studies comparing a systematic series of PROTACs where only the linker type is varied are not abundantly available in the public domain. However, by examining well-characterized PROTACs targeting the same protein, in this case, Bromodomain-containing protein 4 (BRD4), we can draw valuable comparisons. ARV-771, dBET1, and MZ1 are prominent BRD4-targeting PROTACs, each featuring a distinct linker architecture.
| Parameter | ARV-771 | dBET1 | MZ1 |
| Linker Type | PEG-based | Alkyl/Ether-based | PEG-based |
| E3 Ligase Ligand | VHL | CRBN | VHL |
| Dose & Route | 1 mg/kg IV | 50 mg/kg IP | 5 mg/kg IV |
| Cmax | - | 392 nM | - |
| Tmax | - | 0.5 h | - |
| AUC | 0.70 µM·h | 2109 h*ng/mL | 3,760 nM·h |
| Clearance (CL) | 24.0 mL/min/kg | - | 20.7% of liver blood flow |
| Volume of Distribution (Vss) | 5.28 L/kg | - | 0.38 L/kg |
| Half-life (t1/2) | - | 6.69 h (terminal) | 1.04 h |
| Bioavailability (F) | 100% (10 mg/kg SC) | - | - |
| Data compiled from preclinical studies in mice.[3] |
This data highlights the significant impact of the overall molecular structure, including the linker, on the pharmacokinetic profile of a PROTAC.
Mandatory Visualization
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.
In Vivo Pharmacokinetic Studies in Mice[3]
-
Animal Models: Male CD-1 or BALB/c mice (8-12 weeks of age) are typically used. Animals are housed in a controlled environment with a standard diet and water ad libitum.
-
Compound Formulation and Administration:
-
Intravenous (IV): PROTACs are formulated in a vehicle such as a solution of 5% DMSO, 10% Solutol HS 15, and 85% saline. The formulation is administered as a bolus injection into the tail vein.
-
Oral (PO): For oral dosing, PROTACs are often formulated as a suspension in a vehicle like 0.5% methylcellulose (B11928114) in water.
-
-
Blood Sampling: Serial blood samples (approximately 50-100 µL) are collected at predetermined time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood is collected via retro-orbital bleeding or from the tail vein into tubes containing an anticoagulant (e.g., EDTA).
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of the PROTACs are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. A standard curve is prepared by spiking known concentrations of the PROTAC into blank plasma. An internal standard is used to ensure accuracy and precision.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis with software such as WinNonlin. Key pharmacokinetic parameters including Cmax, Tmax, AUC, clearance, volume of distribution, and half-life are calculated.
In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
-
Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with human liver microsomes.
-
Materials: Test PROTAC compound, Human Liver Microsomes (HLM), NADPH regenerating system, Phosphate (B84403) buffer (pH 7.4), and Acetonitrile (B52724) with an internal standard.
-
Procedure:
-
Preparation: Prepare working solutions of the test PROTAC in phosphate buffer. The final concentration of any organic solvent (e.g., DMSO) should be low (<1%) to avoid inhibiting enzyme activity.
-
Incubation: Pre-warm a mixture of HLM and phosphate buffer at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system and the test PROTAC.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.
-
-
Data Analysis: Quantify the remaining concentration of the parent PROTAC at each time point. Plot the natural logarithm of the percentage of the remaining PROTAC versus time to determine the half-life (t1/2) and intrinsic clearance (Clint).
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane, simulating the gastrointestinal barrier.
-
Principle: A 96-well filter plate (donor plate) is coated with a lipid solution to form an artificial membrane. This plate is placed on an acceptor plate containing buffer. The PROTAC is added to the donor plate, and its diffusion into the acceptor plate is measured over time.
-
Procedure:
-
Membrane Formation: Coat the filter membrane of the donor plate with a lipid solution (e.g., lecithin (B1663433) in dodecane).
-
Assay Setup: Add buffer to the acceptor plate. Add the test PROTAC solution to the donor plate. Place the donor plate onto the acceptor plate to form a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-VD * VA / ((VD + VA) * Area * time)) * ln(1 - [Drug]acceptor / [Drug]equilibrium) Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the filter area, and time is the incubation time.
Conclusion
The linker is a critical and multifaceted component of a PROTAC molecule, with a profound impact on its pharmacokinetic profile and overall in vivo performance. While flexible linkers like PEG and alkyl chains offer synthetic convenience and can modulate solubility, the trend towards more rigid linkers containing cyclic moieties has demonstrated significant advantages in improving metabolic stability and oral bioavailability. The selection of an optimal linker requires a multi-parameter optimization process, balancing the need for a stable and productive ternary complex with the achievement of desirable drug-like properties. The experimental protocols and comparative data presented in this guide offer a framework for the robust evaluation of novel PROTAC molecules. By carefully considering the principles of "linkerology" and employing rigorous experimental validation, the full therapeutic potential of PROTACs can be realized.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rational design of the linkers in targeting chimeras - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04859A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Monitoring Intracellular Ternary Complex Formation: A Comparison of Leading Assay Technologies
For researchers, scientists, and drug development professionals navigating the intricate world of cellular signaling, the ability to accurately monitor the formation of intracellular ternary complexes is paramount. This is particularly crucial in the burgeoning field of targeted protein degradation, where molecules like PROTACs (Proteolysis Targeting Chimeras) function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This guide provides an objective comparison of leading technologies used to quantify this critical event, with a focus on NanoBRET assays and its alternatives. We present supporting experimental data, detailed methodologies, and visual workflows to empower informed decisions in your research.
The formation of a ternary complex—comprising a target protein, a small molecule inducer (e.g., a PROTAC), and a partner protein (e.g., an E3 ligase)—is the foundational step in many targeted therapeutic strategies. The ability to quantitatively measure the kinetics, potency, and stability of these complexes within the native cellular environment is essential for the development of effective therapeutics. This guide delves into the principles, performance, and practical considerations of four prominent assay technologies: NanoBRET™, Lumit™, AlphaLISA®, and BioID.
At a Glance: Comparison of Ternary Complex Formation Assays
To facilitate a clear understanding of the strengths and limitations of each technology, the following table summarizes their key characteristics.
| Feature | NanoBRET™ | Lumit™ | AlphaLISA® | BioID |
| Assay Principle | Bioluminescence Resonance Energy Transfer (BRET) | Split Luciferase Complementation | Amplified Luminescent Proximity Homogeneous Assay | Proximity-dependent Biotinylation |
| Assay Type | Live-cell or lytic | Biochemical (lysed cells or purified proteins) | Biochemical (lysed cells or purified proteins) | Live-cell labeling, followed by lysis and pulldown |
| Readout | Ratiometric luminescent signal | Luminescent signal | Amplified luminescent signal | Mass spectrometry or Western blot |
| Kinetic Measurements | Yes, in real-time | No, endpoint assay | No, endpoint assay | No, cumulative labeling over time |
| Throughput | High-throughput compatible (96- and 384-well) | High-throughput compatible | High-throughput compatible | Lower throughput, requires downstream processing |
| Sensitivity | High, can detect interactions at endogenous expression levels[1] | High | Very high due to signal amplification | High, can detect transient and weak interactions[2][3] |
| Proximity Range | ~10 nm[4] | Dependent on antibody size | ~200 nm | ~10 nm radius |
| Protein Labeling | Genetic fusion to NanoLuc® and HaloTag® | Labeled antibodies or tagged proteins | Antibody- or tag-coated beads | Genetic fusion to a promiscuous biotin (B1667282) ligase |
| Key Advantage | Real-time kinetics in live cells | No genetic modification of target proteins required | High sensitivity and no-wash format | Identifies proximal interactors in an unbiased manner |
| Key Limitation | Requires genetic engineering of cells | Indirect detection, potential for antibody-induced artifacts | Susceptible to interference from sample matrix components | Provides a historical record of proximity, not real-time dynamics |
In-Depth Technology Profiles
NanoBRET™ Assays: A Real-Time Window into Cellular Dynamics
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) technology is a powerful tool for studying protein-protein interactions in living cells.[4][5] It relies on the energy transfer from a bright NanoLuc® luciferase donor to a fluorescent HaloTag® acceptor when they are in close proximity (<10 nm).[4]
Signaling Pathway and Experimental Workflow:
In a typical NanoBRET ternary complex assay, the target protein is fused to NanoLuc®, and the partner protein (e.g., an E3 ligase) is fused to HaloTag®. The addition of a PROTAC brings the donor and acceptor into proximity, resulting in an increase in the BRET signal.
Experimental Protocol: NanoBRET Ternary Complex Assay
-
Cell Culture and Transfection: Co-transfect HEK293 cells with plasmids encoding the NanoLuc®-tagged target protein and the HaloTag®-tagged E3 ligase. Alternatively, use CRISPR/Cas9 to endogenously tag the target protein with HiBiT in a cell line stably expressing LgBiT.[1]
-
Plating: Plate the transfected or engineered cells in a 96- or 384-well white assay plate.
-
HaloTag® Labeling: Add the HaloTag® NanoBRET® 618 ligand to the cells and incubate to allow for labeling of the HaloTag® fusion protein.
-
Compound Treatment: Add the PROTAC or other small molecule of interest to the wells at various concentrations.
-
Substrate Addition: Add the Nano-Glo® Vivazine substrate to the wells.[1]
-
Signal Detection: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped with the appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
Lumit™ Immunoassays: A Homogeneous, No-Wash Alternative
The Lumit™ technology is based on the split NanoLuc® luciferase system (NanoBiT®).[6] It utilizes two low-affinity subunits, Large BiT (LgBiT) and Small BiT (SmBiT), which are chemically conjugated to antibodies or affinity reagents. When these antibodies bind to their respective epitopes on the target proteins within a complex, LgBiT and SmBiT are brought into proximity, reconstituting a functional luciferase and generating a luminescent signal.
Signaling Pathway and Experimental Workflow:
In a Lumit ternary complex assay, one protein is recognized by an antibody conjugated to LgBiT, and the other protein is recognized by an antibody conjugated to SmBiT. The PROTAC induces the formation of the ternary complex, bringing the antibodies and their luciferase fragments together.
Experimental Protocol: Lumit™ Ternary Complex Immunoassay
-
Sample Preparation: Prepare cell lysates or purified protein samples containing the target protein and E3 ligase.
-
Compound Addition: Add the PROTAC or other test compounds to the wells of a white assay plate.
-
Antibody Addition: Add the Lumit™ antibody mix containing the LgBiT- and SmBiT-labeled antibodies.
-
Incubation: Incubate the plate at room temperature to allow for ternary complex formation and antibody binding.
-
Substrate Addition: Add the Lumit™ detection reagent containing the luciferase substrate.
-
Signal Detection: Measure the luminescent signal using a standard luminometer.
AlphaLISA® Assays: Amplified Signal for High-Sensitivity Detection
AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that enables the detection of molecular interactions in a no-wash format.[7][8] It utilizes two types of beads: Donor beads that contain a photosensitizer and Acceptor beads that contain a chemiluminescent substrate. When the beads are brought into close proximity (~200 nm) by a molecular interaction, excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent reaction that emits light at 615 nm.
Signaling Pathway and Experimental Workflow:
For a ternary complex assay, one protein is captured by an antibody on a Donor bead, and the other protein is captured by an antibody on an Acceptor bead. The PROTAC facilitates the formation of the complex, bringing the beads together and generating a signal.
Experimental Protocol: AlphaLISA® Ternary Complex Assay
-
Reagent Preparation: Prepare the target protein, E3 ligase, and PROTAC dilutions in the appropriate AlphaLISA® buffer.
-
Complex Formation: In a 384-well ProxiPlate®, incubate the target protein, E3 ligase, and PROTAC to allow for ternary complex formation.[9]
-
Bead Addition: Add the AlphaLISA® Acceptor beads conjugated with an antibody against one of the proteins, followed by the addition of the Donor beads conjugated with an antibody against the other protein.
-
Incubation: Incubate the plate in the dark at room temperature to allow for bead-complex binding.
-
Signal Detection: Read the plate on an Alpha-enabled plate reader.
BioID: Unbiased Discovery of Proximal Interactors
BioID (Proximity-dependent Biotin Identification) is a unique method for identifying protein-protein interactions in living cells.[2][3] It utilizes a promiscuous biotin ligase (BirA) fused to a protein of interest. When expressed in cells and provided with biotin, BirA biotinylates proteins in its immediate vicinity (~10 nm radius). These biotinylated proteins can then be captured and identified by mass spectrometry.
Signaling Pathway and Experimental Workflow:
In the context of ternary complex formation, one could fuse BirA* to either the target protein or the E3 ligase. Upon addition of a PROTAC, the formation of the ternary complex would bring the other components into the biotinylation radius of BirA*, leading to their labeling and subsequent identification.
Experimental Protocol: BioID for Ternary Complex Analysis
-
Vector Construction and Cell Line Generation: Create a stable cell line expressing the protein of interest fused to BirA*.[10]
-
Cell Culture and Treatment: Culture the cells and treat with the PROTAC or vehicle control.
-
Biotin Labeling: Add biotin to the culture medium to initiate proximity-dependent biotinylation.[11]
-
Cell Lysis: Lyse the cells under denaturing conditions to stop the biotinylation reaction and solubilize proteins.[11]
-
Streptavidin Affinity Purification: Use streptavidin-coated beads to capture the biotinylated proteins.[10]
-
Elution and Sample Preparation: Elute the captured proteins from the beads.
-
Mass Spectrometry: Analyze the eluted proteins by mass spectrometry to identify the interactors.
-
Data Analysis: Compare the identified proteins between the PROTAC-treated and control samples to identify components of the ternary complex.
Concluding Remarks
The choice of assay for monitoring intracellular ternary complex formation depends on the specific research question, available resources, and desired throughput. NanoBRET™ assays offer the unique advantage of real-time kinetic measurements in living cells, providing a dynamic view of complex formation. Lumit™ and AlphaLISA® are excellent high-throughput options for biochemical screening and validation, with Lumit™ offering a simpler workflow and AlphaLISA® providing exceptional sensitivity. BioID stands out as a powerful discovery tool for identifying the components of a complex in an unbiased manner within the cellular context.
By understanding the principles and practicalities of each of these technologies, researchers can select the most appropriate method to advance their understanding of ternary complex formation and accelerate the development of novel therapeutics that modulate these critical cellular events.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cjur.ca [cjur.ca]
- 4. NanoBRET: The Bright Future of Proximity-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selvita.com [selvita.com]
- 6. Custom Assay Development Services [promega.in]
- 7. SLAS2024 [slas2024.eventscribe.net]
- 8. Optimizing a ternary complex assay with AlphaLISA Toolbox reagents for targeted protein degradation applications | Revvity [revvity.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. BioID: A Screen for Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. usherbrooke.ca [usherbrooke.ca]
Evaluating the Therapeutic Window of PROTACs: A Comparative Guide to Linker Performance
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins. Unlike traditional inhibitors that simply block a protein's function, PROTACs hijack the cell's own ubiquitin-proteasome system to induce the degradation of the target protein. This catalytic mechanism can lead to a more profound and durable therapeutic effect.
A critical component of a PROTAC is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The linker is not merely a passive spacer; its length, composition, and attachment points profoundly influence the PROTAC's efficacy, selectivity, and pharmacokinetic properties, all of which are crucial determinants of its therapeutic window. This guide provides a comparative analysis of PROTACs with different linkers, supported by experimental data, to aid in the rational design of next-generation protein degraders.
The Decisive Role of the Linker in PROTAC Efficacy
The linker plays a pivotal role in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1][2] The geometry of this complex is critical for efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[3] An optimal linker facilitates the ideal orientation of the target protein and the E3 ligase, maximizing the efficiency of the degradation process.[4] Conversely, a suboptimal linker can lead to steric hindrance, preventing the formation of a stable ternary complex, or it may position the two proteins in a way that is not conducive to ubiquitination.[4]
Furthermore, the physicochemical properties of the linker, such as its hydrophilicity, rigidity, and metabolic stability, significantly impact the overall drug-like properties of the PROTAC.[5] These properties influence cell permeability, solubility, and in vivo half-life, all of which are critical for achieving a desirable therapeutic window.[5]
Comparative Analysis of PROTACs with Different Linkers
The following tables summarize quantitative data from various studies, illustrating the impact of linker length and composition on the performance of PROTACs targeting different proteins of interest (POIs).
Impact of Linker Length on PROTAC Potency
Systematic variation of the linker length is a common strategy to optimize PROTAC activity. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα | VHL | PEG | 12 | >1000 | <20 | [6] |
| ERα | VHL | PEG | 16 | ~100 | ~80 | [6] |
| ERα | VHL | PEG | 19 | ~500 | ~60 | [6] |
| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - | [5] |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | [5] |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | [5] |
| BTK | CRBN | PEG | 2 PEG units | >1000 | - | [5] |
| BTK | CRBN | PEG | ≥ 4 PEG units | 1-40 | >85 | [5] |
-
DC50: Half-maximal degradation concentration.
-
Dmax: Maximum percentage of protein degradation.
As the data illustrates, a "Goldilocks" principle often applies to linker length, where a linker that is too short or too long can be detrimental to PROTAC activity. For ERα-targeting PROTACs, a 16-atom PEG linker was found to be optimal, while for TBK1, a 21-atom alkyl/ether linker demonstrated the highest potency.[5][6]
Impact of Linker Composition on PROTAC Performance
The chemical composition of the linker also plays a crucial role. Different linker types, such as polyethylene (B3416737) glycol (PEG), alkyl chains, and more rigid structures, can significantly affect a PROTAC's properties.
| Target Protein | E3 Ligase | Linker Class | Representative Linker Type | DC50 (nM) | Dmax (%) | Reference |
| BTK | CRBN | Alkyl/Ether | Alkyl/Ether Chains | 1-40 | >85 | [7] |
| ERα | VHL | Alkyl | 16-atom alkyl linker | ~100 | ~80 | [7] |
| BRD4 | CRBN | PEG | 8-PEG linker | 0.8 | >95 | [7] |
| FAK | VHL | Rigid | Piperazine-based | 3 | 99 | [8] |
PEG linkers are often used to improve solubility and cell permeability, while more rigid linkers can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially increasing potency and selectivity.[7]
Experimental Protocols for Evaluating PROTAC Therapeutic Window
Accurate and reproducible experimental data is the cornerstone of PROTAC development. The following are detailed protocols for key assays used to evaluate the performance of PROTACs with different linkers.
Western Blot Analysis for Protein Degradation
This is the most common method to quantify the extent of target protein degradation.
Materials:
-
Cell line of interest expressing the target protein.
-
PROTACs with different linkers.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a range of concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control band. Calculate the percentage of protein degradation relative to the vehicle-treated control.[9]
In Vivo Efficacy Studies in Mouse Xenograft Models
These studies are crucial for evaluating the therapeutic potential of a PROTAC in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Cancer cell line that forms tumors in mice.
-
PROTAC formulated for in vivo administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
PROTAC Administration: Administer the PROTAC and vehicle control to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dosing schedule.
-
Tumor Measurement: Measure the tumor volume using calipers 2-3 times per week. The formula (Length x Width²)/2 is commonly used.
-
Monitoring for Toxicity: Monitor the body weight of the mice and observe for any signs of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis, such as Western blotting to confirm target protein degradation in the tumor tissue.[10]
Fluorescence Polarization (FP) Assay for Ternary Complex Formation
This assay measures the binding affinity and cooperativity of the ternary complex.
Materials:
-
Fluorescently labeled ligand for the target protein or E3 ligase.
-
Purified target protein.
-
Purified E3 ligase complex.
-
PROTACs with different linkers.
-
Assay buffer.
-
Microplate reader with fluorescence polarization capabilities.
Procedure:
-
Assay Setup: In a microplate, add the fluorescently labeled ligand, the target protein, and the E3 ligase in the assay buffer.
-
PROTAC Titration: Add a serial dilution of the PROTACs to the wells.
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization in each well using a microplate reader.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the PROTAC concentration. The data can be fitted to a binding curve to determine the binding affinity (Kd) and cooperativity of the ternary complex.[11][12]
Visualizing the Impact of PROTACs
Diagrams are essential tools for understanding the complex biological processes involved in PROTAC-mediated protein degradation.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for evaluating PROTACs.
Caption: Simplified EGFR signaling pathway.
References
- 1. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 2. Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Ternary complex formation - Profacgen [profacgen.com]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Methylamino-PEG4-Boc
The proper disposal of Methylamino-PEG4-Boc, a PROTAC linker used in advanced drug development, is critical for ensuring laboratory safety and environmental protection. Due to the absence of a universally available Safety Data Sheet (SDS) for this specific compound, a comprehensive disposal plan must be formulated by considering the constituent parts of the molecule: a methylated amine, a polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protecting group. Researchers and laboratory personnel must treat this compound as potentially hazardous and adhere to the disposal protocols established by their institution's Environmental Health and Safety (EHS) office.
Hazard Assessment of Molecular Components
A thorough understanding of the potential hazards associated with each component of this compound is the first step toward safe handling and disposal. The following table summarizes the known hazards of analogous substances.
| Component | Potential Hazards | Disposal Considerations |
| Methylamine | Highly flammable, corrosive, toxic if inhaled or swallowed, causes severe skin and eye burns.[1][2][3][4] | Collect in a sealed, airtight, and compatible waste container. Dispose of as hazardous waste, segregated from acids and strong oxidizers.[1][2] |
| Polyethylene Glycol (PEG) | Generally considered non-hazardous and biodegradable.[5][6][7] | Avoid disposal down the drain as it can impact wastewater treatment processes.[5] Collect in labeled containers for disposal via a licensed contractor.[5] |
| Boc-Protected Amine | The Boc group is sensitive to acidic conditions.[8][9][10][11] The overall hazard profile depends on the specific amine. | Segregate waste based on the solvent used (halogenated or non-halogenated).[8] Disposal should be managed through the institution's EHS program.[12] |
| PROTAC Linkers | As novel research compounds, they should be treated as potentially hazardous until comprehensive toxicological data is available.[12] | Never dispose of down the sink or in regular trash.[12] The primary route for disposal is through a licensed hazardous waste contractor arranged by your EHS office.[12][13] |
Step-by-Step Disposal Protocol
The following protocol provides a step-by-step guide for the safe disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling the compound, always wear appropriate PPE, including:
-
Nitrile gloves
-
Safety glasses or goggles
-
A laboratory coat
2. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, as well as contaminated items such as pipette tips, weigh boats, and gloves, in a dedicated, properly labeled hazardous waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, it must be collected in a designated container for liquid hazardous waste. Do not mix with incompatible waste streams.
3. Container Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.
-
The container must be kept tightly closed when not in use.
4. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated.
-
Absorb the spill with an inert material, such as vermiculite, sand, or a commercial spill absorbent.
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Clean the spill area with a detergent and water, collecting the cleaning materials as hazardous waste.
5. Final Disposal:
-
Do not dispose of this compound down the drain.
-
Arrange for the pickup and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
Decision-Making Workflow for Disposal
The following diagram illustrates the logical steps to follow for the proper disposal of this compound.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. nj.gov [nj.gov]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. arcopol.eu [arcopol.eu]
- 5. m.youtube.com [m.youtube.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Polyethylene Glycol MSDS/SDS | Supplier & Distributor [jlp-corporation.com]
- 8. benchchem.com [benchchem.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Personal protective equipment for handling Methylamino-PEG4-Boc
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of specialized chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for handling Methylamino-PEG4-Boc, a PROTAC linker used in targeted therapy drug development.
Personal Protective Equipment (PPE)
While specific safety data for this compound is not extensively available, data for structurally similar compounds like (Boc-amino)-PEG4-carboxylic Acid suggests it is not classified as a hazardous substance.[1] However, adherence to standard laboratory safety protocols is crucial. The following table summarizes the recommended personal protective equipment.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields or goggles. |
| Skin Protection | - Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). - Body Protection: Laboratory coat. |
| Respiratory Protection | Not typically required if handled in a well-ventilated area or under a fume hood. Use a NIOSH-approved respirator if vapours or mists are generated and ventilation is inadequate. |
Operational Plan: Safe Handling Procedure
Proper handling techniques are critical to minimize exposure and maintain the integrity of the compound.
-
Preparation:
-
Ensure a clean and organized workspace.
-
Verify the availability and functionality of safety equipment, including an eyewash station and safety shower.[1]
-
Review the experimental protocol thoroughly before starting.
-
-
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to prevent the generation of vapor or mist.[1]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Wear the appropriate personal protective equipment as outlined in the table above.
-
After handling, wash hands and face thoroughly.[1]
-
-
Storage:
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused/Surplus Material | Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain. |
| Contaminated Materials | Items such as gloves, pipette tips, and paper towels that have come into contact with the chemical should be collected in a designated, sealed waste container for disposal. |
| Empty Containers | Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected and treated as chemical waste. Dispose of the rinsed container as regular waste or recycle if permissible. |
Experimental Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
